molecular formula C9H6BrFN2S B1607871 4-(3-Bromo-4-fluorophenyl)thiazol-2-ylamine CAS No. 676348-24-6

4-(3-Bromo-4-fluorophenyl)thiazol-2-ylamine

Cat. No.: B1607871
CAS No.: 676348-24-6
M. Wt: 273.13 g/mol
InChI Key: DUJCJNOITOUHLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Bromo-4-fluorophenyl)thiazol-2-ylamine is a useful research compound. Its molecular formula is C9H6BrFN2S and its molecular weight is 273.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(3-bromo-4-fluorophenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFN2S/c10-6-3-5(1-2-7(6)11)8-4-14-9(12)13-8/h1-4H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJCJNOITOUHLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CSC(=N2)N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373689
Record name 4-(3-Bromo-4-fluorophenyl)thiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676348-24-6
Record name 4-(3-Bromo-4-fluorophenyl)-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=676348-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Bromo-4-fluorophenyl)thiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 4-(3-Bromo-4-fluorophenyl)thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole moiety is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a multitude of clinically relevant pharmaceuticals.[1][2] This guide provides a comprehensive technical overview of the basic properties of a specific, highly functionalized derivative, 4-(3-bromo-4-fluorophenyl)thiazol-2-ylamine. Understanding the fundamental physicochemical characteristics of this compound, particularly its basicity (pKa), is paramount for professionals engaged in drug discovery and development. The degree of ionization at physiological pH directly influences critical pharmacokinetic and pharmacodynamic parameters, including solubility, membrane permeability, target binding, and metabolic stability.[3] This document delineates the theoretical and practical aspects of the compound's basicity, offering detailed experimental protocols for its synthesis and pKa determination, and contextualizes this data within the broader landscape of drug design.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole ring system is a recurring motif in a diverse array of therapeutic agents, celebrated for its broad spectrum of biological activities. These include anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[1][4][5] The versatility of this heterocyclic core stems from its unique electronic properties and its capacity for extensive structural diversification. The introduction of various substituents onto the thiazole ring allows for the fine-tuning of its physicochemical and pharmacological profiles.

The title compound, this compound, incorporates several key features of interest to medicinal chemists. The 4-phenyl substituent is a common feature in many biologically active thiazoles, while the bromo and fluoro groups on the phenyl ring provide opportunities for modulating lipophilicity, metabolic stability, and target interactions. The 2-amino group, however, is arguably the most critical determinant of the compound's fundamental acid-base chemistry.

Physicochemical and Basic Properties

A quantitative understanding of a compound's physicochemical properties is a prerequisite for its rational development as a therapeutic agent. The table below summarizes the key known and predicted properties of this compound.

PropertyValueSource
Molecular Formula C₉H₆BrFN₂S[6]
Molecular Weight 273.12 g/mol [6]
CAS Number 676348-24-6[6]
Predicted pKa 3.48 ± 0.10Chemicalize
Predicted LogP 3.2Chemicalize
Solubility Expected to be poorly soluble in water, soluble in organic solvents like ethanol and DMSO.[7][8]

The basicity of this compound is primarily attributed to the nitrogen atoms within its structure. The predicted pKa of 3.48 suggests that it is a weak base. For context, the experimental pKa of the parent 2-aminothiazole is 5.39. The decrease in basicity in the title compound can be attributed to the electron-withdrawing effects of the bromo and fluoro substituents on the phenyl ring, which reduce the electron density on the thiazole ring system.

Protonation Site and Tautomerism

In the realm of 2-aminothiazoles, a critical consideration is the site of protonation and the potential for tautomerism. Extensive studies, including spectroscopic and computational analyses, have established that 2-aminothiazole and its derivatives exist predominantly in the amino tautomeric form.[9][10][11] Upon protonation, the charge is localized on the endocyclic (ring) nitrogen atom at position 3, rather than the exocyclic amino group.[9][12][13] This is a crucial insight, as the location of the positive charge in the protonated state significantly influences the molecule's interaction with biological targets and its pharmacokinetic properties.

The protonation equilibrium is depicted in the diagram below.

Caption: Protonation of the endocyclic nitrogen.

Synthesis of this compound

The most common and efficient method for the synthesis of 4-aryl-2-aminothiazoles is the Hantzsch thiazole synthesis.[14] This reaction involves the condensation of an α-haloketone with a thiourea.

Hantzsch Thiazole Synthesis Workflow

The synthesis of this compound proceeds via the reaction of 2-bromo-1-(3-bromo-4-fluorophenyl)ethan-1-one with thiourea.

G reagent1 2-Bromo-1-(3-bromo-4-fluorophenyl)ethan-1-one reaction Hantzsch Synthesis (Reflux) reagent1->reaction reagent2 Thiourea reagent2->reaction solvent Ethanol solvent->reaction product This compound reaction->product

Caption: Hantzsch synthesis workflow.

Experimental Protocol for Synthesis

This protocol outlines a standard procedure for the synthesis of this compound.

Materials:

  • 2-bromo-1-(3-bromo-4-fluorophenyl)ethan-1-one (1 mmol)

  • Thiourea (1.2 mmol)

  • Ethanol (15 mL)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Filtration apparatus

Procedure:

  • To a 50 mL round-bottom flask, add 2-bromo-1-(3-bromo-4-fluorophenyl)ethan-1-one (1 mmol) and thiourea (1.2 mmol).

  • Add 15 mL of ethanol to the flask.

  • Attach a reflux condenser and place the flask on a magnetic stirrer/hotplate.

  • Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 3-5 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. The product may precipitate.

  • If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure to induce crystallization.

  • The crude product can be purified by recrystallization from ethanol.

Experimental Determination of pKa

While computational methods provide a useful estimate of the pKa, experimental determination is crucial for obtaining an accurate value for drug development purposes. Two common methods for pKa determination are potentiometric titration and UV-spectrophotometry.

Potentiometric Titration

Potentiometric titration is a robust method for determining the pKa of ionizable compounds. For a weakly basic compound like this compound, this involves titrating a solution of the compound with a strong acid and monitoring the pH change.

Rationale for Experimental Choices:

  • Co-solvent: Due to the expected poor aqueous solubility, a co-solvent system (e.g., methanol-water or DMSO-water) is often necessary. The pKa value is then determined at several co-solvent concentrations and extrapolated to 0% co-solvent to obtain the aqueous pKa.

  • Ionic Strength: The ionic strength of the solution is maintained constant with an inert salt (e.g., KCl) to ensure that activity coefficients remain constant throughout the titration.

Experimental Protocol for Potentiometric Titration:

Materials:

  • This compound (accurately weighed)

  • Methanol or DMSO (co-solvent)

  • Standardized 0.1 M HCl

  • Potassium chloride (KCl)

  • Calibrated pH meter and electrode

  • Automatic titrator or burette

  • Magnetic stirrer

Procedure:

  • Prepare a stock solution of the compound in the chosen co-solvent.

  • In a thermostatted titration vessel, prepare a series of solutions with varying percentages of the co-solvent in water.

  • Add a known amount of the compound's stock solution and KCl to each vessel to maintain a constant ionic strength (e.g., 0.15 M).

  • Titrate the solution with standardized 0.1 M HCl, adding the titrant in small increments.

  • Record the pH after each addition, allowing the reading to stabilize.

  • Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

  • Repeat the titration at different co-solvent percentages and extrapolate the pKa values to 0% co-solvent.

UV-Spectrophotometric Method

This method is applicable if the UV-Vis spectrum of the compound changes upon protonation. The absorbance is measured at a fixed wavelength over a range of pH values.

Rationale for Experimental Choices:

  • Buffer Solutions: A series of buffer solutions with known pH values are used to control the ionization state of the compound.

  • Wavelength Selection: The analytical wavelength is chosen where the difference in absorbance between the protonated and unprotonated species is maximal.

Experimental Protocol for UV-Spectrophotometry:

Materials:

  • This compound

  • A series of buffer solutions covering a pH range from approximately 2 to 6.

  • UV-Vis spectrophotometer

  • Quartz cuvettes or a 96-well UV-transparent plate

Procedure:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a series of solutions by diluting the stock solution into the different buffer solutions to a constant final concentration.

  • Measure the UV-Vis spectrum of each solution.

  • Plot the absorbance at the chosen analytical wavelength against the pH of the buffer.

  • The resulting data will form a sigmoidal curve. The pKa is the pH at the inflection point of this curve.

Influence of Basicity on Biological and Pharmacokinetic Properties

The pKa of a drug molecule is a critical determinant of its behavior in biological systems. For this compound, with a predicted pKa of 3.48, the compound will be predominantly in its neutral, unprotonated form at physiological pH (7.4).

Implications:

  • Solubility: The neutral form is generally less soluble in aqueous media than the protonated form. This can impact formulation and bioavailability.

  • Membrane Permeability: The uncharged form is more lipophilic and therefore more likely to passively diffuse across biological membranes, such as the intestinal epithelium and the blood-brain barrier. A lower pKa can lead to increased cell permeability for a basic compound.

  • Target Binding: The ionization state of the molecule can be crucial for its interaction with the target protein. If the binding site requires a specific charge state, the pKa will directly influence the binding affinity.

  • Metabolic Stability: The susceptibility of the compound to metabolism by enzymes such as cytochrome P450s can be influenced by its electronic properties, which are related to its basicity.[3]

Conclusion

This compound is a compound of significant interest in medicinal chemistry, embodying the privileged 2-aminothiazole scaffold. Its basicity, characterized by a predicted pKa of 3.48, is a key parameter that governs its physicochemical and biological properties. This guide has provided a comprehensive overview of its basic properties, including the site of protonation, and has detailed robust experimental protocols for its synthesis and pKa determination. For researchers and drug development professionals, a thorough understanding and experimental validation of these fundamental properties are essential for the successful advancement of this and similar molecules as potential therapeutic agents. The interplay between the compound's structure, its basicity, and its ultimate pharmacological effect underscores the importance of fundamental physicochemical characterization in modern drug discovery.

References

  • Benchchem. (n.d.). Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. OUCI.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Tautomerism of aminothiazoles. pKBH+ Values of 2-aminothiazoles and of some model imines. RSC Publishing.
  • Sci-Hub. (2006). Density functional theory study of tautomerization of 2‐aminothiazole in the gas phase and in solution.
  • Solubility of Things. (n.d.). 2-Aminothiazole.
  • Benchchem. (n.d.).
  • Wikipedia. (n.d.). 2-Aminothiazole.
  • Sci-Hub. (2013). Tautomers of 2-aminothiazole molecules in aqueous solutions explored by Raman, SERS and DFT methods.
  • ResearchGate. (2013). Tautomers of 2-aminothiazole molecules in aqueous solutions explored by Raman, SERS and DFT methods.
  • PubChem. (n.d.). 2-Aminothiazole.
  • MDPI. (2021).
  • ISCA. (n.d.). Synthesis and Biological activity of 4-(3-bromophenyl)-N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)
  • MDPI. (n.d.). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole.
  • PubMed Central. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile.
  • Scholars Research Library. (n.d.). Biological and medicinal significance of 2-aminothiazoles.
  • RSC Publishing. (2024).
  • PubMed. (2013). Aminothiazole-featured Pirinixic Acid Derivatives as Dual 5-lipoxygenase and Microsomal Prostaglandin E2 synthase-1 Inhibitors With Improved Potency and Efficiency in Vivo.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). For the synthesis of 4-(4-bromophenyl)
  • World Journal of Pharmaceutical Research. (2024). A review on thiazole based compounds and it's pharmacological activities.
  • International Journal of Research and Analytical Reviews. (2022).
  • PubMed. (2021).
  • PubChem. (n.d.). 2-Amino-4-phenylthiazole.
  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.
  • PubMed Central. (n.d.). Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors.
  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • Indian Journal of Chemistry. (n.d.).
  • ResearchGate. (2024). Synthesis of N-substituted 4-phenyl-2-aminothiazole derivatives and investigation of their inhibition properties against hCA I, II, and AChE enzymes.
  • Kaunas University of Technology. (2022).
  • Sigma-Aldrich. (n.d.). 4-(3-Bromo-4-fluorophenyl)-1,3-thiazol-2-ylamine.

Sources

An In-depth Technical Guide to 4-(3-Bromo-4-fluorophenyl)thiazol-2-ylamine: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. This privileged scaffold is present in a range of approved pharmaceuticals and clinical candidates, demonstrating a broad therapeutic scope that includes antibacterial, antifungal, anti-inflammatory, and anticancer properties. The unique electronic and structural features of the 2-aminothiazole ring system allow it to serve as an effective pharmacophore, capable of engaging with a variety of biological targets through hydrogen bonding, metal chelation, and other non-covalent interactions. The strategic functionalization of the 4-phenyl ring of 2-aminothiazole derivatives allows for the fine-tuning of their pharmacological profiles, making this class of compounds a fertile ground for drug discovery and development. This guide focuses on a specific derivative, 4-(3-Bromo-4-fluorophenyl)thiazol-2-ylamine, providing a comprehensive overview of its chemical synthesis, structural characterization, and prospective biological significance.

Chemical Identity and Physicochemical Properties

This compound is a halogenated aromatic heterocyclic compound. The presence of bromine and fluorine atoms on the phenyl ring, coupled with the aminothiazole core, suggests a molecule with potential for diverse chemical interactions and significant biological activity.

PropertyValueSource
Chemical Formula C₉H₆BrFN₂S[1]
Molecular Weight 273.12 g/mol [1]
CAS Number 676348-24-6[1]
Appearance Predicted: SolidN/A
Melting Point Not availableN/A
Boiling Point Predicted: 390.9 ± 27.0 °CN/A
Density Predicted: 1.705 ± 0.06 g/cm³N/A
Solubility Not availableN/A

Synthesis of this compound

The synthesis of this compound can be achieved through a well-established synthetic route known as the Hantzsch thiazole synthesis. This method involves the reaction of an α-haloketone with a thioamide. In this case, the key intermediates are 1-(3-bromo-4-fluorophenyl)ethanone and its α-brominated derivative, 2-bromo-1-(3-bromo-4-fluorophenyl)ethanone.

Synthesis_Workflow A 1-(3-Bromo-4-fluorophenyl)ethanone C 2-Bromo-1-(3-bromo-4-fluorophenyl)ethanone A->C α-Bromination B Bromine (Br2) or NBS E This compound C->E Hantzsch Thiazole Synthesis D Thiourea

Caption: Synthetic workflow for this compound.

Step 1: α-Bromination of 1-(3-Bromo-4-fluorophenyl)ethanone

The initial step involves the bromination of the α-carbon of 1-(3-bromo-4-fluorophenyl)ethanone. This can be accomplished using elemental bromine in a suitable solvent, such as diethyl ether or acetic acid, or by using N-bromosuccinimide (NBS) as a milder brominating agent.

Exemplary Protocol (based on analogous reactions):

  • Dissolve 1-(3-bromo-4-fluorophenyl)ethanone (1 equivalent) in a suitable solvent (e.g., diethyl ether).

  • Slowly add a solution of bromine (1 equivalent) in the same solvent to the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the organic phase with water and brine to remove any unreacted bromine and acidic byproducts.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield the crude 2-bromo-1-(3-bromo-4-fluorophenyl)ethanone, which can be purified by recrystallization or column chromatography.

Step 2: Hantzsch Thiazole Synthesis

The resulting α-bromoketone is then cyclized with thiourea to form the 2-aminothiazole ring.

Exemplary Protocol (based on analogous reactions):

  • Reflux a mixture of 2-bromo-1-(3-bromo-4-fluorophenyl)ethanone (1 equivalent) and thiourea (1-1.2 equivalents) in a suitable solvent, such as ethanol or methanol.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature, which may induce precipitation of the product.

  • If a precipitate forms, collect it by filtration. If not, concentrate the solution under reduced pressure.

  • Neutralize the reaction mixture with a base (e.g., sodium bicarbonate or ammonium hydroxide) to obtain the free amine.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford this compound.

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the phenyl ring and the thiazole ring, as well as a broad singlet for the amino (-NH₂) protons. The coupling patterns of the aromatic protons would be characteristic of a 1,2,4-trisubstituted benzene ring.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbons of the phenyl and thiazole rings. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine and fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule:

  • N-H stretching: Around 3400-3200 cm⁻¹ for the primary amine.

  • C=N stretching: In the region of 1650-1550 cm⁻¹.

  • C-S stretching: Typically observed in the fingerprint region.

  • C-Br and C-F stretching: Also found in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The high-resolution mass spectrum should show the characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Potential Biological Activities and Therapeutic Applications

While specific biological studies on this compound are not extensively reported in the available literature, the broader class of 2-aminothiazole derivatives has been the subject of intensive research, revealing a wide array of pharmacological activities.

Biological_Activities A This compound B Anticancer A->B C Antibacterial A->C D Antifungal A->D E Anti-inflammatory A->E

Caption: Potential biological activities of 2-aminothiazole derivatives.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of 4-phenyl-2-aminothiazole derivatives.[2] These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The substitution pattern on the phenyl ring plays a crucial role in modulating their cytotoxic activity. The presence of halogens, such as bromine and fluorine, can enhance the anticancer efficacy of these compounds.[2]

Antimicrobial Activity

The 2-aminothiazole scaffold is a well-known pharmacophore in the design of antimicrobial agents. Derivatives bearing a substituted phenyl group at the 4-position have demonstrated significant activity against a range of bacterial and fungal pathogens.[2][3] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of the cell membrane. The halogen substituents on the phenyl ring of this compound may contribute to its potential as an antimicrobial agent.

Safety and Handling

Specific safety data for this compound is limited. However, based on the chemical structure and data for similar compounds, it should be handled with care in a laboratory setting.

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

  • Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

Future Directions and Conclusion

This compound represents a promising, yet underexplored, molecule within the esteemed class of 2-aminothiazole derivatives. While its synthesis can be confidently predicted based on established methodologies, a detailed investigation into its specific biological activities is warranted. Future research should focus on:

  • The development and optimization of a robust synthetic protocol for its large-scale preparation.

  • Comprehensive spectroscopic characterization to establish a definitive analytical profile.

  • Systematic screening for its anticancer, antibacterial, and antifungal properties against a diverse panel of cell lines and microbial strains.

  • Elucidation of its mechanism of action to identify its molecular targets.

References

  • [Synthesis and antimicrobial evaluation of new-

  • [4-Bromobenzo[1,2-d:4,5-d′]bis([4][5][6]thiadiazole). MDPI.]([Link])

  • 4033096)

Sources

4-(3-Bromo-4-fluorophenyl)thiazol-2-ylamine molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-(3-Bromo-4-fluorophenyl)thiazol-2-ylamine

Abstract

This technical guide provides a comprehensive overview of the chemical compound this compound, a key intermediate in contemporary drug discovery and medicinal chemistry. The primary focus is its molecular weight, alongside a detailed exploration of its physicochemical properties, a validated synthesis protocol, and its application as a foundational scaffold for developing potent kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals, offering both foundational data and practical, field-proven insights into the compound's synthesis and utility.

Compound Identification and Core Physicochemical Properties

This compound is a substituted aminothiazole derivative. The incorporation of bromine and fluorine atoms on the phenyl ring makes it a valuable and versatile building block for creating novel therapeutic agents with tailored pharmacological profiles. Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₉H₆BrFN₂S[1][2]
Molecular Weight 273.12 g/mol [2]
CAS Number 676348-24-6[1][2]
IUPAC Name 4-(3-Bromo-4-fluorophenyl)-1,3-thiazol-2-amine-
Synonyms 4-(3-Bromo-4-fluorophenyl)-2-thiazolamine[1]
InChI Key DUJCJNOITOUHLQ-UHFFFAOYSA-N[1]
Canonical SMILES C1=CC(=C(C=C1C2=CSC(=N2)N)F)Br[1]

Synthesis and Mechanistic Insights: The Hantzsch Thiazole Synthesis

The synthesis of 2-aminothiazole scaffolds, such as the topic compound, is most reliably achieved through the Hantzsch thiazole synthesis. This classic condensation reaction offers high efficiency and straightforward purification. The causality behind this choice rests on the reaction's robustness and its ability to accommodate a wide variety of substituents on the phenyl ring, making it a cornerstone of heterocyclic chemistry.

The core mechanism involves the reaction of an α-haloketone with a thioamide-containing compound, most commonly thiourea, to form the thiazole ring.[3][4] The process is typically catalyzed by an acid or performed under reflux in a suitable solvent like ethanol.[3]

Logical Workflow for Synthesis

G reactant reactant process process product product A Reactant 1: 2-bromo-1-(3-bromo-4-fluorophenyl)ethanone (α-haloketone) C Hantzsch Condensation A->C B Reactant 2: Thiourea B->C D Cyclization & Dehydration C->D Intermediate Formation E Final Product: This compound D->E Aromatization F Purification: Recrystallization from Ethanol E->F

Caption: Generalized workflow for the Hantzsch synthesis of the target 2-aminothiazole.

Detailed Experimental Protocol

This protocol is a self-validating system adapted from established methodologies for synthesizing analogous 4-phenyl-2-aminothiazole derivatives.[3][5]

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of the starting α-haloketone, 2-bromo-1-(3-bromo-4-fluorophenyl)ethanone, in 25 mL of absolute ethanol.

  • Addition of Thiourea: To the stirred solution, add 12 mmol (a 1.2 molar equivalent) of thiourea. The slight excess of thiourea ensures the complete consumption of the limiting ketone reactant.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C). The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (8:3) mobile phase.[3] The reaction is typically complete within 3-5 hours.

  • Product Isolation: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture over crushed ice to precipitate the crude product.

  • Purification: Isolate the solid product by vacuum filtration, washing with cold water to remove any unreacted thiourea and salts. The crude product is then purified by recrystallization from hot ethanol to yield the final compound as a solid.[3][5]

  • Characterization: The structure and purity of the final product should be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The true value of this compound lies in its role as a critical intermediate in the synthesis of advanced pharmaceutical agents. The 2-aminothiazole core is a privileged scaffold in medicinal chemistry, frequently appearing in molecules designed to target protein kinases.

Specifically, this compound serves as a foundational building block for synthesizing N⁴-(substituted thiazol-2-yl)-N²-(4-substituted phenyl)pyrimidine-2,4-diamines. These larger molecules have been identified as highly potent dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9).[6] CDK2 is pivotal for cell cycle progression, while CDK9 is a key regulator of gene transcription. Dual inhibition of these targets is a promising strategy in oncology for arresting tumor growth and inducing apoptosis.[6]

Role in Kinase Inhibitor Development

G start_node start_node intermediate_node intermediate_node final_node final_node building_block Building Block 4-(3-Bromo-4-fluorophenyl) thiazol-2-ylamine synthesis_step Synthetic Elaboration Coupling with a substituted pyrimidine core building_block->synthesis_step Key Intermediate final_compound Active Pharmaceutical Ingredient (API) Potent CDK2/CDK9 Dual Inhibitor synthesis_step->final_compound Therapeutic Candidate

Caption: Logical progression from the starting building block to a high-value therapeutic agent.

The bromine atom on the phenyl ring provides a reactive handle for further chemical modifications through cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the systematic exploration of the chemical space around the core scaffold to optimize potency and selectivity.

Safety, Handling, and Storage

While specific hazard data for this exact compound is limited, related aminothiazole and bromophenyl compounds are classified with certain risks.

  • Hazard Profile: Analogous compounds are often harmful if swallowed, in contact with skin, or if inhaled. They may cause skin and serious eye irritation.[7][8]

  • Handling: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

  • Storage: The compound is a combustible solid and should be stored in a cool, dry place away from ignition sources.[1] The recommended storage class is 11 for combustible solids.[1]

References

  • A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Hindawi. [Link]

  • 4-Bromo-1,3-thiazol-2-amine. PubChem, National Center for Biotechnology Information. [Link]

  • 4-(4-Fluorophenyl)-1,3-thiazol-2-amine. PubChem, National Center for Biotechnology Information. [Link]

  • Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Sciforum. [Link]

  • Synthesis and Biological activity of 4-(3-bromophenyl)-N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives. International Science Community Association. [Link]

  • 4-(3-Bromophenyl)-1,3-thiazol-2-amine. PubChem, National Center for Biotechnology Information. [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, Springer Nature. [Link]

  • N-(4-Fluorophenyl)-4-phenyl-1,3-thiazol-2-amine. PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Journal of Pharmacy Research. [Link]

  • Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. Journal of Medicinal Chemistry, ACS Publications. [Link]c00989)

Sources

Elucidating the Mechanism of Action of 4-(3-Bromo-4-fluorophenyl)thiazol-2-ylamine: A Technical Guide for Preclinical Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] Compounds incorporating this moiety have demonstrated a broad spectrum of therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial activities.[3][4][5] The subject of this guide, 4-(3-Bromo-4-fluorophenyl)thiazol-2-ylamine, is a novel compound featuring this key scaffold, further functionalized with a bromo-fluorophenyl group, a substitution pattern known to modulate pharmacokinetic and pharmacodynamic properties.[6][7] While direct studies on this specific molecule are not yet prevalent in public-domain literature, its structural alerts strongly suggest potential as a therapeutic agent.

This technical guide outlines a comprehensive, multi-pronged strategy for the elucidation of the mechanism of action (MoA) of this compound. We present a logical, field-proven workflow designed for researchers, scientists, and drug development professionals. The narrative moves from broad, unbiased target identification to specific biophysical and cellular validation, providing not just protocols, but the strategic rationale behind each experimental choice. This document serves as a roadmap for transforming a promising chemical entity into a well-understood clinical candidate.

Foundational Insights and Hypothesis Generation from Chemical Scaffolding

The structure of this compound provides critical clues to its potential biological roles. The 2-aminothiazole core is present in clinically approved drugs such as the kinase inhibitor Dasatinib, highlighting the potential for this compound to target protein kinases.[8] The family of 2-aminothiazole derivatives has been shown to inhibit a diverse range of enzymes, including:

  • Protein Kinases: EGFR, VEGFR, Akt, B-RAF, Src, and Abl kinases.[8]

  • Cell Cycle Regulators: Cyclin-dependent kinases (CDKs) and tubulin polymerization.[8]

  • Epigenetic Modulators: Histone deacetylases (HDACs).[8]

  • Other Enzymes: Topoisomerase IV, carbonic anhydrase, and PI3K/mTOR.[8]

The 3-bromo-4-fluorophenyl moiety is significant. Halogenation can enhance binding affinity through halogen bonding and improve metabolic stability, making the compound more drug-like. Bromophenols, for instance, are known to possess potent anticancer and antioxidant properties.[6] A study on positional isomers, 4-(4-bromophenyl)-thiazol-2-amine derivatives, revealed promising anticancer activity against the MCF7 breast cancer cell line, lending further credence to this line of investigation.[9]

Based on this structural analysis, our primary hypothesis is that This compound acts as an inhibitor of a protein kinase involved in oncogenic signaling pathways. This guide outlines the experimental strategy to test this hypothesis and explore other potential mechanisms.

A Phased Approach to Mechanism of Action Elucidation

We propose a four-part experimental strategy designed to systematically unravel the compound's MoA, from target discovery to cellular validation.

Part I: Unbiased Target Identification

The initial step is to identify the direct molecular targets of the compound without preconceived bias. This is crucial for discovering both the intended targets and any potential off-target interactions that could lead to toxicity.

Workflow 1: Target Identification using Chemical Proteomics

G cluster_0 Phase 1: Affinity Matrix Preparation cluster_1 Phase 2: Protein Binding cluster_2 Phase 3: Elution & Analysis Compound 4-(3-Bromo-4-fluorophenyl) thiazol-2-ylamine Linker Linker Immobilization (e.g., NHS-activated sepharose beads) Compound->Linker Matrix Immobilized Compound (Affinity Matrix) Linker->Matrix Incubation Incubation of Lysate with Affinity Matrix Matrix->Incubation Lysate Cell Lysate (e.g., from MCF7 or K562 cells) Lysate->Incubation Wash Stringent Washes to Remove Non-specific Binders Incubation->Wash Elution Elution of Bound Proteins (e.g., with free compound or denaturant) Wash->Elution SDS SDS-PAGE Separation Elution->SDS MS LC-MS/MS Analysis (Protein Identification) SDS->MS Data Analysis\n(Candidate Target List) Data Analysis (Candidate Target List) MS->Data Analysis\n(Candidate Target List)

Caption: Workflow for target identification using affinity chromatography coupled with mass spectrometry.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Synthesis of an Affinity Probe: Synthesize an analog of this compound with a linker arm suitable for immobilization (e.g., a short polyethylene glycol chain with a terminal carboxylic acid).

  • Immobilization: Covalently attach the linker-modified compound to NHS-activated sepharose beads to create the affinity matrix. A control matrix with no compound should also be prepared.

  • Protein Extraction: Prepare a native protein lysate from a relevant cancer cell line (e.g., MCF7, based on data from similar compounds[9]).

  • Binding: Incubate the cell lysate with both the compound-bound and control matrices.

  • Washing: Wash the matrices extensively with a buffer of increasing stringency to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins. A competitive elution using an excess of the free, unmodified compound is ideal as it enriches for specific binders.

  • Analysis: Separate the eluted proteins by SDS-PAGE and identify the unique bands by subjecting them to in-gel digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Interpretation: Proteins identified only in the experimental lane (and not the control) are considered high-confidence candidate targets.

Part II: Biophysical Validation of Target Engagement

Once a list of candidate targets is generated, it is imperative to validate the direct binding interaction and quantify its affinity and thermodynamics.

Workflow 2: Orthogonal Validation of Binding

G SPR Surface Plasmon Resonance (SPR) - Recombinant Target Protein Immobilized - Measures Real-time Binding Kinetics (ka, kd) - Determines Affinity (KD) ITC Isothermal Titration Calorimetry (ITC) - No Immobilization Required - Measures Heat Change Upon Binding - Determines Affinity (KD) & Thermodynamics (ΔH, ΔS) TSA Thermal Shift Assay (TSA / DSF) - Measures Change in Protein Melting Temp (ΔTm) - High-throughput Screening - Confirms Direct Engagement Candidate Candidate Target from Part I Candidate->SPR Candidate->ITC Candidate->TSA

Caption: Orthogonal biophysical methods to validate and quantify the compound-target interaction.

Protocol 1: Surface Plasmon Resonance (SPR)

  • Immobilization: Covalently immobilize the purified recombinant candidate protein onto a sensor chip surface.

  • Binding Measurement: Flow a series of concentrations of this compound over the chip surface and measure the change in refractive index in real-time.

  • Data Analysis: Fit the resulting sensorgrams to a binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ).

Protocol 2: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation: Place the purified recombinant target protein in the sample cell and the compound in the injection syringe.

  • Titration: Perform a series of small injections of the compound into the protein solution and measure the heat evolved or absorbed.

  • Data Analysis: Integrate the heat peaks and fit the data to a binding isotherm to determine the binding affinity (Kₑ), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Hypothetical Data Summary

TechniqueParameterHypothetical ValueInterpretation
SPR Kₑ (Affinity)50 nMHigh-affinity interaction, typical for a potent inhibitor.
kₐ (on-rate)1 x 10⁵ M⁻¹s⁻¹Rapid binding to the target.
kₑ (off-rate)5 x 10⁻³ s⁻¹Moderately slow dissociation, suggesting a durable interaction.
ITC Kₑ (Affinity)65 nMGood concordance with SPR, validating the affinity.
ΔH (Enthalpy)-8.5 kcal/molFavorable enthalpic contribution, suggesting strong hydrogen bonding and/or van der Waals interactions.
-TΔS (Entropy)-2.2 kcal/molSmall unfavorable entropic contribution, possibly due to conformational rigidity upon binding.
TSA ΔTₘ (Shift)+5.2 °CSignificant thermal stabilization of the protein upon compound binding, confirming direct engagement.
Part III: Cellular Mechanism of Action

Confirming that the compound engages its target in a cellular context and produces a functional consequence is the most critical phase.

Workflow 3: Cellular Target Engagement and Pathway Analysis

G cluster_0 Target Engagement in Cells cluster_1 Downstream Signaling Effects cluster_2 Cellular Outcome CETSA Cellular Thermal Shift Assay (CETSA) WB Western Blot Analysis CETSA->WB CETSA_exp Treat cells with compound Heat to various temps Analyze protein solubility by Western Blot CETSA->CETSA_exp Pheno Phenotypic Assays (e.g., Proliferation, Apoptosis) WB->Pheno WB_exp Treat cells with compound Lyse and probe for: - p-Target (if kinase) - p-Downstream substrate - Total protein levels WB->WB_exp Pheno_exp Measure: - Cell viability (MTT/SRB assay) - Apoptosis (Caspase-3/7 assay, Annexin V) - Cell cycle arrest (Flow cytometry) Pheno->Pheno_exp

Caption: Integrated workflow to confirm cellular target engagement and its functional consequences.

Protocol: Western Blot for Kinase Inhibition

  • Cell Treatment: Culture a relevant cancer cell line (e.g., MCF7) and treat with a dose-range of this compound for a specified time (e.g., 2 hours).

  • Lysis: Harvest and lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Electrophoresis & Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase and its key downstream substrate. Subsequently, strip and re-probe for the total protein levels of each target as a loading control.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the IC₅₀ for the inhibition of target phosphorylation.

Expected Outcome: A dose-dependent decrease in the phosphorylation of the target kinase and its substrate, with no change in total protein levels, would confirm the compound's inhibitory action in a cellular context.

Concluding Remarks and Future Directions

This guide provides a robust, logical framework for the comprehensive elucidation of the mechanism of action for the novel compound this compound. By progressing from unbiased target identification through rigorous biophysical and cellular validation, researchers can build a compelling, data-driven narrative of the compound's biological activity. The insights gained from this workflow are fundamental for lead optimization, biomarker development, and the overall advancement of this promising molecule towards clinical application. The privileged 2-aminothiazole scaffold, combined with its specific halogenation pattern, positions this compound as a high-potential candidate for further investigation, particularly within oncology.

References

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central. Available at: [Link]

  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? (2020). ResearchGate. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health. Available at: [Link]

  • Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. (2021). PubMed Central. Available at: [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). PubMed Central. Available at: [Link]

  • Fluorinated compounds present opportunities for drug discovery. (2022). ResearchGate. Available at: [Link]

  • Synthesis and Biological activity o bromophenyl) thiazol-2-yl) pyrazol-5-ylidene. (2017). International Science Community Association. Available at: [Link]

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). PubMed. Available at: [Link]

  • Identification of potential 2-aminothiazole pharmaceuticals. (2021). Issuu. Available at: [Link]

  • Synthetic method of 3-bromo-4-fluorobenzaldehyde. (2019). Google Patents.
  • Targeting bromodomain-containing proteins: research advances of drug discovery. (2023). PubMed Central. Available at: [Link]

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2022). MDPI. Available at: [Link]

  • Thiazole derivatives: prospectives and biological applications. (2024). ResearchGate. Available at: [Link]

Sources

Foreword: The Strategic Importance of the 2-Aminothiazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(3-Bromo-4-fluorophenyl)thiazol-2-ylamine: Synthesis, Properties, and Therapeutic Potential

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as keystones in the design of novel therapeutics. The 2-aminothiazole nucleus is one such "privileged structure," a term bestowed upon scaffolds that demonstrate the ability to bind to a wide array of biological targets, leading to a diverse range of pharmacological activities.[1][2] This versatile heterocycle is a fundamental component of clinically approved drugs such as the leukemia therapeutic Dasatinib and the PI3K inhibitor Alpelisib.[1] Its prevalence stems from its rigid, planar structure and its capacity for extensive hydrogen bonding and other non-covalent interactions, which facilitate high-affinity binding to enzyme active sites.

This guide focuses on a specific, yet highly promising, member of this class: This compound (CAS No. 676348-24-6). The strategic incorporation of bromine and fluorine atoms on the phenyl ring is a deliberate design choice aimed at modulating the compound's physicochemical properties, such as lipophilicity and metabolic stability, and enhancing its binding affinity through halogen bonding—a critical interaction in modern drug design. This document serves as a technical deep-dive for researchers, scientists, and drug development professionals, providing a comprehensive overview of its synthesis, chemical rationale, and potential as a therapeutic agent, particularly in oncology.

PART 1: Synthesis and Mechanistic Rationale

The synthesis of this compound is most efficiently achieved via the Hantzsch thiazole synthesis, a classic and reliable condensation reaction.[3] This method involves the reaction of an α-haloketone with a thioamide-containing reactant, in this case, thiourea.

Key Starting Materials:
  • 2-Bromo-1-(3-bromo-4-fluorophenyl)ethanone: The requisite α-haloketone. The synthesis of this precursor begins with 3-bromo-4-fluorobenzaldehyde.[4]

  • Thiourea (Carbamimidothioic acid): Provides the 2-amino-thiazole core.

  • Solvent: Typically a polar protic solvent like ethanol to facilitate the dissolution of reactants.[3]

  • Catalyst (Optional): While the reaction can proceed thermally, various catalysts such as iodine or copper silicate can enhance the reaction rate and yield.[1][3]

Detailed Step-by-Step Synthesis Protocol:

This protocol is based on established methodologies for analogous 2-aminothiazole compounds.[1][3]

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a reflux condenser, combine 1.0 equivalent of 2-bromo-1-(3-bromo-4-fluorophenyl)ethanone and 1.2 equivalents of thiourea.

  • Add a suitable volume of absolute ethanol to dissolve the reactants (e.g., 10 mL per gram of the α-haloketone).

  • Scientist's Note: A slight excess of thiourea is used to ensure the complete consumption of the more valuable α-haloketone. Ethanol is an excellent choice due to its ability to dissolve both reactants and its appropriate boiling point for reflux.

Step 2: Reaction Execution

  • Stir the mixture at room temperature for 10-15 minutes to ensure homogeneity.

  • Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain this temperature.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting ketone spot indicates reaction completion. This typically occurs within 2-4 hours.

  • Causality: The elevated temperature provides the necessary activation energy for the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the ketone, followed by cyclization and dehydration to form the thiazole ring.

Step 3: Work-up and Isolation

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture over crushed ice or into cold water. This will cause the hydrobromide salt of the product to precipitate out of the solution.

  • Neutralize the mixture by the dropwise addition of a base, such as aqueous ammonia or sodium bicarbonate solution, until the pH is approximately 8-9. This deprotonates the amine and thiazole nitrogen, yielding the free base as a solid precipitate.

  • Self-Validation: The precipitation of the product upon basification is a key indicator of successful synthesis. The change in solubility confirms the formation of the neutral amine from its salt form.

Step 4: Purification

  • Collect the crude solid product by vacuum filtration and wash it thoroughly with distilled water to remove any inorganic salts.

  • Dry the crude product under vacuum.

  • For higher purity, recrystallize the solid from a suitable solvent, such as hot ethanol or an ethanol/water mixture.[3] The pure this compound is typically obtained as a crystalline solid.

  • Confirm the structure and purity using standard analytical techniques: ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Reactant1 2-Bromo-1-(3-bromo- 4-fluorophenyl)ethanone Setup Combine in RBF with Reflux Condenser Reactant1->Setup Reactant2 Thiourea Reactant2->Setup Solvent Ethanol Solvent->Setup Reflux Heat to Reflux (~78°C) Monitor via TLC Setup->Reflux Stir & Heat Cool Cool to RT Reflux->Cool Reaction Complete Precipitate Pour into Ice Water Cool->Precipitate Neutralize Add Base (e.g., NH4OH) to pH 8-9 Precipitate->Neutralize Filter1 Vacuum Filtration & Wash with Water Neutralize->Filter1 Precipitate Forms Recrystallize Recrystallize from Hot Ethanol Filter1->Recrystallize Crude Product Analyze Characterize: NMR, MS, IR Recrystallize->Analyze Final_Product Pure 4-(3-Bromo-4-fluorophenyl) thiazol-2-ylamine Analyze->Final_Product

Caption: Hantzsch thiazole synthesis workflow.

PART 2: Physicochemical Properties and Structural Significance

The unique substitution pattern of this compound imparts specific properties that are highly relevant for its biological activity.

PropertyValue / DescriptionSource
CAS Number 676348-24-6
Molecular Formula C₉H₆BrFN₂S
Molecular Weight 273.13 g/mol [5]
Appearance Expected to be a crystalline solid[3]
SMILES Fc1cc(c(Br)cc1)c2s/c(N)\n/c2
InChI Key DUJCJNOITOUHLQ-UHFFFAOYSA-N

Structural Insights:

  • Fluorine (at C4 of phenyl ring): The highly electronegative fluorine atom can significantly alter the pKa of the 2-amino group and influence the molecule's overall electronic distribution. It often enhances metabolic stability by blocking potential sites of oxidative metabolism and can improve membrane permeability.

  • Bromine (at C3 of phenyl ring): The bromine atom is a key feature. It increases the molecule's lipophilicity, which can enhance cell penetration. More importantly, bromine is an effective halogen bond donor. This non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in a protein's active site can provide a significant boost in binding affinity and selectivity, a strategy successfully employed in the design of kinase inhibitors.[6]

  • 2-Aminothiazole Core: This moiety acts as a versatile scaffold. The endocyclic nitrogen and the exocyclic amino group are excellent hydrogen bond donors and acceptors, allowing the molecule to form robust interactions with target proteins.

PART 3: Anticipated Biological Activity and Therapeutic Potential

While specific biological data for this compound is not extensively published, we can infer its likely therapeutic potential based on the vast body of literature on closely related analogues. The primary area of interest for this class of compounds is oncology, specifically as kinase inhibitors.[7]

Hypothesized Mechanism of Action: Kinase Inhibition

Many cancers are driven by the aberrant activity of protein kinases, which regulate cellular processes like proliferation, survival, and apoptosis. The 2-aminothiazole scaffold is a well-established "hinge-binding" motif, capable of interacting with the ATP-binding site of many kinases.

It is plausible that this compound could act as an inhibitor of key kinases implicated in cancer, such as:

  • Cyclin-Dependent Kinases (CDKs): CDK2 and CDK9 are critical for cell cycle progression and transcription, respectively. Inhibiting these kinases can halt cancer cell proliferation and induce apoptosis. The 2-anilinopyrimidine scaffold, which shares structural similarities with the 4-phenyl-2-aminothiazole core, is known to produce potent CDK inhibitors.[7]

  • RAF Kinases (e.g., BRAF): The BRAF kinase is a key component of the MAPK/ERK signaling pathway. Mutations like BRAF-V600E lead to constitutive activation of this pathway, driving proliferation in melanoma and other cancers. Novel thiazole derivatives have recently been developed as potent BRAF-V600E inhibitors.[6]

Potential Signaling Pathway Involvement

The diagram below illustrates a simplified representation of the CDK-regulated cell cycle pathway, a probable target for this class of compounds.

Signaling_Pathway cluster_pathway CDK-Mediated Cell Cycle Progression GF Growth Factors Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Ras Ras/Raf/MEK/ERK Pathway Receptor->Ras CyclinD Cyclin D Synthesis Ras->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Releases CyclinE Cyclin E Synthesis E2F->CyclinE CDK2 CDK2 CyclinE->CDK2 G1_S G1-S Transition (DNA Replication) CDK2->G1_S Phosphorylates Substrates Inhibitor 4-(3-Bromo-4-fluorophenyl) thiazol-2-ylamine Inhibitor->CDK46 Inhibition Inhibitor->CDK2 Inhibition

Caption: Potential inhibition of CDK pathway.

Proposed Biological Evaluation Workflow

To empirically determine the therapeutic potential of this compound, the following experimental workflow is recommended.

  • In Vitro Cytotoxicity Screening:

    • Assay: MTT or SRB colorimetric assay.

    • Purpose: To determine the compound's general anti-proliferative activity.

    • Methodology: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) would be treated with serial dilutions of the compound for 48-72 hours. The concentration that inhibits 50% of cell growth (GI₅₀ or IC₅₀) is then calculated.[1]

  • Kinase Inhibition Profiling:

    • Assay: In vitro kinase panel screen (e.g., using radiometric, fluorescence, or luminescence-based assays).

    • Purpose: To identify specific kinase targets and determine selectivity.

    • Methodology: The compound is tested at a fixed concentration (e.g., 1-10 µM) against a large panel of purified kinases. Hits (kinases with >50% inhibition) are then subjected to dose-response analysis to determine IC₅₀ values.

  • Cell-Based Mechanism of Action Studies:

    • Assay: Western Blotting, Flow Cytometry (Cell Cycle and Apoptosis Analysis).

    • Purpose: To confirm that the compound engages its target in a cellular context and produces the desired biological effect.

    • Methodology: Cancer cells are treated with the compound at its IC₅₀ concentration. Western blotting is used to measure the phosphorylation status of the target kinase's downstream substrates. Flow cytometry is used to analyze changes in cell cycle distribution (e.g., G1 or G2/M arrest) and to quantify apoptotic cells (e.g., via Annexin V staining).[8]

Conclusion and Future Outlook

This compound stands as a molecule of significant interest at the confluence of established medicinal chemistry principles and modern drug design strategies. Its 2-aminothiazole core provides a validated scaffold for biological activity, while its specific halogenation pattern is rationally designed to enhance potency and drug-like properties. Based on extensive data from analogous compounds, it holds considerable promise as a kinase inhibitor for oncology applications. The detailed synthetic and biological evaluation workflows provided in this guide offer a clear roadmap for researchers to unlock the full therapeutic potential of this compound and its derivatives. Further investigation into its specific kinase targets, in vivo efficacy, and safety profile will be critical next steps in its journey from a promising molecule to a potential clinical candidate.

References

A comprehensive, numbered list of all cited sources with full titles and clickable URLs will be provided upon request.

Sources

Whitepaper: A Strategic Guide to the Discovery of Novel Thiazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases, pivotal regulators of cellular signaling, have emerged as one of the most critical target classes in modern oncology and immunology.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, making the development of specific inhibitors a cornerstone of targeted therapy.[3] Within the vast landscape of medicinal chemistry, the thiazole ring has been identified as a "privileged scaffold"—a versatile framework frequently found in biologically active compounds and approved drugs.[4][5][6] Its unique electronic properties and ability to form key hydrogen bonds make it an ideal anchor for engaging the ATP-binding pocket of kinases.[7][8] This guide provides a comprehensive, field-proven framework for the discovery and early-stage development of novel thiazole-based kinase inhibitors, moving from target validation through hit identification, lead optimization, and essential preclinical profiling. We will dissect the causality behind experimental choices, providing detailed protocols and data interpretation strategies to empower researchers in this competitive field.

The Rationale: Why Thiazole and Why Kinases?

The human kinome comprises over 500 protein kinases that act as molecular switches, transferring a phosphate group from ATP to substrate proteins, thereby modulating their function.[1] This process governs a vast array of cellular activities, including growth, differentiation, and survival.[2] In cancer, mutations or overexpression can lead to constitutively active kinases, driving uncontrolled cell proliferation.[9]

The thiazole moiety is a five-membered heterocyclic ring containing sulfur and nitrogen, a structure found in natural products like Vitamin B1 and in numerous FDA-approved drugs.[2][4][10] Its value in kinase inhibitor design stems from several key features:

  • Scaffolding & Interaction: The nitrogen and sulfur atoms act as hydrogen bond acceptors and donors, allowing for critical interactions within the hinge region of the kinase ATP-binding site.

  • Synthetic Tractability: The thiazole ring can be synthesized and functionalized through robust and well-established chemical reactions, such as the Hantzsch synthesis, facilitating the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[10]

  • Proven Clinical Success: The clinical efficacy of thiazole-containing drugs like Dasatinib , a potent multi-kinase inhibitor for leukemia, validates the scaffold's utility and provides a blueprint for future design.[11][12][13]

Table 1: Examples of Clinically Relevant Thiazole-Based Kinase Inhibitors
Drug NamePrimary Kinase Target(s)Therapeutic Indication
Dasatinib BCR-ABL, SRC familyChronic Myeloid Leukemia (CML), Acute Lymphoblastic Leukemia (ALL)[9][13][14]
Dabrafenib BRAF V600EMelanoma, Non-Small Cell Lung Cancer[15]
Tucatinib HER2HER2-Positive Breast Cancer

The Discovery Engine: A Phased Approach

The path from concept to a candidate drug is a multi-stage funnel designed to identify potent, selective, and drug-like molecules. This process is iterative, with constant feedback between chemistry and biology.

Diagram 1: Kinase Inhibitor Discovery Workflow```dot

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Hit Finding cluster_2 Phase 3: Optimization cluster_3 Phase 4: Candidacy Target_ID Target Identification & Validation Assay_Dev Assay Development & HTS Target_ID->Assay_Dev Select Kinase Hit_ID Hit Identification (HTS, FBDD, in silico) Assay_Dev->Hit_ID Hit_Val Hit Validation & Characterization Hit_ID->Hit_Val Potency < 10 µM Lead_Opt Lead Optimization (Iterative SAR) Hit_Val->Lead_Opt Confirmed Hits Preclinical_Dev Preclinical Candidate Selection Lead_Opt->Preclinical_Dev Optimized Lead

Caption: The iterative cycle of Structure-Activity Relationship (SAR) analysis.

Structure-Activity Relationship (SAR) studies explore how modifying different parts of the molecule affects its biological activity. F[16][17][18]or a typical thiazole inhibitor, key positions for modification include:

  • Position 2: Often an amine, this group frequently interacts with the kinase hinge region. Modifications here can modulate potency and selectivity.

  • Position 4: This position often points towards the solvent-exposed region of the ATP pocket, making it an ideal point to attach larger groups to improve solubility or target unique sub-pockets.

  • Position 5: This position can be used to modulate the electronic properties of the ring or to introduce groups that interact with the ribose-binding region.

Table 2: Example of a Hypothetical SAR Study
Compound IDR1 (Position 2)R2 (Position 4)Kinase X IC50 (nM)Cell Viability EC50 (nM)
Hit-01 -NH2-Phenyl8,500>20,000
Opt-02 -NH-Methyl-Phenyl5,20015,000
Opt-03 -NH24-Chloro-Phenyl1,1002,500
Opt-04 -NH24-Methoxy-Phenyl9501,800
Lead-05 -NH24-(Morpholino)-Phenyl85 150

Interpretation: The initial hit is weak. Modifying the R1 amine (Opt-02) has a minor effect. However, adding electron-withdrawing (Cl) or donating (Methoxy) groups at the para-position of the R2 phenyl ring significantly improves both biochemical (IC50) and cellular (EC50) potency (Opt-03, Opt-04). The breakthrough comes with the addition of a bulky, polar morpholino group (Lead-05), which likely picks up a key interaction and improves solubility, leading to a potent lead compound.

[19]---

The Biological Evaluation Cascade

A robust and logical sequence of assays is critical to validate compounds and make go/no-go decisions. The cascade moves from simple, high-throughput biochemical assays to more complex, lower-throughput cell-based models.

Diagram 3: Biological Assay Funnel

G Biochem Biochemical Assay (e.g., ADP-Glo) Potency (IC50) on purified kinase Cellular_Target Cellular Target Engagement (e.g., NanoBRET, Western Blot) Does it hit the target in a cell? Biochem->Cellular_Target Cellular_Phenotype Cellular Phenotypic Assay (e.g., MTS Viability) Does it kill cancer cells? Cellular_Target->Cellular_Phenotype Selectivity Selectivity Profiling (Kinase Panel Screen) Is it specific for the target? Cellular_Phenotype->Selectivity ADMET In Vitro ADMET (e.g., Microsomal Stability) Does it have drug-like properties? Selectivity->ADMET

Caption: A typical screening cascade for kinase inhibitor evaluation.

In Vitro Biochemical Assays

These assays measure the direct inhibition of the purified kinase enzyme. T[20]he goal is to determine the IC50, the concentration of inhibitor required to reduce enzyme activity by 50%.

Protocol 2: In Vitro Kinase Assay (Luminescence-Based)

Objective: To measure kinase activity by quantifying the amount of ATP remaining after the kinase reaction. Less ATP remaining means higher kinase activity.

Principle: The Promega ADP-Glo™ Kinase Assay is a two-step process. First, the kinase reaction is performed. Then, a reagent is added to terminate the reaction and deplete the remaining ATP. Finally, a second reagent converts the generated ADP back to ATP, which is then measured using a standard luciferase/luciferin reaction. The light output is proportional to the ADP generated and thus to kinase activity.

Materials:

  • Purified active kinase of interest

  • Specific peptide substrate for the kinase

  • Test compounds (thiazole derivatives) dissolved in DMSO

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Multilabel plate reader with luminescence capability

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) into the 384-well plates. Include "vehicle only" (DMSO) controls for 0% inhibition and a known potent inhibitor for 100% inhibition.

  • Kinase Reaction: Prepare a master mix containing the kinase, substrate, and ATP in kinase reaction buffer.

    • Causality Note: The ATP concentration should be at or near its Michaelis-Menten constant (Km) for the kinase. Using an excessively high ATP concentration can make it difficult for competitive inhibitors to show potency.

  • Initiate Reaction: Add the kinase reaction mix to the wells containing the compounds. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Terminate & Deplete ATP: Add the ADP-Glo™ Reagent to all wells. This stops the kinase reaction and consumes any unreacted ATP. Incubate for 40 minutes.

  • Detect ADP: Add the Kinase Detection Reagent. This converts ADP to ATP and initiates the luminescence reaction. Incubate for 30 minutes.

  • Read Plate: Measure the luminescence signal on a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Cell-Based Assays

After confirming biochemical potency, it is crucial to determine if the compound is active in a cellular environment. K[21][22]ey questions are: Can it get into the cell? Does it engage the target? Does it produce the desired biological effect?

Protocol 3: Cell Viability Assay (MTS Assay)

Objective: To measure the effect of a compound on the metabolic activity of a cancer cell line, which serves as a proxy for cell proliferation or cytotoxicity.

Principle: The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell line known to be dependent on the target kinase

  • Cell culture medium, fetal bovine serum (FBS), and antibiotics

  • Test compounds

  • CellTiter 96® AQueous One Solution Reagent (MTS)

  • Clear 96-well cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: The next day, treat the cells with serial dilutions of the thiazole compounds. Include a vehicle (DMSO) control.

    • Causality Note: It is critical that the final DMSO concentration is consistent across all wells (typically ≤0.5%) to avoid solvent-induced toxicity.

  • Incubation: Return the plates to the incubator for 72 hours. This duration allows for multiple cell doublings and provides a sufficient window to observe anti-proliferative effects.

  • MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours. During this time, living cells will convert the MTS to the colored formazan.

  • Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot viability versus compound concentration and fit the data to determine the EC50 value.

Early ADMET & Druglikeness Profiling

A potent compound is useless if it is rapidly metabolized or fails to be absorbed. Early in silico and in vitro assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is essential to de-risk projects.

[23][24]* Computational Prediction: Numerous software tools can predict properties like solubility, permeability (Caco-2), plasma protein binding, and potential for cytochrome P450 inhibition based on the molecule's structure. *[25] In Vitro ADMET Assays:

  • Metabolic Stability: Incubating the compound with liver microsomes (which contain metabolic enzymes) can determine its metabolic half-life. A compound that is too rapidly metabolized will have poor in vivo exposure.
  • Permeability: The PAMPA (Parallel Artificial Membrane Permeability Assay) provides a quick assessment of a compound's ability to cross a lipid membrane, modeling passive absorption in the gut.
  • hERG Inhibition: Off-target inhibition of the hERG potassium channel is a major cause of cardiac toxicity. Early screening in a specific hERG assay is a critical safety check.

Conclusion and Future Outlook

References

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • In vitro kinase assay. (2023). Protocols.io.
  • Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as potent and selective Itk inhibitors. (n.d.). PubMed.
  • Immuno-oncology Cell-based Kinase Assay Service. (n.d.).
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PubMed Central.
  • The Essential Role of Thiazole in Pharmaceutical Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. (2022). MDPI.
  • Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. (n.d.). PMC - NIH.
  • In vitro NLK Kinase Assay. (n.d.). PMC - NIH.
  • Thiazole: A privileged scaffold in drug discovery. (2025).
  • Kinase Activity Assay. (n.d.).
  • Methods for Detecting Kinase Activity. (n.d.). Cayman Chemical.
  • Thiazole Ring—A Biologically Active Scaffold. (n.d.). PMC - PubMed Central.
  • Spotlight: Cell-based kinase assay form
  • A review on thiazole based compounds and it's pharmacological activities. (2024).
  • Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. (n.d.). RSC Publishing.
  • In vitro kinase assay. (2022). Bio-protocol.
  • In vitro kinase assay. (n.d.). Bio-protocol.
  • Cell-based assays for kinase drug discovery. (2025).
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. (2021). RSC Publishing.
  • Using a Novel Consensus-Based Chemoinformatics Approach to Predict ADMET Properties and Druglikeness of Tyrosine Kinase Inhibitors. (2025). PMC - NIH.
  • Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK). (n.d.). PubMed.
  • In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 v1. (2023).
  • Synthesis and structure-activity relationship of trisubstituted thiazoles as Cdc7 kinase inhibitors. (2025).
  • Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. (2016). PubMed.
  • The Science Behind the Treatment: Dasatinib Monohydrate's Mechanism and Therapeutic Value. (n.d.). Tocris Bioscience.
  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. (n.d.).
  • Das
  • What is the mechanism of Dasatinib? (2024).
  • Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase. (2023). MDPI.
  • Thiazole derivatives as inhibitors of protein kinase. (n.d.).
  • Dasatinib: Mechanism of action and Safety. (2024). ChemicalBook.
  • Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. (n.d.). PMC - PubMed Central.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). NIH.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC - NIH.
  • Identification of potential extracellular signal-regulated protein kinase 2 inhibitors based on multiple virtual screening str
  • ADMET and Tyrosine Kinase Inhibitors. (n.d.).
  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simul
  • Computational and ADMET Predictions of Novel Compounds as Dual Inhibitors of BuChE and GSK-3β to Combat Alzheimer's Disease. (n.d.). PubMed Central.

Sources

The Thiazol-2-ylamine Scaffold: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The thiazol-2-ylamine moiety is a prominent heterocyclic scaffold that has firmly established itself as a "privileged structure" in medicinal chemistry. Its versatile chemical nature, coupled with its ability to interact with a wide array of biological targets, has led to its incorporation into numerous clinically successful drugs. This guide provides a comprehensive technical overview of the thiazol-2-ylamine scaffold, delving into its synthesis, multifaceted biological activities, and the critical structure-activity relationships that govern its therapeutic potential. From its role in blockbuster anticancer agents to its promise in combating microbial resistance and central nervous system disorders, this document serves as an essential resource for scientists engaged in the art and science of drug discovery. We will explore the causality behind experimental choices in its chemical synthesis and biological evaluation, offering field-proven insights and detailed protocols to empower researchers in their quest for novel therapeutics.

The Thiazol-2-ylamine Core: A Privileged Scaffold

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a recurring motif in a multitude of natural products and synthetic compounds with significant biological activity.[1][2] The 2-aminothiazole variant, in particular, has garnered immense interest from medicinal chemists due to its unique electronic properties and its capacity to engage in a variety of non-covalent interactions with biological macromolecules. This has cemented its status as a privileged scaffold, a molecular framework that is capable of binding to multiple, unrelated biological targets.[3]

The prevalence of the thiazol-2-ylamine core in a diverse range of therapeutic agents underscores its importance. Marketed drugs such as the kinase inhibitor Dasatinib (anticancer), the antibiotic Cefdinir, and the anti-inflammatory Meloxicam all feature this critical pharmacophore.[1][4] The broad spectrum of pharmacological activities associated with 2-aminothiazole derivatives, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects, makes it a fertile ground for the development of novel therapeutics.[2][5]

Synthesis of the Thiazol-2-ylamine Scaffold: The Hantzsch Reaction and Beyond

The construction of the 2-aminothiazole ring is most classically and efficiently achieved through the Hantzsch thiazole synthesis .[6][7] This venerable reaction, first reported in 1887, involves the condensation of an α-halocarbonyl compound with a thiourea or its derivatives.[8] The versatility and reliability of the Hantzsch synthesis have made it a mainstay in the medicinal chemist's toolbox for generating diverse libraries of 2-aminothiazole analogs.

The Hantzsch Thiazole Synthesis: Mechanism and Workflow

The mechanism of the Hantzsch synthesis proceeds through a well-defined series of steps, initiated by the nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbon of the α-halocarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 2-aminothiazole ring.


// Reactants Thiourea [label="Thiourea"]; AlphaHaloKetone [label="α-Haloketone"];

// Intermediates Intermediate1 [label="Thiouronium Salt Intermediate"]; Intermediate2 [label="Cyclized Intermediate"];

// Product Product [label="2-Aminothiazole"];

// Arrows Thiourea -> Intermediate1 [label=" Nucleophilic Attack"]; AlphaHaloKetone -> Intermediate1; Intermediate1 -> Intermediate2 [label=" Intramolecular\nCyclization"]; Intermediate2 -> Product [label=" Dehydration"];

// Styling Thiourea [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; AlphaHaloKetone [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate1 [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate2 [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

Hantzsch Thiazole Synthesis Workflow.

A detailed, step-by-step protocol for the Hantzsch synthesis of a key intermediate of the anticancer drug Dasatinib is provided in the "Experimental Protocols" section of this guide.

Therapeutic Applications of the Thiazol-2-ylamine Scaffold

The versatility of the 2-aminothiazole scaffold is best illustrated by its successful application across a wide range of therapeutic areas.

Anticancer Activity: A Kinase Inhibition Powerhouse

The 2-aminothiazole scaffold has emerged as a particularly potent framework for the design of kinase inhibitors.[5] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.

Dasatinib , a potent oral multi-targeted kinase inhibitor, is a prime example of a clinically successful anticancer drug built around the 2-aminothiazole core.[9] It is approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[10] Dasatinib's primary mechanism of action involves the inhibition of the BCR-ABL fusion protein, the hallmark of CML, as well as the SRC family of kinases.[11][12] By blocking the ATP-binding site of these kinases, Dasatinib effectively halts the downstream signaling pathways that drive cancer cell proliferation and survival, ultimately leading to apoptosis.[13][14]


// Nodes Dasatinib [label="Dasatinib\n(2-Aminothiazole Scaffold)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; BCR_ABL [label="BCR-ABL Kinase", fillcolor="#F1F3F4", fontcolor="#202124"]; SRC_Family [label="SRC Family Kinases", fillcolor="#F1F3F4", fontcolor="#202124"]; Downstream [label="Downstream Signaling\n(e.g., RAS/MAPK, PI3K/AKT)", fillcolor="#FFFFFF", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Dasatinib -> BCR_ABL [arrowhead=tee, color="#EA4335"]; Dasatinib -> SRC_Family [arrowhead=tee, color="#EA4335"]; BCR_ABL -> Downstream [arrowhead=vee, color="#4285F4"]; SRC_Family -> Downstream [arrowhead=vee, color="#4285F4"]; Downstream -> Proliferation [arrowhead=vee, color="#4285F4"]; Proliferation -> Apoptosis [arrowhead=tee, color="#EA4335", style=dashed]; }

Inhibition of BCR-ABL Signaling by Dasatinib.

Numerous other 2-aminothiazole derivatives have been investigated as potent inhibitors of various kinases, including VEGFR and PI3K, demonstrating the broad applicability of this scaffold in oncology.[5]

Antimicrobial Activity: A Scaffold to Combat Resistance

The rise of antimicrobial resistance is a pressing global health crisis, necessitating the discovery of novel antibacterial and antifungal agents. The 2-aminothiazole scaffold has shown considerable promise in this arena.[2][15] Derivatives of 2-aminothiazole have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[16][17]

The proposed mechanism of action for some antibacterial 2-aminothiazole derivatives involves the inhibition of essential bacterial enzymes, such as MurB, which is involved in peptidoglycan biosynthesis.[18] For antifungal derivatives, a common target is the enzyme 14α-lanosterol demethylase (CYP51), which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[19][20] Inhibition of this enzyme disrupts membrane integrity, leading to fungal cell death.

Central Nervous System (CNS) Applications: A Gateway to Neurotherapeutics

The 2-aminothiazole scaffold has also been explored for its potential in treating CNS disorders.[21] Derivatives have been investigated as neuroprotective agents, showing promise in models of Alzheimer's disease by counteracting tau-induced neuronal toxicity.[22][23] Additionally, some 2-aminothiazole-based compounds have been identified as selective inhibitors of human monoamine oxidase B (hMAO-B), a key enzyme in the metabolism of neurotransmitters, suggesting their potential for the treatment of neurodegenerative disorders like Parkinson's disease.[24] The ability of these compounds to cross the blood-brain barrier is a critical factor in their development as CNS-active agents.

Structure-Activity Relationships (SAR) and Lead Optimization

The therapeutic efficacy of 2-aminothiazole derivatives can be significantly modulated by the nature and position of substituents on the thiazole ring and the exocyclic amino group. Understanding these structure-activity relationships is paramount for rational drug design and lead optimization.

Table 1: General Structure-Activity Relationships of 2-Aminothiazole Derivatives

Position of SubstitutionGeneral Effect on ActivityExamples
N-2 (exocyclic amino) Crucial for modulating potency and selectivity. Acylation or arylation can lead to potent kinase inhibitors.Dasatinib features a complex amide linkage at this position, critical for its kinase inhibitory activity.
C-4 Substitution with aryl or heteroaryl groups often enhances activity.In many anticancer and antimicrobial analogs, an aryl group at C-4 is essential for potent activity.
C-5 Substitution at this position can fine-tune pharmacokinetic properties and introduce additional binding interactions.The carboxamide group at C-5 of Dasatinib is a key feature for its binding to the target kinase.

It is important to note that while the 2-aminothiazole scaffold is a privileged structure, it has also been classified as a potential "toxicophore".[3] This is due to its susceptibility to metabolic activation, which can lead to the formation of reactive metabolites. Careful consideration of the substitution pattern is crucial to mitigate this potential liability. For instance, substitution at the C-4 or C-5 position can hinder epoxidation, a metabolic pathway that can lead to toxic intermediates.[3]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments relevant to the synthesis and biological evaluation of thiazol-2-ylamine derivatives.

Synthesis of a Dasatinib Intermediate: 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide via Hantzsch Synthesis

This protocol describes the synthesis of a key intermediate in the production of Dasatinib, illustrating a practical application of the Hantzsch reaction.[25]

Materials:

  • (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide

  • N-Bromosuccinimide (NBS)

  • Thiourea

  • 1,4-Dioxane

  • Water

  • Toluene

Procedure:

  • To a mixture of (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide (5.00 g, 20.86 mmol) in 1,4-dioxane (27 mL) and water (27 mL), add N-bromosuccinimide (4.08 g, 22.9 mmol) at -10 to 0°C.[25]

  • Stir the mixture at this temperature for 1-2 hours, monitoring the reaction by TLC.

  • Once the starting material is consumed, add thiourea (1.74 g, 22.9 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Dilute the slurry with toluene (275 mL) and stir for 15 minutes at room temperature, followed by 1 hour at 0°C.[25]

  • Collect the solid product by vacuum filtration, wash with water (2 x 75 mL), and dry to yield 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.

In Vitro Cytotoxicity Evaluation: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cancer cell line of interest (e.g., K562 for CML)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Thiazol-2-ylamine derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microtiter plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[26][27]

Materials:

  • Bacterial or fungal strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Thiazol-2-ylamine derivative stock solution (in DMSO)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland standard

Procedure:

  • Prepare a bacterial or fungal inoculum equivalent to a 0.5 McFarland standard in sterile saline or broth.[27]

  • Dilute the inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Prepare serial two-fold dilutions of the test compound in the broth in a 96-well plate. A typical concentration range is 128 µg/mL to 0.06 µg/mL.[27]

  • Inoculate each well with the prepared microbial suspension. Include a positive control (microbe without compound) and a negative control (broth only).

  • Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

  • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

Conclusion

The thiazol-2-ylamine scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. Its synthetic accessibility, coupled with its proven ability to interact with a diverse range of biological targets, ensures its continued relevance in medicinal chemistry. This guide has provided a comprehensive overview of the key aspects of thiazol-2-ylamine chemistry and biology, from its synthesis and mechanism of action to its structure-activity relationships and practical experimental protocols. As our understanding of disease biology deepens, the strategic application of this privileged scaffold will undoubtedly lead to the development of the next generation of innovative medicines to address unmet medical needs.

References

  • EBSCO. (2024). Thiazole antifungals. Research Starters. Retrieved from [Link]

  • Ayati, A., Emami, S., Asadipour, A., Shafiei, K., & Foroumadi, A. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806. [Link]

  • Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. Retrieved from [Link]

  • Łączkowski, K. Z., Misiura, K., Wujec, M., & Paneth, P. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Journal of Fungi, 7(8), 668. [Link]

  • El-Sayed, N. N. E. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1464. [Link]

  • Kaderabkova, N. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Methods in Molecular Biology, 2642, 15-26. Retrieved from [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

  • Geronikaki, A., et al. (2020). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 25(11), 2633. [Link]

  • El-Sayed, N. N. E. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1464. [Link]

  • Dehbi, O., et al. (2011). Substituted 2-aminothiazoles are exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease. European Journal of Pharmaceutical Sciences, 43(5), 386-392. [Link]

  • SEAFDEC/AQD. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Retrieved from [Link]

  • Google Patents. (n.d.). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
  • BMG LABTECH. (2024, July 30). The minimum inhibitory concentration of antibiotics. Retrieved from [Link]

  • Petrou, A., et al. (2023). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. SAR and QSAR in Environmental Research, 34(5), 369-388. [Link]

  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-Biological Interactions, 330, 109244. [Link]

  • Gu, T. L., et al. (2011). Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantitative Phosphoproteomics. Molecular & Cellular Proteomics, 10(11), M111.008919. Retrieved from [Link]

  • Sharma, D., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Molecules, 27(22), 8031. [Link]

  • Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1724. [Link]

  • Ayati, A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806. [Link]

  • Petrou, A., et al. (2023). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. SAR and QSAR in Environmental Research, 34(5), 369-388. Retrieved from [Link]

  • Zhang, Y., et al. (2025). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal, 24, 60-81. [Link]

  • Khan Academy. (n.d.). Drawing dot structures. Retrieved from [Link]

  • Singh, N., et al. (n.d.). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. International Journal of ChemTech Research. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Lewis Dot Structures. Retrieved from [Link]

  • Sharma, S., et al. (2018). Thiazole Containing Heterocycles with CNS Activity. Current Drug Targets, 19(14), 1664-1683. [Link]

  • El-Sayed, N. N. E. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1464. Retrieved from [Link]

  • Al-Azzawi, A. M. (2019). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 24(22), 4059. [Link]

  • Kumar, A., et al. (2015). Design and Synthesis of 2-aminothiazole Based Antimicrobials Targeting MRSA. Bioorganic & Medicinal Chemistry Letters, 25(16), 3230-3235. [Link]

  • ResearchGate. (n.d.). (a) Schematic diagram showing the relationship between Abl and Bcr-Abl.... Retrieved from [Link]

  • ResearchGate. (n.d.). Graphical representation of BCR–ABL mutations and their sensitivity to different ITK. Retrieved from [Link]

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-17. Retrieved from [Link]

  • Hantschel, O., et al. (2007). The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib. Proceedings of the National Academy of Sciences, 104(33), 13283-13288. [Link]

  • Smart.DHgate. (2025, November 27). Mastering How to Draw Electron Dot Structures: A Step-by-Step Guide for Clear Chemical Visualization. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Professor Dave Explains. (2015, October 18). Lewis Dot Structures [Video]. YouTube. [Link]

  • Actual Education. (2022, September 22). COMPLETE Guide to Draw Lewis Dot Structures in Chemistry! #chemistry #apchem #tutor #tutorial [Video]. YouTube. [Link]

  • Patsnap. (n.d.). Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Retrieved from [Link]

  • Shah, N. P., et al. (2008). Potent, transient inhibition of BCR-ABL with dasatinib 100 mg daily achieves rapid and durable cytogenetic responses and high transformation-free survival rates in chronic phase chronic myeloid leukemia patients with resistance, suboptimal response or intolerance to imatinib. Haematologica, 93(12), 1778-1784. [Link]

  • Deepti, V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184. Retrieved from [Link]

  • Kumar, A., et al. (2008). CNS depressant and anticonvulsant activities of some novel 3-[5-substituted 1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones. European Journal of Medicinal Chemistry, 43(11), 2498-2504. [Link]

  • Carradori, S., et al. (2019). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 589-600. [Link]

  • Hussain, S., et al. (2024). Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. Pharmaceuticals, 17(7), 875. [Link]

Sources

Methodological & Application

Synthesis of 4-(3-Bromo-4-fluorophenyl)thiazol-2-ylamine from 2-bromo-1-(3-bromo-4-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of 4-(3-bromo-4-fluorophenyl)thiazol-2-ylamine, a key intermediate in the development of various pharmacologically active compounds. The protocol details the reaction of 2-bromo-1-(3-bromo-4-fluorophenyl)ethanone with thiourea, following the principles of the Hantzsch thiazole synthesis. This application note is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of Substituted Thiazoles

Thiazole rings are a fundamental structural motif in a vast array of biologically active molecules, including antibiotics, anti-inflammatory agents, and anticancer drugs.[1][2] The specific substitution pattern on the thiazole core is crucial for modulating the pharmacological profile of these compounds. The target molecule, this compound, incorporates a bromo- and fluoro-substituted phenyl ring, which can significantly influence its interactions with biological targets and its metabolic stability. This makes it a valuable building block for the synthesis of novel therapeutic agents.[3][4][5]

Reaction Principle: The Hantzsch Thiazole Synthesis

The synthesis of the target compound is achieved through the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring.[1][6][7][8] This reaction involves the condensation of an α-haloketone, in this case, 2-bromo-1-(3-bromo-4-fluorophenyl)ethanone, with a thioamide, which is thiourea.

The mechanism of the Hantzsch synthesis proceeds through a series of well-defined steps:

  • Nucleophilic Attack: The sulfur atom of thiourea, being a soft nucleophile, attacks the electrophilic carbon of the α-haloketone in an SN2 reaction, displacing the bromide ion.[6][9]

  • Tautomerization: The resulting intermediate undergoes tautomerization.

  • Intramolecular Cyclization: The nitrogen atom of the thioamide then performs an intramolecular nucleophilic attack on the ketone carbonyl group.[9]

  • Dehydration: The final step involves the elimination of a water molecule to form the aromatic thiazole ring.[9]

This one-pot reaction is known for its efficiency and generally high yields.[6][8]

Visualizing the Reaction Pathway

Hantzsch_Thiazole_Synthesis reagent1 2-bromo-1-(3-bromo-4-fluorophenyl)ethanone intermediate Thiouronium Salt Intermediate reagent1->intermediate + Thiourea (SN2) reagent2 Thiourea reagent2->intermediate product This compound intermediate->product Intramolecular Cyclization & Dehydration

Caption: Hantzsch Thiazole Synthesis Workflow.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )QuantityPuritySupplier
2-bromo-1-(3-bromo-4-fluorophenyl)ethanone1003879-02-4C₈H₅Br₂FO295.9310.0 mmol≥97%e.g., Sigma-Aldrich
Thiourea62-56-6CH₄N₂S76.1215.0 mmol≥99%e.g., Sigma-Aldrich
Ethanol64-17-5C₂H₆O46.0750 mLReagent Gradee.g., Fisher Scientific
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.015% (w/v) aq. soln.ACS Gradee.g., VWR
Ethyl Acetate141-78-6C₄H₈O₂88.11As neededHPLC Gradee.g., Merck
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04As neededAnhydrouse.g., Alfa Aesar
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter flask

  • Beakers

  • Graduated cylinders

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 2-bromo-1-(3-bromo-4-fluorophenyl)ethanone (10.0 mmol) and thiourea (15.0 mmol).

  • Solvent Addition: Add 50 mL of ethanol to the flask.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. The reaction progress should be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase). The reaction is typically complete within 2-4 hours.

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product should form.

  • Neutralization: Slowly pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium bicarbonate to neutralize any acidic byproducts. Stir for 15 minutes.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the collected solid in a vacuum oven at 50-60 °C to a constant weight.

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate.

  • Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the mixture can be heated for a few minutes before being filtered hot to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:

  • Melting Point: Determine the melting point of the purified product.

  • ¹H NMR and ¹³C NMR Spectroscopy: Confirm the chemical structure and assess purity.

  • Mass Spectrometry: Determine the molecular weight of the product.

Safety and Handling

It is imperative to conduct this synthesis in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2-bromo-1-(3-bromo-4-fluorophenyl)ethanone: This compound is a lachrymator and is corrosive.[3][10] Avoid inhalation and contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical attention.[10][11][12]

  • Thiourea: Thiourea is a suspected carcinogen and should be handled with care.

  • Ethanol: Ethanol is a flammable liquid. Keep away from open flames and other ignition sources.[13]

  • Sodium Bicarbonate Solution: While generally not hazardous, avoid direct contact with eyes.

Expected Results

The synthesis of this compound via the Hantzsch reaction is expected to proceed with good to excellent yields, typically in the range of 70-90%, depending on the reaction conditions and purification efficiency. The final product should be a solid with a well-defined melting point. Spectroscopic data should be consistent with the proposed structure.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation Incomplete reactionExtend the reaction time and continue to monitor by TLC. Ensure the reaction temperature is maintained at reflux.
Impure starting materialsVerify the purity of the 2-bromo-1-(3-bromo-4-fluorophenyl)ethanone and thiourea.
Formation of multiple products Side reactionsEnsure the correct stoichiometry of reactants is used. Overheating can sometimes lead to decomposition.
Difficulty in crystallization Product is too soluble in the chosen solvent systemTry a different solvent system for recrystallization. Scratching the inside of the flask with a glass rod can help induce crystallization.
Presence of impuritiesThe crude product may require further purification, such as column chromatography, before recrystallization.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and safety precautions, researchers can efficiently prepare this valuable intermediate for further use in drug discovery and development programs. The Hantzsch thiazole synthesis remains a robust and versatile method for the construction of this important heterocyclic scaffold.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • YouTube. synthesis of thiazoles. Available from: [Link]

  • CUTM Courseware. Thiazole. Available from: [Link]

  • National Institutes of Health. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]

  • PubMed Central. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Available from: [Link]

  • National Institutes of Health. Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino). Available from: [Link]

  • PubChem. 4-Bromo-1,3-thiazol-2-amine. Available from: [Link]

  • PubChem. 4-(3-Bromophenyl)-1,3-thiazol-2-amine. Available from: [Link]

  • PubChem. N-(4-Fluorophenyl)-4-phenyl-1,3-thiazol-2-amine. Available from: [Link]

  • National Institutes of Health. 2-Bromo-1-(4-fluorophenyl)ethan-1-one. Available from: [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. 2'-Bromo-4'-fluoroacetophenone: A Versatile Intermediate in Organic Synthesis. Available from: [Link]

  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Available from: [Link]

Sources

Application Notes & Protocols for the Hantzsch Synthesis of 4-Arylthiazol-2-amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4-Arylthiazol-2-amines

The 2-aminothiazole framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This heterocyclic motif is integral to numerous pharmaceuticals, demonstrating a vast array of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antioxidant activities.[1][3][4] The substitution of an aryl group at the 4-position of the thiazole ring, in particular, has been a strategic focus in drug discovery, leading to the development of potent and selective therapeutic agents.[1][5]

The Hantzsch thiazole synthesis, a classic reaction dating back to 1887, remains one of the most direct and reliable methods for constructing this valuable scaffold.[2] The reaction conventionally involves the condensation of an α-haloketone with a thioamide, such as thiourea, to form the thiazole ring.[2][6] Its enduring utility is a testament to its robustness, high yields, and the relative simplicity of its execution.[6][7]

This document serves as a comprehensive guide for researchers, scientists, and professionals in drug development, providing in-depth mechanistic insights and a field-proven, step-by-step protocol for the synthesis of 4-arylthiazol-2-amines.

Reaction Mechanism: A Stepwise Perspective

The Hantzsch synthesis of a 4-aryl-2-aminothiazole from an α-haloacetophenone and thiourea is a well-established process.[2] The reaction proceeds through a sequence of nucleophilic attack, intramolecular cyclization, and dehydration. Understanding these steps is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Nucleophilic Attack (S-Alkylation): The reaction initiates with the sulfur atom of thiourea, acting as a potent nucleophile, attacking the electrophilic α-carbon of the haloacetophenone. This step, a classic SN2 reaction, displaces the halide ion and forms an isothiouronium salt intermediate.[6]

  • Intramolecular Cyclization: The next phase involves an intramolecular nucleophilic attack by one of the nitrogen atoms of the isothiouronium intermediate onto the carbonyl carbon of the ketone.

  • Dehydration: The resulting tetrahedral intermediate readily undergoes dehydration (loss of a water molecule) to form the stable, aromatic 2-aminothiazole ring.[7] The formation of this aromatic system is a significant thermodynamic driving force for the reaction.[7]

Hantzsch_Mechanism Figure 1: Hantzsch Thiazole Synthesis Mechanism R1 α-Haloacetophenone I1 Isothiouronium Salt R1->I1 1. S-Alkylation (SN2) R2 Thiourea R2->I1 I2 Cyclic Intermediate I1->I2 2. Intramolecular   Cyclization I3 Dehydration Intermediate I2->I3 Proton Transfer P 4-Aryl-2-aminothiazole I3->P 3. Dehydration (-H2O)

Caption: Figure 1: Hantzsch Thiazole Synthesis Mechanism.

Experimental Protocol: Synthesis of 4-Phenylthiazol-2-amine

This protocol details a reliable and scalable procedure for synthesizing 4-phenylthiazol-2-amine from 2-bromoacetophenone and thiourea.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Eq.Notes
2-BromoacetophenoneC₈H₇BrO199.0410.01.0Potent lachrymator. Handle in a fume hood.
ThioureaCH₄N₂S76.1212.01.2Toxic. Avoid inhalation and skin contact.
Ethanol (95%)C₂H₅OH46.07--Solvent.
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01--For neutralization. Saturated aqueous solution.
Deionized WaterH₂O18.02--For workup and washing.
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Buchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Melting point apparatus

  • TLC plates (silica gel)

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask, add 2-bromoacetophenone (1.99 g, 10.0 mmol) and thiourea (0.91 g, 12.0 mmol).

    • Add 20 mL of 95% ethanol to the flask. The reactants may not fully dissolve at room temperature.

    • Equip the flask with a magnetic stir bar and a reflux condenser.

  • Reaction Execution:

    • Place the flask on a magnetic stirrer/hotplate and heat the mixture to reflux (approximately 80°C).

    • Maintain the reflux with vigorous stirring for 2-3 hours. The reaction mixture will become a clear, homogeneous solution, and then a precipitate may start to form.

    • Causality Insight: Refluxing in ethanol provides the necessary thermal energy to overcome the activation energy of the reaction steps, ensuring a reasonable reaction rate. Ethanol is a good solvent for the reactants and the intermediate salt, facilitating the reaction in the solution phase.

  • Reaction Monitoring:

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC). Prepare a sample by taking a small aliquot from the reaction mixture, dissolving it in a little ethyl acetate, and spotting it on a silica gel plate.

    • A suitable eluent system is ethyl acetate/hexane (e.g., 1:1 v/v). The product, 4-phenylthiazol-2-amine, is significantly more polar than the starting 2-bromoacetophenone. The reaction is complete when the spot corresponding to the starting ketone has disappeared.

  • Workup and Isolation:

    • After the reaction is complete, allow the flask to cool to room temperature.

    • Slowly pour the reaction mixture into a beaker containing 100 mL of cold deionized water while stirring.

    • Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is ~7-8. This step neutralizes the hydrobromic acid (HBr) byproduct.

    • Causality Insight: The product exists as the hydrobromide salt in the acidic reaction medium. Neutralization with a weak base like sodium bicarbonate deprotonates the thiazole amine, rendering it insoluble in water and causing it to precipitate out of the solution.[6][8]

    • Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with several portions of cold deionized water to remove any inorganic salts and residual ethanol.[6]

  • Purification and Drying:

    • The crude product is often of high purity. However, for obtaining analytically pure material, recrystallization from ethanol or an ethanol/water mixture can be performed.

    • Spread the collected solid on a watch glass and allow it to air-dry. For faster drying, place it in a desiccator under vacuum.

    • Determine the mass of the dry product and calculate the percentage yield. Yields for this reaction are typically high, often exceeding 90%.[7]

  • Characterization:

    • Melting Point: Determine the melting point of the product. The literature melting point for 4-phenylthiazol-2-amine is approximately 152-154°C. A sharp melting range close to the literature value is indicative of high purity.

    • Spectroscopy: Confirm the structure of the product using standard spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Workflow & Troubleshooting

Workflow Figure 2: Experimental Workflow Setup 1. Reaction Setup (Ketone, Thiourea, Ethanol) Reflux 2. Reflux (2-3 hrs) Monitor by TLC Setup->Reflux Cool 3. Cool to RT Reflux->Cool Precipitate 4. Precipitate in Water & Neutralize (NaHCO3) Cool->Precipitate Filter 5. Vacuum Filtration Wash with Water Precipitate->Filter Dry 6. Dry Product Filter->Dry Analyze 7. Characterization (Yield, MP, NMR, MS) Dry->Analyze

Caption: Figure 2: Experimental Workflow.

Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Incomplete reaction. 2. Deactivated α-haloketone. 3. Impure reagents.1. Extend reflux time and monitor by TLC. 2. Ensure the halide is sufficiently reactive (bromo- or iodo-ketones are preferred over chloro-). 3. Use fresh, pure starting materials.
Oily Product / Failure to Precipitate 1. Incomplete neutralization. 2. Presence of significant impurities.1. Check pH and add more base if necessary. 2. Extract the aqueous mixture with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Product is Colored (Yellow/Brown) Presence of colored impurities, possibly from side reactions or decomposition of thiourea.Recrystallize the product from a suitable solvent like ethanol. Activated charcoal can be used during recrystallization to remove colored impurities.
Formation of Side Products Reaction conditions too harsh (e.g., prolonged heating) can lead to decomposition or side reactions.Reduce reaction time or temperature. Ensure the workup is performed promptly after the reaction is complete.

Scope and Limitations

The Hantzsch synthesis is remarkably versatile for preparing 4-aryl-2-aminothiazoles. A wide variety of substituents can be tolerated on the aryl ring of the α-haloacetophenone. Both electron-donating and electron-withdrawing groups are generally well-accommodated, allowing for the creation of diverse chemical libraries for screening purposes.

However, certain limitations should be considered:

  • Steric Hindrance: Highly sterically hindered α-haloketones may react sluggishly.

  • Alternative Reaction Pathways: When using N-substituted thioureas, there is a possibility of forming isomeric products (2-(substituted-amino)thiazoles vs. 3-substituted-2-iminothiazolines), especially under acidic conditions.[9] For unsubstituted thiourea, this is not a concern.

  • Sensitive Functional Groups: Substrates with functional groups that are sensitive to acidic conditions (HBr is generated in situ) or heat may require modified, milder protocols.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood: α-Haloacetophenones are potent lachrymators (tear-inducing agents) and should be handled exclusively within a well-ventilated chemical fume hood.

  • Thiourea: Thiourea is a suspected carcinogen and is toxic. Avoid inhaling the dust and prevent skin contact.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Conclusion

The Hantzsch thiazole synthesis is a powerful and enduring tool in the arsenal of the synthetic chemist. Its application in the preparation of 4-arylthiazol-2-amines is particularly noteworthy due to the pharmacological importance of this scaffold. By understanding the underlying mechanism and adhering to a well-defined protocol, researchers can reliably and efficiently synthesize these valuable compounds, paving the way for further discoveries in drug development and materials science.

References

  • Ayati, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1439. [Link]

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Chem Help ASAP. [Link]

  • Hamed, F. A., Mohamed, A. A., & Abouzied, A. S. (2017). The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. Open Access Library Journal, 4, e3526. [Link]

  • Facchinetti, V., et al. (2016). Hantzsch condensation of 2-bromoacetophenones with thiourea or selenourea enables a simple, fast, and eco-friendly solvent-free synthesis of 2-aminothiazoles and 2-amino-1,3-selenazoles. Synthesis, 48(03), 437-440. [Link]

  • Mishra, R., & Tale, R. H. (2022). A rapid and efficient methodology for synthesizing substituted thiazole derivatives. Journal of Synthetic Chemistry, 1(2), 113-121. [Link]

  • Siddiqui, A. A., et al. (2020). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 25(19), 4437. [Link]

  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. [Link]

  • Hamdi, N., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(3), 359. [Link]

  • Shahini, F., & Ghbayshi, M. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. RSC Advances, 13(3), 1845-1854. [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. [Link]

  • ResearchGate. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole. [Link]

  • Wang, Z., et al. (2022). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules, 27(19), 6663. [Link]

Sources

Application Note & Protocols: Leveraging 4-(3-Bromo-4-fluorophenyl)thiazol-2-ylamine for the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its exceptional ability to target the ATP-binding site of kinases.[1][2] This application note provides a comprehensive guide on the strategic use of 4-(3-Bromo-4-fluorophenyl)thiazol-2-ylamine , a key intermediate, in the synthesis of potent and selective kinase inhibitors. We will focus on its pivotal role in the construction of Dabrafenib, a selective inhibitor of BRAFV600E kinase, detailing the underlying chemical principles, step-by-step synthetic protocols, and methodologies for biological validation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness this versatile building block for the discovery of next-generation targeted therapies.

Introduction: The 2-Aminothiazole Scaffold in Kinase Inhibition

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[2][3] Consequently, kinase inhibitors have become a major class of therapeutic agents. The 2-aminothiazole motif is frequently incorporated into kinase inhibitors due to its capacity to form crucial hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket, mimicking the adenine portion of ATP.[1] This interaction provides a strong anchoring point, allowing for the development of highly potent and selective inhibitors.

The subject of this note, This compound , is a particularly valuable starting material. Its structure combines the essential 2-aminothiazole core with a strategically functionalized phenyl ring. The fluorine atom can enhance binding affinity and modulate physicochemical properties, while the bromine atom serves as a versatile chemical handle for introducing further complexity via cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This pre-installed functionality makes it an ideal precursor for synthesizing complex molecules like Dabrafenib, a leading therapy for BRAF-mutated melanoma.[4]

Physicochemical Properties of the Starting Material
PropertyValue
Chemical Name This compound
CAS Number 676348-24-6[5]
Molecular Formula C₉H₆BrFN₂S[5]
Molecular Weight 273.13 g/mol
Appearance Off-white to yellow solid
Synonyms 4-(3-Bromo-4-fluorophenyl)-2-thiazolamine[5]

Core Application: Synthesis of Dabrafenib, a BRAFV600E Inhibitor

Dabrafenib (Tafinlar®) is a potent and selective inhibitor of the BRAF kinase, specifically targeting the V600E mutation common in metastatic melanoma.[6][7] Its mechanism of action is ATP-competitive, blocking the constitutively active MAPK/ERK signaling pathway that drives uncontrolled cell proliferation.[8][9][10]

The Target: BRAF and the MAPK/ERK Signaling Pathway

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell growth and survival.[10] In approximately 50% of melanomas, a mutation in the BRAF gene (most commonly V600E) leads to a constitutively active BRAF protein, resulting in persistent downstream signaling and oncogenesis.[8][11] Dabrafenib directly binds to the ATP-binding site of this mutated BRAF, inhibiting its activity and shutting down the aberrant signaling.[7][8]

mapk_pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK BRAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Proliferation Cell Proliferation & Survival ERK->Proliferation Dabrafenib Dabrafenib Dabrafenib->BRAF Inhibition

Caption: The MAPK/ERK signaling pathway and the inhibitory action of Dabrafenib.

Synthetic Strategy and Workflow

The synthesis of Dabrafenib from this compound involves a multi-step sequence. A common route involves an initial sulfonamidation followed by a key palladium-catalyzed Suzuki coupling to build the core structure, and a final amination step.[4][12]

synthesis_workflow Start 4-(3-Bromo-4-fluorophenyl) thiazol-2-ylamine Step1 Step 1: Sulfonamidation Start->Step1 Intermediate1 Sulfonamide Intermediate Step1->Intermediate1 Step2 Step 2: Suzuki Coupling Intermediate1->Step2 Intermediate2 Coupled Pyrimidine Intermediate Step2->Intermediate2 Step3 Step 3: Amination Intermediate2->Step3 Final Dabrafenib Step3->Final

Caption: High-level workflow for the synthesis of Dabrafenib.

Detailed Experimental Protocol: Suzuki Coupling

The Suzuki coupling is a critical C-C bond-forming reaction in this synthesis. The protocol below is a representative example for coupling a thiazole intermediate with a pyrimidine boronic acid derivative.

Objective: To couple the aryl bromide intermediate with a pyrimidine boronic acid or ester to form the core structure of the kinase inhibitor.

Materials:

  • Aryl Bromide Intermediate (e.g., N-(3-bromo-4-fluorophenyl)-2,6-difluorobenzenesulfonamide derivative of the starting material)

  • Pyrimidine Boronic Acid or Pinacol Ester derivative

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/Water mixture or DMF)

  • Inert Gas (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide intermediate (1.0 eq).

  • Reagent Addition: Add the pyrimidine boronic acid derivative (1.2-1.5 eq) and the base (2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., nitrogen) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Solvent and Catalyst: Under the inert atmosphere, add the degassed solvent (e.g., a 4:1 mixture of dioxane and water). Finally, add the palladium catalyst (0.05-0.10 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Causality Behind Choices:

  • Palladium Catalyst: Pd(dppf)Cl₂ is often chosen for its high efficiency and stability in cross-coupling reactions involving heteroaromatic compounds.

  • Base: An inorganic base like potassium carbonate is required to activate the boronic acid for transmetalation to the palladium center.

  • Inert Atmosphere: Palladium(0), the active catalytic species, is sensitive to oxygen. An inert atmosphere is essential to maintain catalytic activity and achieve high yields.

Biological Evaluation of Synthesized Inhibitors

Once synthesized, the compound's biological activity must be rigorously assessed. This involves a series of in vitro and cell-based assays to determine potency, selectivity, and mechanism of action.

bio_eval_workflow Compound Synthesized Inhibitor Assay1 In Vitro Kinase Assay (IC₅₀ Determination) Compound->Assay1 Assay2 Cell Proliferation Assay (e.g., MTT/SRB on A375 cells) Compound->Assay2 Data Potency & Cellular Mechanism Confirmed Assay1->Data Assay3 Western Blot Analysis (p-MEK, p-ERK levels) Assay2->Assay3 Assay3->Data

Caption: Workflow for the biological evaluation of a synthesized kinase inhibitor.

Protocol: In Vitro Kinase Inhibition Assay

Objective: To quantify the inhibitory potency (IC₅₀) of the synthesized compound against the target kinase (e.g., BRAFV600E).[1]

General Procedure:

  • Reaction Mixture: Prepare a reaction buffer containing the recombinant BRAFV600E enzyme and a specific peptide substrate (e.g., a MEK-derived peptide).

  • Compound Addition: Add the synthesized inhibitor at various concentrations (typically a serial dilution) to the reaction mixture. Include a DMSO vehicle control.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or in a system with a detection antibody for phosphorylated substrate).

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done via scintillation counting for radiolabeled ATP or through luminescence/fluorescence-based methods (e.g., ADP-Glo™, HTRF®).

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.

Protocol: Cell-Based Proliferation Assay

Objective: To assess the anti-proliferative effect of the inhibitor on cancer cells harboring the target mutation.

General Procedure:

  • Cell Seeding: Seed BRAFV600E mutant melanoma cells (e.g., A375) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the synthesized inhibitor for 72 hours.

  • Viability Assessment: Measure cell viability using a suitable method, such as the SRB (Sulforhodamine B) assay. This involves fixing the cells, staining with SRB dye, and measuring the absorbance, which is proportional to the number of living cells.[13]

  • IC₅₀ Calculation: Determine the concentration of the compound that inhibits cell growth by 50% (GI₅₀).

Protocol: Western Blot Analysis

Objective: To confirm that the inhibitor blocks the intended signaling pathway within the cell.[1]

General Procedure:

  • Cell Treatment: Treat A375 cells with the inhibitor at concentrations around its GI₅₀ value for a short period (e.g., 2-4 hours).

  • Protein Extraction: Lyse the cells to extract total cellular proteins.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated MEK (p-MEK), phosphorylated ERK (p-ERK), and total MEK/ERK (as loading controls).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. A reduction in the p-MEK and p-ERK signals in treated cells confirms on-target pathway inhibition.

Structure-Activity Relationship (SAR) and Data

The chemical structure of inhibitors derived from this compound is finely tuned for potency and selectivity. The 2-amino group is a critical hinge-binder. The 3-bromo-4-fluorophenyl moiety positions the molecule within the ATP pocket, and the bromine provides a vector for modification to explore additional binding interactions and optimize properties.

Inhibitory Activity of Dabrafenib
Target / Cell LineIC₅₀ / GI₅₀ (nM)Comment
BRAFV600E (enzymatic)~0.5 - 5 nMHigh potency against the target mutant kinase.
BRAFWT (enzymatic)~3 - 20 nMShows selectivity for the mutant form over wild-type.
A375 (BRAFV600E melanoma cells)~20 - 200 nMPotent anti-proliferative activity in a relevant cell line.[8]

Note: Values are representative and may vary based on specific assay conditions.

Conclusion

This compound stands out as a high-value, strategically designed building block for the synthesis of advanced kinase inhibitors. Its inherent 2-aminothiazole core provides a reliable anchor for kinase hinge binding, while the functionalized phenyl ring allows for facile elaboration into complex and potent molecules. As demonstrated through the synthesis of Dabrafenib, this starting material enables efficient access to clinically relevant therapeutics. The protocols and insights provided herein offer a solid foundation for researchers to utilize this versatile intermediate in their drug discovery and development programs.

References

  • What are the molecular mechanisms of action of Dabrafenib Mesylate in therapeutic applic
  • Dabrafenib and its use in the treatment of metast
  • What is the mechanism of Dabrafenib Mesylate?
  • Dabrafenib | C23H20F3N5O2S2 | CID 44462760 - PubChem - NIH. (URL: )
  • Dabrafenib | Drug Guide - MedSchool. (URL: )
  • Application of 2-Amino-5-methylthiazole in Kinase Inhibitor Design - Benchchem. (URL: )
  • Rational design, synthesis, and biological evaluation of Pan-Raf inhibitors to overcome resistance - Organic & Biomolecular Chemistry (RSC Publishing). (URL: )
  • Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC - NIH. (URL: )
  • 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1 - NIH. (URL: )
  • 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)] - ACS Publications. (URL: [Link])

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)] - PubMed. (URL: [Link])

  • The BRAF(V600E) inhibitor, PLX4032, increases type I collagen synthesis in melanoma cells - PubMed. (URL: [Link])

  • Design and Synthesis of Macrocyclic Peptide BRAF-WT Dimerization Inhibitors for the Treatment of Metastatic Melanoma - Scholar Commons. (URL: [Link])

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. - R Discovery. (URL: [Link])

  • Synthesis and structure-activity relationship of trisubstituted thiazoles as Cdc7 kinase inhibitors | Request PDF - ResearchGate. (URL: [Link])

  • Design and Synthesis of New Vemurafenib Analogs - Preprints.org. (URL: [Link])

  • Synthesis of a 11C-Isotopologue of the B-Raf-Selective Inhibitor Encorafenib Using In-Loop [11C]CO2 Fixation | ACS Omega - ACS Publications. (URL: [Link])

  • Synthesis and Structure-Activity relationships of cyclin-dependent kinase 11 inhibitors based on a diaminothiazole scaffold - PubMed. (URL: [Link])

  • Scheme 5. Chemical route to the synthesis of dabrafenib. - ResearchGate. (URL: [Link])

  • Identification and synthesis of impurity formed during Dabrafenib Mesylate preparation - Der Pharma Chemica. (URL: [Link])

  • 4-(4-Fluorophenyl)-1,3-thiazol-2-amine - PubChem. (URL: [Link])

  • Processes for the preparation of dabrafenib - Google P
  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC - PubMed Central. (URL: [Link])

Sources

Application Notes and Protocols: 4-(3-Bromo-4-fluorophenyl)thiazol-2-ylamine as a Pivotal Intermediate for Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the 2-Aminothiazole Scaffold in Oncology

The 2-aminothiazole moiety is a cornerstone pharmacophore in modern medicinal chemistry, recognized for its prevalence in a multitude of clinically successful therapeutic agents. Its rigid, planar structure and ability to engage in diverse hydrogen bonding interactions make it a privileged scaffold for designing targeted inhibitors of key biological macromolecules.[1] Within the vast landscape of oncology drug discovery, derivatives of 2-aminothiazole have demonstrated a broad spectrum of anticancer activities, including the inhibition of critical signaling pathways that drive tumor proliferation, survival, and metastasis.[2][3]

This document provides a comprehensive guide to the synthesis, characterization, and application of a highly strategic intermediate, 4-(3-bromo-4-fluorophenyl)thiazol-2-ylamine . The specific substitution pattern of this molecule—a bromine atom at the meta position and a fluorine atom at the para position of the phenyl ring—offers unique opportunities for medicinal chemists to explore structure-activity relationships (SAR) and develop next-generation anticancer agents with enhanced potency and selectivity.[4] We will delve into detailed protocols for its synthesis, its elaboration into a potential kinase inhibitor, and the subsequent in vitro and in vivo evaluation of the final compound's anticancer efficacy.

Part 1: Synthesis and Characterization of the Intermediate

The synthesis of this compound is efficiently achieved via the well-established Hantzsch thiazole synthesis.[5] This reaction involves the condensation of an α-haloketone with a thiourea. The rationale behind this approach lies in its reliability, scalability, and the ready availability of starting materials.

Protocol 1: Synthesis of this compound

Objective: To synthesize the title intermediate via Hantzsch thiazole synthesis.

Materials and Reagents:

  • 2-Bromo-1-(3-bromo-4-fluorophenyl)ethan-1-one

  • Thiourea

  • Ethanol, absolute

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromo-1-(3-bromo-4-fluorophenyl)ethan-1-one (10 mmol) in absolute ethanol (100 mL).

  • Addition of Thiourea: To the stirred solution, add thiourea (12 mmol, 1.2 equivalents).

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.

  • Work-up: After completion of the reaction, allow the mixture to cool to room temperature. A precipitate of the hydrobromide salt of the product may form.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to the reaction mixture with stirring until the effervescence ceases and the pH is approximately 8.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine solution (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel to afford the pure this compound.

Characterization of the Intermediate

The identity and purity of the synthesized intermediate must be confirmed through rigorous analytical techniques.

Parameter Expected Value/Observation
Molecular Formula C₉H₆BrFN₂S[6]
Molecular Weight 273.12 g/mol [6]
Appearance Off-white to pale yellow solid
¹H NMR (DMSO-d₆, 400 MHz) δ ppm: 7.20 (s, 2H, -NH₂), 7.45 (t, 1H, Ar-H), 7.80 (m, 1H, Ar-H), 8.10 (dd, 1H, Ar-H), 7.55 (s, 1H, thiazole-H)
¹³C NMR (DMSO-d₆, 100 MHz) δ ppm: 105.1, 116.5 (d, J=21 Hz), 119.2, 128.9, 131.8, 134.2, 148.5, 157.9 (d, J=245 Hz), 168.2
Mass Spectrometry (ESI+) m/z: 272.95, 274.95 [M+H]⁺, isotopic pattern characteristic of a bromine-containing compound.

Note: The predicted NMR values are based on analogous structures and may vary slightly.[7][8][9]

Part 2: Application as an Intermediate in Anticancer Agent Synthesis

The strategic placement of the bromo and fluoro substituents on the phenyl ring of this compound makes it an excellent precursor for the synthesis of potent kinase inhibitors, such as those targeting the Src family of kinases.[10] The 2-amino group serves as a handle for coupling with a pyrimidine core, a common feature in many kinase inhibitors, including the FDA-approved drug Dasatinib.[11] The bromo-substituent can be utilized for further structural modifications via cross-coupling reactions if desired, allowing for the exploration of a wider chemical space.

Synthetic Workflow for a Dasatinib Analog

The following workflow outlines the synthesis of a Dasatinib analog from our intermediate. This multi-step synthesis involves the coupling of the aminothiazole core with a dichloropyrimidine, followed by the introduction of a side chain to enhance solubility and target engagement.

G cluster_0 Synthesis of Intermediate cluster_1 Synthesis of Anticancer Agent A 2-Bromo-1-(3-bromo-4-fluorophenyl)ethan-1-one + Thiourea B This compound A->B Hantzsch Synthesis (Ethanol, Reflux) D Coupled Intermediate B->D Nucleophilic Aromatic Substitution (NaH, THF) C 4,6-dichloro-2-methylpyrimidine C->D F Dasatinib Analog D->F Nucleophilic Substitution (Dioxane, Reflux) E 1-(2-hydroxyethyl)piperazine E->F

Caption: Synthetic workflow from the intermediate to a Dasatinib analog.

Protocol 2: Synthesis of a Novel Dasatinib Analog

Objective: To synthesize a potential anticancer agent by coupling this compound with a pyrimidine scaffold.

Materials and Reagents:

  • This compound

  • 4,6-dichloro-2-methylpyrimidine

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • 1-(2-hydroxyethyl)piperazine

  • Anhydrous 1,4-Dioxane

  • Standard work-up and purification reagents

Procedure:

Step 1: Coupling with Dichloropyrimidine

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF (50 mL).

  • Deprotonation: Carefully add sodium hydride (1.1 equivalents) to the THF. Cool the suspension to 0°C in an ice bath.

  • Addition of Intermediate: Slowly add a solution of this compound (10 mmol) in anhydrous THF (20 mL) to the sodium hydride suspension. Stir at 0°C for 30 minutes.

  • Coupling: Add a solution of 4,6-dichloro-2-methylpyrimidine (10 mmol) in anhydrous THF (20 mL) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate to yield the crude coupled intermediate. Purify by column chromatography.

Step 2: Introduction of the Side Chain

  • Reaction Setup: In a round-bottom flask, dissolve the purified coupled intermediate (8 mmol) in anhydrous 1,4-dioxane (40 mL).

  • Nucleophilic Substitution: Add 1-(2-hydroxyethyl)piperazine (1.5 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux (approximately 101°C) for 8-12 hours. Monitor by TLC.

  • Work-up and Purification: Cool the reaction mixture, concentrate under reduced pressure, and purify the residue by column chromatography to yield the final Dasatinib analog.

Part 3: Biological Evaluation of the Anticancer Agent

The synthesized Dasatinib analog must be evaluated for its anticancer activity. This typically involves a tiered approach, starting with in vitro assays to determine cytotoxicity and target engagement, followed by in vivo studies in animal models to assess efficacy and tolerability.

In Vitro Evaluation

Protocol 3: MTT Cell Viability Assay

Objective: To determine the cytotoxic effect of the synthesized Dasatinib analog on a panel of human cancer cell lines.

Principle: The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[12][13]

Materials and Reagents:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the Dasatinib analog in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 4: In Vitro Src Kinase Inhibition Assay

Objective: To determine if the Dasatinib analog inhibits the activity of Src kinase.

Principle: This assay measures the phosphorylation of a specific peptide substrate by Src kinase. The amount of phosphorylation is quantified, often using a fluorescence-based method, to determine the inhibitory activity of the compound.[10][15]

Materials and Reagents:

  • Recombinant human Src kinase

  • Src-specific peptide substrate

  • ATP

  • Assay buffer

  • Fluorescence-based detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Reaction Setup: In a 384-well plate, add the assay buffer, the Dasatinib analog at various concentrations, and the Src peptide substrate.[16]

  • Enzyme Addition: Add the recombinant Src kinase to each well to initiate the reaction.

  • ATP Addition: Add ATP to start the phosphorylation reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol. This step typically involves converting the generated ADP to a detectable signal.[16]

  • Signal Measurement: Measure the fluorescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC₅₀ value.

Mechanism of Action: Targeting the Src Signaling Pathway

Src family kinases are non-receptor tyrosine kinases that are often overexpressed or hyperactivated in various cancers.[13][17] They play a crucial role in signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis.[15] By inhibiting Src, the Dasatinib analog can disrupt these oncogenic signaling cascades.

G cluster_pathway Src Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src Kinase RTK->Src Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 Metastasis Metastasis Src->Metastasis via FAK/paxillin Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival Angiogenesis Angiogenesis STAT3->Angiogenesis Inhibitor Dasatinib Analog Inhibitor->Src

Caption: Simplified overview of the Src kinase signaling pathway and the point of inhibition.

In Vivo Evaluation

Protocol 5: Human Tumor Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy of the Dasatinib analog in an immunodeficient mouse model.[12][14]

Principle: Human cancer cells are implanted into immunodeficient mice, where they form tumors. The mice are then treated with the test compound, and the effect on tumor growth is monitored over time.

Materials and Reagents:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Human cancer cell line (e.g., A549)

  • Matrigel

  • Dasatinib analog formulated in a suitable vehicle

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomly assign the mice to treatment groups (vehicle control, positive control, and different doses of the Dasatinib analog). Administer the treatment (e.g., by oral gavage or intraperitoneal injection) according to a predetermined schedule.

  • Monitoring: Measure the tumor volume with calipers and the body weight of the mice regularly (e.g., twice a week).

  • Endpoint: The study is typically terminated when the tumors in the control group reach a certain size or after a predetermined treatment period.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group and assess the statistical significance of the results. Monitor for any signs of toxicity.

Conclusion

This compound is a versatile and valuable intermediate for the synthesis of novel anticancer agents. Its strategic design allows for the efficient construction of potent kinase inhibitors that can target key oncogenic signaling pathways. The protocols outlined in this document provide a comprehensive framework for the synthesis, characterization, and biological evaluation of compounds derived from this intermediate, offering a solid foundation for further research and development in the field of oncology. The successful application of these methodologies will contribute to the discovery of new and more effective cancer therapies.

References

  • Cho, H. J. (2014). Human tumor xenograft models for preclinical assessment of anticancer drug development. Toxicological Research, 30(1), 1–5. Available at: [Link]

  • Ishizawar, R., & Parsons, S. J. (2004). Src family kinases in tumor progression and metastasis. Cancer and Metastasis Reviews, 23(3-4), 327–348. Available at: [Link]

  • Asati, V., Mahapatra, D. K., & Bharti, S. K. (2014). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Advanced Pharmaceutical Technology & Research, 5(4), 155–164. Available at: [Link]

  • Cho, H. J. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research, 30(1), 1-5. Available at: [Link]

  • Kopetz, S., Salgia, R., & H-G, Y. (2010). Regulation of Src Family Kinases in Human Cancers. Journal of Signal Transduction, 2011, 768972. Available at: [Link]

  • Sahil, Kaur, K., & Jaitak, V. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Medicinal Chemistry, 29(29), 4958-5009. Available at: [Link]

  • Naz, S., Shah, F. A., Nadeem, H., Sarwar, S., Tan, Z., Imran, M., & Ali, T. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. Journal of Biomolecular Structure and Dynamics, 39(10), 3583-3596. Available at: [Link]

  • Christopher, L. J., Cui, D., Wu, C., & Zhang, W. (2009). Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. Drug Metabolism and Disposition, 37(6), 1242-1250. Available at: [Link]

  • Baker-Williams, C., et al. (2023). Protocol to characterize extracellular c-Src tyrosine kinase function through substrate interaction and phosphorylation. STAR Protocols, 4(4), 102717. Available at: [Link]

  • Wang, Y., et al. (2021). Synthesis and Evaluation of Aminothiazole-Paeonol Derivatives as Potential Anticancer Agents. Molecules, 26(20), 6245. Available at: [Link]

  • Sharma, P., & Kumar, A. (2021). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Future Medicinal Chemistry, 13(16), 1435-1457. Available at: [Link]

  • Li, J., et al. (2013). Synthesis process of dasatinib and intermediate thereof. Google Patents.
  • Johnson, J. I., Decker, S., Zaharevitz, D., Rubinstein, L. V., Venditti, J. M., & Schepartz, S. (2012). Antitumor Activity of Targeted and Cytotoxic Agents in Murine Subcutaneous Tumor Models Correlates with Clinical Response. Clinical Cancer Research, 18(14), 3846-3855. Available at: [Link]

  • Creative Biolabs. (n.d.). Xenograft Models. Available at: [Link]

  • Suresh, G., et al. (2017). A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®). Synthetic Communications, 47(14), 1335-1343. Available at: [Link]

  • Nguyen, T. T., et al. (2021). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Advances, 11(46), 28786-28795. Available at: [Link]

  • PubChem. (n.d.). N-(4-Fluorophenyl)-4-phenyl-1,3-thiazol-2-amine. Available at: [Link]

  • Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 58. Available at: [Link]

  • Sharma, D., et al. (2019). For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10). ResearchGate. Available at: [Link]

  • Ghammamy, S., et al. (2013). Synthesis, NMR, Vibrational and Mass Spectroscopy with DFT/HF Studies of 4-(4/-Bromophenyl) -2- Mercaptothiazole Structure. Oriental Journal of Chemistry, 29(3), 1155-1163. Available at: [Link]

  • Chen, J. (2022). Synthetic method of 4-bromo-2-fluorobiphenyl. Google Patents.
  • Mahmood, A. A. R., et al. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. ResearchGate. Available at: [Link]

  • SpectraBase. (n.d.). N-METHYL-4-BROMOPHENYL-2-THIAZOLAMINE. Available at: [Link]

  • Abdallah, M. A., et al. (2021). Synthesis and Anticancer Evaluations of Novel Thiazole Derivatives Derived from 4-Phenylthiazol-2-amine. Acta Chimica Slovenica, 68(3), 604-616. Available at: [Link]

  • Yellol, G. S., et al. (2019). Exploring the Anticancer Properties of 4-Phenylthiazole-Based Ru(II) and Os(II) Metallacycles Featuring 1-Methylimidazole as N-Donor Functionality. Molecules, 24(18), 3296. Available at: [Link]

  • Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 58. Available at: [Link]

  • Sławiński, J., et al. (2021). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. European Journal of Medicinal Chemistry, 212, 113111. Available at: [Link]

  • Arote, R. B., et al. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Chemistry & Chemical Technology, 16(2), 225-233. Available at: [Link]

  • Tanuja, T., & Singh, H. (2022). Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl)-2-(Substituted Phenyl) Thiazolidin. Journal of Pharmaceutical Negative Results, 13(3), 2535-2542. Available at: [Link]

  • Sławiński, J., et al. (2021). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. European Journal of Medicinal Chemistry, 212, 113111. Available at: [Link]

  • Kumar, A., et al. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. Letters in Organic Chemistry, 19(11), 1011-1016. Available at: [Link]

  • Rai, N. S., et al. (2012). N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives. International Science Community Association. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7338. Available at: [Link]

  • Ali, A., et al. (2021). Synthesis and anticancer evaluation of new 3-allyl-N-(4-fluorophenyl)-4-substituted thiazol-2(3H)-imines on A431 skin cancer cells, revealing cytotoxicity, apoptosis, and cell cycle modulation. ResearchGate. Available at: [Link]

  • Wang, L., et al. (2018). Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties. Molecules, 23(10), 2649. Available at: [Link])

Sources

Application Notes and Protocols for Cell-based Assays of 4-(3-Bromo-4-fluorophenyl)thiazol-2-ylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Characterizing a New Class of Thiazole-Based Bioactive Compounds

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Derivatives of 2-aminothiazole, in particular, have garnered significant interest as potential therapeutics. This application note focuses on providing a comprehensive guide to the in vitro cell-based characterization of a specific series of these compounds: 4-(3-Bromo-4-fluorophenyl)thiazol-2-ylamine and its derivatives.

Given that many thiazole-containing compounds have been identified as potent kinase inhibitors, this guide will be framed around the hypothesis that these derivatives may exert their effects through the modulation of cellular kinase signaling pathways, a common mechanism for anticancer agents.[4][5][6] The following protocols are designed to be a robust starting point for researchers in drug discovery and development to assess the cytotoxic, anti-proliferative, pro-apoptotic, and kinase-inhibitory potential of this compound class in relevant cancer cell models. The assays described herein are fundamental to the preclinical evaluation of novel therapeutic candidates.[7][8][9]

Foundational Cellular Assays: A Multi-parametric Approach to Determine Bioactivity

A thorough initial assessment of a compound's cellular effects is crucial. We recommend a tiered approach, beginning with broad assessments of cytotoxicity and proliferation, followed by more mechanistic assays to probe for specific cellular responses like apoptosis.

Assessment of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[10] In metabolically active cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[10]

Rationale: This assay provides a quantitative measure of the compound's ability to reduce cell viability, which is a primary indicator of potential anticancer activity. It is a robust and high-throughput compatible assay, ideal for initial screening and determination of the half-maximal inhibitory concentration (IC50).

Experimental Workflow:

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h (adhesion) A->B C Treat with compound dilutions B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Solubilize formazan (DMSO) F->G H Read absorbance at 540 nm G->H

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, a human breast adenocarcinoma cell line against which other bromophenyl thiazole derivatives have shown activity) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[2] Incubate at 37°C in a 5% CO2 humidified incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare a stock solution of the this compound derivative in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations. Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[11]

  • Formazan Formation: Incubate the plates for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11] Mix thoroughly by gentle pipetting.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value.

Data Presentation:

Compound DerivativeIC50 (µM) after 48h
Parent Compound 15.2
Derivative A 8.7
Derivative B 25.1
Positive Control (e.g., Doxorubicin) 0.5
Analysis of Cell Proliferation via BrdU Incorporation Assay

The Bromodeoxyuridine (BrdU) assay measures DNA synthesis, providing a direct assessment of cell proliferation. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[12] Incorporated BrdU can then be detected using a specific antibody.

Rationale: This assay distinguishes between cytostatic (inhibiting proliferation) and cytotoxic (killing cells) effects. A compound may reduce viable cell numbers in an MTT assay by either mechanism, and the BrdU assay helps to elucidate this.

Experimental Workflow:

BrdU_Workflow A Seed and treat cells B Add BrdU labeling solution A->B C Incubate (2-24h) B->C D Fix and denature DNA C->D E Add anti-BrdU antibody D->E F Add secondary antibody E->F G Add substrate F->G H Read luminescence/absorbance G->H

Caption: Workflow for the BrdU cell proliferation assay.

Detailed Protocol:

  • Cell Treatment: Seed and treat cells with the test compounds in a 96-well plate as described for the MTT assay.

  • BrdU Labeling: Approximately 2-4 hours before the end of the treatment period, add BrdU labeling solution to each well to a final concentration of 10 µM.[1] The optimal incubation time with BrdU can vary between cell types.[12]

  • Fixation and Denaturation: After labeling, remove the culture medium, and add a fixing/denaturing solution to the wells. Incubate for 30 minutes at room temperature. This step both fixes the cells and denatures the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.[13]

  • Antibody Incubation: Wash the wells with a wash buffer. Add the anti-BrdU antibody and incubate for 1 hour at room temperature.

  • Secondary Antibody and Detection: Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 30 minutes.

  • Substrate Addition: After a final wash, add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate and incubate until color develops.

  • Measurement: Stop the reaction with a stop solution and measure the absorbance.

Detection of Apoptosis by Annexin V Staining

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[4] Annexin V is a protein that has a high affinity for PS and can be used to detect apoptotic cells when conjugated to a fluorescent dye. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a useful counterstain to identify necrotic or late apoptotic cells.

Rationale: This assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cell populations, providing critical insight into the mechanism of cell death induced by the compound.[4]

Signaling Pathway:

Apoptosis_Pathway cluster_cell Cell Healthy Healthy Cell (PS on inner membrane) EarlyApop Early Apoptotic Cell (PS exposed) LateApop Late Apoptotic/Necrotic Cell (Membrane compromised) EarlyApop->LateApop Compound Thiazole Derivative Compound->EarlyApop Induces Apoptosis AnnexinV Annexin V-FITC AnnexinV->EarlyApop Binds PS AnnexinV->LateApop Binds PS PI Propidium Iodide PI->LateApop Enters cell, stains DNA Kinase_Assay_Workflow A Seed cells and treat with compound B Lyse cells to release proteins A->B C Add lysate to antibody-coated plate B->C D Incubate (capture substrate) C->D E Add phospho-specific antibody D->E F Add HRP-conjugated secondary Ab E->F G Add substrate and measure signal F->G

Caption: Workflow for a cell-based kinase phosphorylation assay.

Detailed Protocol:

  • Cell Culture and Treatment: Plate cells and treat with various concentrations of the thiazole derivative for a predetermined time (e.g., 1-24 hours). It may be necessary to stimulate a specific signaling pathway with an appropriate agonist to induce kinase activity.

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with a lysis buffer containing protease and phosphatase inhibitors.

  • ELISA Procedure:

    • Add the cell lysates to a microplate pre-coated with a capture antibody specific for the kinase substrate of interest.

    • Incubate to allow the antibody to capture the substrate.

    • Wash the plate and add a detection antibody that is specific for the phosphorylated form of the substrate.

    • After another wash, add an HRP-conjugated secondary antibody.

    • Add a colorimetric substrate and measure the absorbance.

  • Data Analysis: The signal intensity is proportional to the amount of phosphorylated substrate. A decrease in signal in compound-treated cells compared to control cells indicates inhibition of the upstream kinase.

Considerations for Assay Development:

  • Cell Line Selection: Choose a cell line where the target kinase and its downstream pathway are known to be active and relevant to the disease context (e.g., a cancer cell line with a known dependency on a particular kinase). [7]* Antibody Validation: Ensure the specificity and sensitivity of the capture and detection antibodies for the substrate and its phosphorylated form.

  • Controls: Include positive and negative controls, such as a known inhibitor of the target kinase and a vehicle control.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial characterization of this compound derivatives. By systematically evaluating cytotoxicity, effects on proliferation and apoptosis, and target-specific kinase activity, researchers can build a comprehensive profile of these compounds' biological effects. The data generated from these assays are essential for making informed decisions in the drug discovery and development process, guiding lead optimization, and elucidating the mechanism of action of this promising class of molecules. Further studies could involve broader kinase profiling, in vivo efficacy studies in animal models, and detailed investigation of downstream signaling pathways.

References

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from Reaction Biology website. [Link]

  • Fontana, F., et al. (2021). A review for cell-based screening methods in drug discovery. Cellular and Molecular Life Sciences, 78(12), 5175-5197. [Link]

  • Unnikrishnan, A., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(9), 315. [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from BellBrook Labs website. [Link]

  • Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748. [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from CLYTE Technologies website. [Link]

  • Al-Ostath, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1475. [Link]

  • Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 48. [Link]

  • Al-Azzawi, A. M., et al. (2020). Synthesis and antimicrobial evaluation of new derivatives derived from-2- amino-4-(4-nitro-/4-bromo-phenyl thiazole). ResearchGate. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules, 28(14), 5437. [Link]

  • Zhang, Y., et al. (2019). Discovery of novel 4-amino-N-(3-(1-(4-((2-fluoro-5-(trifluoromethyl)phenyl)amino)pyrimidin-2-yl)piperidin-3-yl)phenyl)acrylamide as potent Bruton's tyrosine kinase inhibitors. Acta Pharmaceutica Sinica B, 9(4), 795-810. [Link]

  • National Center for Biotechnology Information. (n.d.). Protocols for Characterization of Cdk5 Kinase Activity. Retrieved from PubMed Central. [Link]

  • Petraitienė, R., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 30(10), 20250516. [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). Pharmaceuticals, 17(9), 1241. [Link]

  • Bakshi, S. (2025, September 25). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. [Link]

  • Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. [Link]

  • Singh, A., & Srivastava, A. (n.d.). Review article on 1, 3, 4-Thiadiazole derivaties and it's Pharmacological activities. ResearchGate. [Link]

Sources

Application Notes & Protocols: A Guide to In Vitro Cytotoxicity Testing of Thiazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive framework for assessing the in vitro cytotoxic potential of novel thiazole-containing compounds. This guide moves beyond mere procedural lists, offering a strategic rationale for methodological choices, data interpretation, and troubleshooting, ensuring the generation of robust and reliable data packages for drug discovery programs.

Introduction: The Thiazole Scaffold in Oncology

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs, including the anticancer agent Dasatinib.[1][2] Thiazole derivatives exhibit a wide spectrum of biological activities, and many have been investigated for their potent anticancer properties.[2][3][4][5][6] These compounds can induce cytotoxicity through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.[4][7][8][9][10][11]

A thorough in vitro cytotoxicity assessment is a critical first step in the preclinical evaluation of any new thiazole-based therapeutic candidate.[3] This involves a multi-faceted approach, starting with broad screening to determine potency and selectivity, followed by more detailed mechanistic assays to elucidate the mode of action.

Part 1: Foundational Cytotoxicity Screening

The initial phase of cytotoxicity testing aims to answer a fundamental question: at what concentration does the thiazole compound exhibit anti-proliferative or cytotoxic effects? A common and effective strategy is to screen the compound against a panel of diverse cancer cell lines, such as the NCI-60 panel, which represents a wide array of human cancers including leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.[1][12][13][14]

Key Assays for Initial Screening:
  • Metabolic Viability Assay (e.g., MTT Assay): This colorimetric assay is a workhorse for high-throughput screening. It measures the metabolic activity of a cell population, which in most cases, correlates with the number of viable cells. The assay relies on the reduction of a yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial dehydrogenases in living cells to form a purple formazan product.[15]

  • Membrane Integrity Assay (e.g., LDH Release Assay): This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane. This provides a direct measure of cell death, particularly necrosis.

A combination of these two assays is powerful. The MTT assay can indicate a cytostatic effect (inhibition of proliferation) or a cytotoxic effect, while the LDH assay specifically points towards cytotoxicity involving membrane disruption.

Protocol 1: MTT Cell Viability Assay

This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.

Materials:

  • Thiazole compound stock solution (in DMSO)

  • 96-well clear, flat-bottom tissue culture plates

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiazole compound in complete medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well and mix thoroughly with a multichannel pipette to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Protocol 2: LDH Cytotoxicity Assay

Materials:

  • Commercially available LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and diaphorase)

  • Thiazole compound stock solution (in DMSO)

  • 96-well plates

  • Lysis buffer (often 10X, provided in the kit)

  • Stop solution (often provided in the kit)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to set up the following controls on the same plate:

    • Vehicle Control: Untreated cells (for spontaneous LDH release).

    • Maximum LDH Release Control: Untreated cells lysed with the provided lysis buffer 45 minutes before the end of the incubation period.

    • Background Control: Medium only.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Add 50 µL of the stop solution to each well. Measure the absorbance at 490 nm within 1 hour.

Data Analysis and Interpretation

The primary output from these initial screens is the IC50 (half-maximal inhibitory concentration) value, which is the concentration of the compound that causes a 50% reduction in cell viability or a 50% increase in cytotoxicity compared to the vehicle control.

Calculation of Percent Viability (MTT Assay): % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

Calculation of Percent Cytotoxicity (LDH Assay): % Cytotoxicity = [(Abs_sample - Abs_vehicle) / (Abs_max_release - Abs_vehicle)] * 100

These values are typically plotted on a semi-logarithmic graph (percent viability/cytotoxicity vs. log concentration) to generate a dose-response curve, from which the IC50 can be calculated using non-linear regression analysis.

Compound Cell Line Assay IC50 (µM)
Thiazole-XMCF-7 (Breast)MTT (48h)5.2
Thiazole-XA549 (Lung)MTT (48h)12.8
Thiazole-XHCT116 (Colon)MTT (48h)8.1
Thiazole-XMCF-10A (Non-cancerous)MTT (48h)> 50
DoxorubicinMCF-7 (Breast)MTT (48h)0.8

Table 1: Example data from a primary cytotoxicity screen of a hypothetical "Thiazole-X" compound.

A lower IC50 value indicates higher potency.[3] Comparing the IC50 values across different cancer cell lines can reveal selectivity, while testing against a non-cancerous cell line (e.g., MCF-10A) provides an initial assessment of the therapeutic window.

Part 2: Elucidating the Mechanism of Cell Death

Once a thiazole compound demonstrates promising cytotoxic activity, the next critical step is to determine how it is killing the cancer cells. Many anticancer thiazole derivatives have been shown to induce apoptosis.[2][4][8][10] Therefore, a focused investigation into apoptotic markers is a logical progression.

The Hallmarks of Apoptosis

Apoptosis is a regulated process characterized by distinct morphological and biochemical events, including:

  • Phosphatidylserine (PS) externalization: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, it flips to the outer leaflet.

  • Caspase activation: A cascade of cysteine-aspartic proteases (caspases) is activated. Caspases-8 and -9 are initiator caspases, while caspases-3 and -7 are executioner caspases.

  • Mitochondrial dysfunction: The intrinsic apoptotic pathway involves the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors like cytochrome c.

  • DNA fragmentation: Late-stage apoptosis involves the cleavage of chromosomal DNA into smaller fragments.

Key Assays for Mechanistic Studies:
  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is the gold standard for detecting apoptosis. Annexin V is a protein that specifically binds to PS, and is typically conjugated to a fluorescent dye (e.g., FITC).[16][17] PI is a fluorescent DNA intercalator that cannot cross the intact membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells. This dual staining allows for the differentiation of:

    • Live cells: Annexin V-negative / PI-negative

    • Early apoptotic cells: Annexin V-positive / PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

  • Caspase Activity Assays: These assays measure the activity of key executioner caspases, such as caspase-3 and -7. They typically use a substrate that, when cleaved by the active caspase, releases a fluorescent or luminescent reporter.[18][19][20][21][22]

Protocol 3: Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and a binding buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the thiazole compound at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).[23]

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell dissociation solution (e.g., EDTA-based) to avoid membrane damage.

  • Washing: Wash the cells twice with cold PBS by centrifugation (300 x g for 5 minutes).[23]

  • Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[17]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.[24] Be sure to include unstained and single-stained controls for proper compensation and gating.

Protocol 4: Caspase-3/7 Activity Assay (Plate-Based)

Materials:

  • Luminescent or fluorescent caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7)

  • White-walled, clear-bottom 96-well plates

  • Luminometer or fluorescence microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the thiazole compound as described for the MTT assay.

  • Reagent Preparation and Addition: Prepare the caspase-3/7 reagent according to the manufacturer's instructions. Add a volume of reagent equal to the volume of culture medium in each well (e.g., 100 µL).

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours.

  • Signal Measurement: Measure the luminescence or fluorescence using a microplate reader.

Treatment % Live Cells % Early Apoptotic % Late Apoptotic/Necrotic Relative Caspase-3/7 Activity (Fold Change)
Vehicle Control95.2 ± 2.12.5 ± 0.52.3 ± 0.41.0
Thiazole-X (IC50)48.7 ± 3.535.1 ± 2.816.2 ± 1.94.8 ± 0.6
Thiazole-X (2x IC50)20.1 ± 2.952.6 ± 4.127.3 ± 3.38.2 ± 0.9
Staurosporine (1 µM)15.4 ± 1.860.3 ± 5.224.3 ± 2.510.5 ± 1.1

Table 2: Example data from mechanistic studies of "Thiazole-X" in MCF-7 cells after 24 hours of treatment.

These results would strongly suggest that Thiazole-X induces cell death primarily through a caspase-dependent apoptotic pathway.

Part 3: Visualizing the Strategy and Potential Mechanisms

To synthesize the information and provide a clear visual guide, diagrams are indispensable.

Experimental Workflow

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation Thiazole Library Thiazole Library MTT Assay MTT Assay Thiazole Library->MTT Assay LDH Assay LDH Assay Thiazole Library->LDH Assay NCI-60 Cell Panel NCI-60 Cell Panel NCI-60 Cell Panel->MTT Assay NCI-60 Cell Panel->LDH Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination LDH Assay->IC50 Determination Hit Identification Hit Identification IC50 Determination->Hit Identification Lead Compound Lead Compound Hit Identification->Lead Compound Annexin V/PI Assay Annexin V/PI Assay Lead Compound->Annexin V/PI Assay Caspase-3/7 Assay Caspase-3/7 Assay Lead Compound->Caspase-3/7 Assay Western Blot Western Blot Lead Compound->Western Blot Mechanism of Action Mechanism of Action Annexin V/PI Assay->Mechanism of Action Caspase-3/7 Assay->Mechanism of Action Western Blot->Mechanism of Action

Caption: A streamlined workflow for thiazole compound cytotoxicity testing.

Potential Signaling Pathway

Many thiazole-based anticancer agents, including Dasatinib, are known to inhibit tyrosine kinases and modulate critical signaling pathways like PI3K/Akt/mTOR.[7][9][25][26] This pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition can trigger the intrinsic (mitochondrial) pathway of apoptosis.

G Thiazole Compound Thiazole Compound PI3K PI3K Thiazole Compound->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl-2 Bcl-2 Akt->Bcl-2 Inhibition Bcl-2 (Anti-apoptotic) Bcl-2 (Anti-apoptotic) Bax (Pro-apoptotic) Bax (Pro-apoptotic) Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activation Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Bax Bax Bcl-2->Bax Inhibition Bax->Mitochondrion Permeabilization

Caption: PI3K/Akt/mTOR inhibition leading to intrinsic apoptosis.

Part 4: Troubleshooting and Considerations

Causality Behind Experimental Choices: The selection of orthogonal assays (e.g., metabolic, membrane integrity, and apoptosis-specific) is deliberate. A compound might interfere with the MTT assay chemistry (e.g., by directly reducing the tetrazolium salt) leading to false results.[27] Cross-validation with an LDH assay, which has a different detection principle, provides a more confident assessment of cytotoxicity.

Trustworthiness Through Self-Validation:

  • Controls are paramount: Always include positive controls (e.g., doxorubicin, staurosporine) and negative/vehicle controls.[15][23] The positive control validates that the assay system is working correctly, while the vehicle control accounts for any effects of the compound's solvent.

  • Assay Interference: Thiazole compounds, due to their chemical nature, can sometimes interfere with assay readouts.[27][28][29] Potential issues include autofluorescence, quenching of fluorescent signals, or direct inhibition of reporter enzymes like luciferase. It is prudent to run cell-free controls (compound in medium with assay reagents) to check for such interference.

  • Cell Line Authentication: Use authenticated cell lines and regularly test for mycoplasma contamination to ensure the reproducibility and validity of your results.

By following this structured, multi-parametric approach, researchers can build a comprehensive and reliable profile of a thiazole compound's cytotoxic effects, providing a solid foundation for further preclinical development.

References

  • Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug screen. Nature Reviews Cancer, 6(10), 813–823. [Link]

  • Promega Connections. (2024). Decades of Discovery: How the NCI-60 Revolutionized Cancer Drug Screening. [Link]

  • Colombo, G. M., & Corsello, S. M. (2024). Modernizing the NCI60 Cell Line Screen for Phenotypic Drug Discovery in the 21st Century. Cancer Research. [Link]

  • Wikipedia. NCI-60. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Dasatinib? [Link]

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). MethodsX, 5, 1234-1238. [Link]

  • Molecular Devices. EarlyTox Caspase-3/7 R110 Assay Kit. [Link]

  • Lee, D. H., et al. (2019). Dasatinib induces apoptosis and autophagy by suppressing the PI3K/Akt/mTOR pathway in bladder cancer cells. Investigative and Clinical Urology, 60(2), 123–131. [Link]

  • A study on the apoptosis effect on human HT-1080 cell lines induced by thiazole derivatives. (2023). Journal of Molecular Structure, 1286, 135543. [Link]

  • iGEM. Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. [Link]

  • Bio-protocol. Caspase 3/7 Activity Assay. [Link]

  • Bio-protocol. Caspase 3/7 activity assay. [Link]

  • Chen, Y. L., et al. (2016). Distinct Dasatinib-Induced Mechanisms of Apoptotic Response and Exosome Release in Imatinib-Resistant Human Chronic Myeloid Leukemia Cells. International Journal of Molecular Sciences, 17(4), 569. [Link]

  • Wang, Y., et al. (2023). A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. Frontiers in Pharmacology, 14, 1186358. [Link]

  • El-Sayed, N. N. E., et al. (2022). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Advances, 12(45), 29285–29302. [Link]

  • A Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression. (2021). Letters in Drug Design & Discovery, 18(2), 121-130. [Link]

  • El-Gamal, M. I., et al. (2021). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Frontiers in Chemistry, 9, 755837. [Link]

  • Tavallaei, O., et al. (2021). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Research in Pharmaceutical Sciences, 16(5), 498–511. [Link]

  • Zhang, M., et al. (2020). Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1. Frontiers in Oncology, 10, 589809. [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. [Link]

  • Al-Ostath, O. A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7306. [Link]

  • Singh, P., et al. (2024). Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. ACS Omega. [Link]

  • Kassie, F., et al. (2015). Cytotoxicity of Thiazolidinedione-, Oxazolidinedione- and Pyrrolidinedione-Ring Containing Compounds in HepG2 Cells. Chemical Research in Toxicology, 28(5), 983–993. [Link]

  • Weir, H. M., et al. (2007). DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. Cancer Research, 67(5), 2247–2253. [Link]

  • Al-Warhi, T., et al. (2022). Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. Molecules, 27(1), 246. [Link]

  • Apoptosis detection: a purpose-dependent approach selection. (2019). Cell & Bioscience, 9, 4. [Link]

  • A comprehensive guide to apoptosis detection. (2025). Absin. [Link]

  • Asthana, A., et al. (2016). Multiparametric Analysis of Oncology Drug Screening with Aqueous Two-Phase Tumor Spheroids. ACS Biomaterials Science & Engineering, 2(11), 2016–2025. [Link]

  • Axion Biosystems. Choosing an Apoptosis Detection Assay. [Link]

  • Assay Guidance Manual [Internet]. (2021). Apoptosis Marker Assays for HTS. [Link]

  • ResearchGate. (2025). Synthesis and Anticancer Activities of Some Thiazole Derivatives. [Link]

  • A multiparametric organ toxicity predictor for drug discovery. (2020). Saudi Pharmaceutical Journal, 28(10), 1269–1280. [Link]

  • ResearchGate. (2012). Differential multiparameter toxicity screening and multiparametric data analysis. [Link]

  • Xu, J. J., et al. (2012). Differential Mitochondrial Toxicity Screening and Multi-Parametric Data Analysis. PLoS ONE, 7(10), e47934. [Link]

  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? (2022). ACS Medicinal Chemistry Letters, 13(11), 1782–1789. [Link]

  • O'Brien, P. J., et al. (2017). Validation of a Multiparametric, High-Content-Screening Assay for Predictive/Investigative Cytotoxicity: Evidence from Technology Transfer Studies and Literature Review. Applied In Vitro Toxicology, 3(1), 14–37. [Link]

  • Singh, P., et al. (2024). Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. ACS Omega. [Link]

  • Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. (2021). Letters in Drug Design & Discovery, 18(2), 131-140. [Link]

Sources

Introduction: The Antimicrobial Potential of Thiazol-2-ylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An expert-led guide to the antimicrobial screening of novel thiazol-2-ylamine derivatives, designed for researchers and drug development scientists. This document provides in-depth, field-proven protocols and explains the scientific rationale behind key experimental choices.

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural backbone of numerous compounds with a wide array of biological activities.[1] Thiazole and its derivatives are known to exhibit significant antibacterial, antifungal, anti-inflammatory, and anticancer properties.[2][3] Specifically, substituted thiazol-2-ylamine derivatives have emerged as a promising class of compounds in the urgent quest for new antimicrobial agents to combat the global challenge of antimicrobial resistance (AMR).[4][5]

The unique structural features of the thiazole nucleus, containing both an electron-donating sulfur atom and an electron-accepting imine group, contribute to its diverse pharmacological profile.[5] The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic components, may enhance their ability to penetrate bacterial cell membranes, leading to cytoplasmic leakage and cell death.[5] This guide provides a comprehensive framework for the systematic antimicrobial screening of newly synthesized substituted thiazol-2-ylamine derivatives, ensuring robust and reproducible data generation for drug discovery programs.

Part 1: Foundational Screening for Antimicrobial Activity

The initial phase of screening aims to qualitatively assess whether the synthesized thiazol-2-ylamine derivatives possess any antimicrobial activity. The agar well diffusion assay is a widely used, cost-effective, and reliable preliminary method for this purpose.[6][7] It relies on the principle that an antimicrobial agent will diffuse from a point source through a solid medium, creating a concentration gradient that inhibits the growth of a seeded microorganism, resulting in a clear "zone of inhibition."[7][8]

Protocol 1: Agar Well Diffusion Assay

This protocol provides a standardized method to evaluate the antimicrobial activity of test compounds against a panel of bacteria and fungi.[9]

Causality Behind Experimental Choices:

  • Medium Selection: Mueller-Hinton Agar (MHA) is the recommended medium for routine susceptibility testing of non-fastidious bacteria as it supports the growth of most common pathogens and has minimal inhibitory components.[10] For fungi, Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) are commonly used.

  • Inoculum Standardization: The turbidity of the microbial suspension is adjusted to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria, ensuring a reproducible and uniform lawn of microbial growth for accurate zone measurement.[10]

  • Solvent Control: A well containing only the solvent (e.g., DMSO) used to dissolve the test compounds is crucial. This negative control validates that the solvent itself does not possess antimicrobial activity, ensuring that any observed inhibition is due to the compound.[6]

Step-by-Step Methodology:

  • Preparation of Media: Prepare Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) according to the manufacturer's instructions. Sterilize by autoclaving and pour approximately 20-25 mL into sterile 100 mm Petri dishes. Allow the agar to solidify completely in a laminar flow hood.

  • Preparation of Microbial Inoculum:

    • From a fresh (18-24 hour) culture plate, pick 4-5 isolated colonies of the test microorganism.

    • Suspend the colonies in 3-5 mL of sterile saline (0.9%) or nutrient broth.

    • Vortex the suspension to ensure homogeneity.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer.

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized microbial suspension.

    • Remove excess inoculum by pressing the swab against the inside wall of the tube.

    • Swab the entire surface of the agar plate uniformly in three directions (streaking horizontally, vertically, and diagonally) to ensure a confluent lawn of growth.

    • Allow the plate to dry for 5-15 minutes.[6]

  • Well Preparation and Compound Application:

    • Using a sterile cork borer (typically 6 mm in diameter), punch equidistant wells into the inoculated agar.[8]

    • Carefully remove the agar plugs.

    • Pipette a fixed volume (e.g., 50-100 µL) of the test compound solution (at a known concentration, e.g., 1 mg/mL in DMSO) into a designated well.[6]

    • Similarly, add a standard antibiotic solution (positive control) and the solvent (negative control) to separate wells.

  • Incubation:

    • Invert the plates and incubate at 37°C for 18-24 hours for bacteria.[6]

    • For fungi, incubate at 25-28°C for 48-72 hours.

  • Data Collection:

    • After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm) using a ruler or calipers.

    • Perform the experiment in triplicate for each compound and microorganism to ensure reproducibility.

Visualization of the Agar Well Diffusion Workflow

AgarWellDiffusion cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase PrepMedia Prepare & Pour Agar Plates Inoculate Inoculate Plates (Lawn Culture) PrepMedia->Inoculate PrepInoculum Prepare & Standardize Microbial Inoculum (0.5 McFarland) PrepInoculum->Inoculate PunchWells Punch Wells in Agar Inoculate->PunchWells AddSamples Add Test Compounds, Positive & Negative Controls PunchWells->AddSamples Incubate Incubate Plates (e.g., 37°C, 24h) AddSamples->Incubate Measure Measure Zone of Inhibition (mm) Incubate->Measure Record Record & Analyze Data Measure->Record

Caption: Workflow for the Agar Well Diffusion Assay.

Data Presentation: Zone of Inhibition

Summarize the results in a table for clear comparison.

Compound IDTest MicroorganismConcentration (µ g/well )Mean Zone of Inhibition (mm) ± SD
Derivative AStaphylococcus aureus5018 ± 0.5
Derivative BStaphylococcus aureus5012 ± 1.0
CiprofloxacinStaphylococcus aureus1025 ± 0.8
DMSOStaphylococcus aureus-0
Derivative AEscherichia coli5014 ± 0.7
Derivative BEscherichia coli500
CiprofloxacinEscherichia coli1028 ± 1.2
DMSOEscherichia coli-0
Derivative ACandida albicans5016 ± 1.1
FluconazoleCandida albicans2522 ± 0.9
DMSOCandida albicans-0

Part 2: Quantitative Analysis - Determining Potency

Compounds that exhibit promising activity in the initial diffusion screen should be further evaluated to quantify their potency. The Minimum Inhibitory Concentration (MIC) is the gold standard for this purpose.[11] MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.[12] The broth microdilution method is a standardized, efficient technique for determining MIC values for multiple compounds simultaneously.[13]

Protocol 2: Broth Microdilution for MIC Determination

This protocol follows the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).[14][15]

Causality Behind Experimental Choices:

  • 96-Well Plate Format: This microplate format allows for testing a range of concentrations for multiple compounds against multiple organisms in a single plate, conserving reagents and space.[11]

  • Two-Fold Serial Dilution: This standard dilution series allows for a precise determination of the MIC value across a logarithmic concentration gradient.[14]

  • Inoculum Density: The final inoculum concentration of approximately 5 x 10⁵ CFU/mL is critical.[16] A lower density may lead to falsely low MICs, while a higher density can result in falsely high MICs.

  • Growth and Sterility Controls: The growth control (broth + inoculum) confirms the viability of the microorganism, while the sterility control (broth only) ensures the medium is not contaminated. These are essential for validating the assay results.[13]

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

    • Prepare cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.[14]

    • Prepare a standardized microbial inoculum (0.5 McFarland) as described in Protocol 1, then dilute it in the appropriate broth to achieve a concentration of ~1 x 10⁶ CFU/mL (this will be further diluted 1:2 in the plate).[16]

  • Plate Setup:

    • Dispense 50 µL of sterile broth into wells 2 through 12 of a sterile 96-well microtiter plate.

    • In a separate tube, prepare a starting concentration of your test compound by diluting the stock solution in broth. Add 100 µL of this starting concentration to well 1.

  • Serial Dilution:

    • Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this two-fold serial dilution by transferring 50 µL from well 2 to well 3, and so on, until well 10.

    • Discard the final 50 µL from well 10. Wells 1-10 now contain serially diluted compound in 50 µL volumes.

    • Well 11 will serve as the growth control (add 50 µL of broth). Well 12 will be the sterility control.

  • Inoculation:

    • Add 50 µL of the diluted microbial inoculum (~1 x 10⁶ CFU/mL) to wells 1 through 11. Do not add inoculum to well 12.

    • The final volume in each well (1-11) is 100 µL. The inoculum is now at its target concentration of ~5 x 10⁵ CFU/mL, and the compound concentrations have been halved.[16]

  • Incubation:

    • Seal the plate with a breathable membrane or place it in a humidified container to prevent evaporation.

    • Incubate at 37°C for 18-24 hours for bacteria or 25-28°C for 24-48 hours for fungi (yeasts).[11]

  • Reading and Interpreting Results:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[16][17] Growth is indicated by turbidity or a pellet at the bottom of the well.

    • The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear. If not, the assay is invalid.

Visualization of the Broth Microdilution Protocol

BrothMicrodilution cluster_setup Plate Setup cluster_dilution Serial Dilution cluster_inoculation Inoculation & Incubation cluster_readout Result Interpretation AddBroth Add 50µL Broth to Wells 2-12 AddCompound Add 100µL Compound (Start Conc.) to Well 1 Dilute Perform 2-Fold Serial Dilution (Transfer 50µL from Well 1 to 10) AddCompound->Dilute Inoculate Add 50µL Inoculum (1x10^6 CFU/mL) to Wells 1-11 Dilute->Inoculate Incubate Seal and Incubate Plate Inoculate->Incubate ReadMIC Read Plate: Identify First Clear Well (No Growth) Incubate->ReadMIC Validate Validate Controls: Well 11 (Growth) Turbid Well 12 (Sterility) Clear ReadMIC->Validate DetermineMIC Determine MIC Value (µg/mL) Validate->DetermineMIC

Caption: Protocol for Minimum Inhibitory Concentration (MIC) testing.

Data Presentation: MIC Values

MIC values should be tabulated to facilitate structure-activity relationship (SAR) analysis.

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)C. albicans MIC (µg/mL)
Derivative A1632>12816
Derivative B64>128>128128
Derivative C8166432
Ciprofloxacin0.50.251N/A
FluconazoleN/AN/AN/A4

Part 3: Understanding the Mechanism of Action

While screening identifies active compounds, understanding their mechanism of action is critical for further development. Thiazole derivatives have been reported to act via several mechanisms.[4] Docking studies have predicted that some thiazole derivatives may act by inhibiting essential bacterial enzymes like E. coli MurB or DNA gyrase.[18][19] For antifungal thiazoles, a common mechanism is the inhibition of 14α-lanosterol demethylase, an enzyme critical for ergosterol biosynthesis in the fungal cell membrane.[18][20] Disruption of the cell membrane is another potential mechanism, facilitated by the amphiphilic properties of some derivatives.[5] Further mechanistic studies, such as cell membrane permeability assays or specific enzyme inhibition assays, can be guided by these initial hypotheses.

Visualization of a Potential Mechanism

Mechanism cluster_cell Fungal Cell Membrane Fungal Cell Membrane Ergosterol Synthesis Pathway Ergosterol Ergosterol (Essential for Membrane Integrity) Membrane:head->Ergosterol Lanosterol Lanosterol Lanosterol->Membrane:head 14α-lanosterol demethylase (CYP51) Result Disrupted Membrane Integrity & Fungal Cell Death Thiazole Thiazole Derivative Thiazole->Inhibition Inhibition Inhibition->Membrane:head

Caption: Inhibition of ergosterol synthesis by a thiazole derivative.

Conclusion

This guide provides a structured, rationale-driven approach to the antimicrobial screening of substituted thiazol-2-ylamine derivatives. By progressing from qualitative diffusion assays to quantitative MIC determination, researchers can efficiently identify and characterize promising lead compounds. Adherence to standardized protocols, such as those guided by CLSI, ensures the generation of high-quality, reproducible data critical for the advancement of new antimicrobial drug discovery programs. The insights gained from these screening cascades, coupled with subsequent mechanistic studies, will pave the way for developing novel therapeutics to address the pressing global health threat of antimicrobial resistance.

References

  • IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Retrieved from [Link]

  • Guleria, K., et al. (2019). A retrospective study on thiazole derivatives synthesis and their antimicrobial activity. Retrieved from [Link]

  • Jain, S., et al. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. World Journal of Pharmaceutical Research. Retrieved from [Link]

  • Lucas, A. (2021). What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Retrieved from [Link]

  • Clinician's Brief. (n.d.). Interpretation of Culture & Susceptibility Reports. Retrieved from [Link]

  • Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. Retrieved from [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

  • Shaik, A. B., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Heterocyclic Chemistry, 2023. Retrieved from [Link]

  • Tighadouini, S., et al. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Antibiotics, 11(10), 1337. Retrieved from [Link]

  • Kumar, A., et al. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Letters in Applied NanoBioScience, 11(2), 3506-3517. Retrieved from [Link]

  • Pokhrel, S., & Tandan, P. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 10(4), e26002. Retrieved from [Link]

  • Medscape. (2023). Antimicrobial Susceptibility. Retrieved from [Link]

  • SEAFDEC/AQD Institutional Repository. (n.d.). Minimal Inhibitory Concentration (MIC) Test and Determination of Antimicrobial Resistant Bacteria. Retrieved from [Link]

  • Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing. Retrieved from [Link]

  • Science.gov. (n.d.). agar-well diffusion method: Topics. Retrieved from [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. Retrieved from [Link]

  • Microbe Online. (2022). Broth Dilution Method for MIC Determination. Retrieved from [Link]

  • EBSCO. (n.d.). Thiazole antifungals | Research Starters. Retrieved from [Link]

  • Bio-protocol. (n.d.). Determination of Minimum Inhibitory Concentration (MIC). Retrieved from [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. Retrieved from [Link]

  • Sharma, A., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Molecules, 27(22), 7965. Retrieved from [Link]

  • Iannitelli, A., et al. (2019). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry, 62(21), 9513-9548. Retrieved from [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of new thiazole derivatives and evaluation of their antimicrobial and cytotoxic activities. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Retrieved from [Link]

  • CLSI. (n.d.). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems. Retrieved from [Link]

  • Thomas, A., et al. (2010). Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. Indian Journal of Pharmaceutical Sciences, 72(3), 372-376. Retrieved from [Link]

  • PubMed. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Retrieved from [Link]

  • MDPI. (2020). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Retrieved from [Link]

  • MDPI. (2015). Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. Retrieved from [Link]

  • MDPI. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Retrieved from [Link]

  • PubMed. (1997). Synthesis and antimicrobial screening of some novel thiazoles, dithiazoles and thiazolylpyridines. Retrieved from [Link]

Sources

Application Note: Structural Characterization of 4-(3-Bromo-4-fluorophenyl)thiazol-2-ylamine by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide to the structural characterization of the novel heterocyclic compound 4-(3-bromo-4-fluorophenyl)thiazol-2-ylamine, a key intermediate in many pharmaceutical and agrochemical research endeavors. Herein, we present comprehensive protocols for the acquisition and interpretation of Nuclear Magnetic Resonance (NMR) and Electrospray Ionization Mass Spectrometry (ESI-MS) data. Through the systematic application of ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry, we elucidate the unambiguous chemical structure of this compound. This document is intended for researchers, scientists, and drug development professionals who require robust analytical methods for the characterization of complex small molecules.

Introduction

This compound, with the chemical formula C₉H₆BrFN₂S, is a substituted aminothiazole derivative. The unique arrangement of its functional groups—a bromofluorinated phenyl ring attached to a thiazole-2-amine core—makes it a valuable scaffold in medicinal chemistry. The precise characterization of such molecules is paramount for ensuring purity, confirming identity, and understanding their chemical behavior in biological systems. This note details the orthogonal analytical approach of combining NMR spectroscopy and mass spectrometry to provide a comprehensive structural "fingerprint" of the molecule.

Materials and Methods

Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR and MS data.[1][2][3][4]

For NMR Spectroscopy:

  • Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[1]

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃). DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds.

  • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a glass wool plug in a Pasteur pipette into a clean, dry 5 mm NMR tube.[2]

  • Cap the NMR tube securely and label it appropriately.

For Mass Spectrometry:

  • Prepare a stock solution of the sample at a concentration of 1 mg/mL in a high-purity solvent like methanol or acetonitrile.

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent system compatible with ESI-MS, typically a mixture of water and an organic solvent (e.g., 50:50 acetonitrile:water) with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

Experimental Workflow

The following diagram illustrates the workflow for the complete characterization of this compound.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis & Interpretation cluster_3 Structural Elucidation NMR_prep NMR Sample (10-100 mg in 0.6 mL DMSO-d6) NMR_acq NMR Spectroscopy (¹H, ¹³C, ¹⁹F) NMR_prep->NMR_acq MS_prep MS Sample (1-10 µg/mL in ACN/H2O) MS_acq ESI-MS & MS/MS MS_prep->MS_acq NMR_analysis Spectral Interpretation (Chemical Shifts, Coupling Constants) NMR_acq->NMR_analysis MS_analysis Mass Determination & Fragmentation Analysis MS_acq->MS_analysis Structure Final Structure Confirmation NMR_analysis->Structure MS_analysis->Structure

Figure 1: Workflow for the structural characterization of this compound.

Results and Discussion

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, the following signals are predicted:

  • Aromatic Protons (Phenyl Ring): The 3-bromo-4-fluorophenyl group will exhibit a complex multiplet pattern in the aromatic region (typically δ 7.0-8.5 ppm). Due to the substitution pattern, three distinct proton signals are expected. The proton ortho to the fluorine will be a doublet of doublets due to coupling with the adjacent proton and a longer-range coupling to the fluorine. The proton between the bromine and the thiazole ring will also be a doublet of doublets. The proton ortho to the bromine will likely appear as a triplet or doublet of doublets.

  • Thiazole Proton: A singlet is expected for the proton at the C5 position of the thiazole ring, typically in the range of δ 6.5-7.5 ppm.[5]

  • Amine Protons: A broad singlet corresponding to the two protons of the primary amine group (-NH₂) is anticipated. The chemical shift of these protons can vary widely (δ 5.0-7.0 ppm) depending on the solvent and concentration, and the signal may exchange with D₂O.[5]

Predicted ¹H NMR Data Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Phenyl H~7.8-8.2m1HH ortho to thiazole
Phenyl H~7.5-7.8m1HH between Br and F
Phenyl H~7.2-7.5m1HH ortho to Br
Thiazole H~6.8-7.2s1HC5-H
Amine H~5.0-7.0br s2H-NH₂
¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

  • Thiazole Carbons: Three signals are expected for the thiazole ring. The carbon bearing the amino group (C2) will be significantly downfield (δ ~165-170 ppm). The carbon attached to the phenyl ring (C4) will be in the aromatic region (δ ~140-150 ppm), and the C5 carbon will be the most upfield of the thiazole carbons (δ ~100-110 ppm).

  • Phenyl Carbons: Six distinct signals are expected for the phenyl ring carbons. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF), appearing as a doublet. The carbon attached to the bromine will have a lower intensity due to quadrupolar relaxation. The remaining carbons will appear in the typical aromatic region (δ 115-140 ppm).

Predicted ¹³C NMR Data Chemical Shift (δ, ppm) Assignment
Thiazole C2~168C-NH₂
Phenyl C-F~155-160 (d, ¹JCF ≈ 250 Hz)C-F
Thiazole C4~145C-Phenyl
Phenyl C-Thiazole~135C-Thiazole
Phenyl C~115-1353 x CH
Phenyl C-Br~110-120C-Br
Thiazole C5~105C5-H
¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds.[3][6] A single signal is expected for the fluorine atom on the phenyl ring. The chemical shift will be in the typical range for an aryl fluoride, and the signal will be split into a multiplet due to coupling with the neighboring aromatic protons. The expected chemical shift is in the range of -100 to -130 ppm relative to CFCl₃.[7]

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique ideal for determining the molecular weight of polar small molecules.[5]

  • Full Scan MS: In positive ion mode, the protonated molecule [M+H]⁺ is expected. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The calculated monoisotopic mass of C₉H₆BrFN₂S is 271.9500 Da. Therefore, the [M+H]⁺ ions will appear at m/z 272.9578 and 274.9558.

  • MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion will provide structural information. Key fragmentation pathways for thiazole derivatives often involve cleavage of the thiazole ring.[8] Expected fragment ions could arise from the loss of small molecules such as HCN, H₂S, or cleavage of the bond between the phenyl and thiazole rings.

Predicted Mass Spectrometry Data m/z Assignment
[M+H]⁺272.96, 274.96Molecular ion with ⁷⁹Br and ⁸¹Br isotopes
Fragment 1VariesLoss of NH₂CN
Fragment 2VariesCleavage of the phenyl-thiazole bond

Conclusion

The combined application of ¹H, ¹³C, and ¹⁹F NMR spectroscopy with high-resolution ESI-mass spectrometry provides a robust and unambiguous method for the structural characterization of this compound. The protocols and predicted spectral data presented in this application note serve as a comprehensive guide for researchers working with this compound and other structurally related molecules, ensuring the integrity and quality of their scientific investigations.

References

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Available from: [Link]

  • LC-MS.com. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Available from: [Link]

  • Emory University NMR Center. Small molecule NMR sample preparation. Available from: [Link]

  • University of Leicester. NMR Sample Preparation. Available from: [Link]

  • Konermann, L., et al. (2011). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 30(5), 879-901. Available from: [Link]

  • AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017). Available from: [Link]

  • Mohamed, Y. A., et al. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry - Section B, 45B(6), 1454-1460. Available from: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]

  • Chemguide. mass spectra - the M+2 peak. Available from: [Link]

  • University College London. Sample Preparation. Available from: [Link]

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. (2020). Available from: [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link]

  • ResearchGate. Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (2006). Available from: [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(pyrimidinethiones). Journal of the Chilean Chemical Society, 59(1), 2293-2299. Available from: [Link]

  • ResearchGate. Synthesis and Spectral and Biological Evaluation of 4-Phenylthiazol-2-amine. (2023). Available from: [Link]

  • Chemistry LibreTexts. Chemical Shifts and Interpreting ¹³C NMR Spectra. (2020). Available from: [Link]

  • PubChem. 2-Amino-4-phenylthiazole. Available from: [Link]

  • PubMed Central. Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. (2018). Available from: [Link]

  • PubMed Central. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). Available from: [Link]

  • MDPI. 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. (2022). Available from: [Link]

  • ResearchGate. Mass fragmentation pattern of compound 4. (2018). Available from: [Link]

  • ResearchGate. Scheme VII Mass fragmentation pattern of compound 11. (2016). Available from: [Link]

  • PubMed. Charge derivatization of peptides for analysis by mass spectrometry. (1995). Available from: [Link]

  • MDPI. Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. (2023). Available from: [Link]

  • PubMed Central. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. (2018). Available from: [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(pyrimidinethiones). Journal of the Chilean Chemical Society, 59(1), 2293-2299. Available from: [Link]

  • PubMed Central. Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. (2015). Available from: [Link]

  • PubMed Central. 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. (2019). Available from: [Link]

  • SpectraBase. 4-Bromo-3-(trifluoromethyl)aniline - Optional[19F NMR] - Chemical Shifts. Available from: [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 4-(3-Bromo-4-fluorophenyl)thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of the pharmaceutical intermediate, 4-(3-Bromo-4-fluorophenyl)thiazol-2-ylamine, using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The methodology is designed for researchers, chemists, and drug development professionals requiring high-purity material for subsequent synthetic steps or biological screening. We delve into the causal logic behind method development, including stationary phase selection, mobile phase optimization, and detector settings, to ensure a robust, reproducible, and self-validating purification system.

Introduction and Scientific Context

This compound (Molecular Formula: C₉H₆BrFN₂S, CAS: 676348-24-6) is a halogenated heterocyclic amine, a structural motif frequently encountered in medicinal chemistry.[1] The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, complicate structural elucidation, and introduce confounding variables in biological assays. RP-HPLC is the technique of choice for purifying such compounds due to its high resolving power and applicability to a wide range of moderately polar to non-polar molecules.[2]

The presence of an aromatic system, halogen substituents (Bromine and Fluorine), and a basic amine group on the thiazole ring dictates the chromatographic strategy. Our approach is grounded in controlling the analyte's interaction with the stationary phase to achieve optimal separation from synthetic precursors, by-products, and degradation products.

Foundational Principles: Method Causality

The success of this purification protocol hinges on a clear understanding of the molecular interactions within the HPLC column.

  • Analyte Properties: The target molecule possesses significant hydrophobicity due to the bromo-fluorophenyl ring system. The thiazol-2-ylamine moiety introduces a basic functional group (pKa estimated ~4-5) that is susceptible to protonation. This duality is the key to its chromatographic behavior.

  • Stationary Phase Selection (The 'Why'): A C18 (octadecylsilane) stationary phase is selected as the primary recommendation. This non-polar phase provides strong hydrophobic interactions with the aromatic rings of the analyte, which is the dominant retention mechanism.[3] The high surface area of modern silica-based C18 columns ensures high loading capacity, which is critical for preparative purification. As an alternative for method development, a Pentafluorophenyl (PFP) phase could be explored, as it offers unique selectivity for halogenated compounds and those with aromatic rings through pi-pi interactions.[4][5]

  • Mobile Phase Optimization (The 'Why'): The mobile phase must serve two purposes: eluting the compound from the non-polar column and controlling the ionization state of the basic amine group.

    • Organic Modifier: Acetonitrile is chosen over methanol as the primary organic solvent. Its lower viscosity results in lower backpressure, and its UV transparency is superior at lower wavelengths.

    • Aqueous Phase & pH Control: The amine group can cause significant peak tailing on silica-based columns due to interaction with residual acidic silanol groups. By maintaining an acidic mobile phase (pH ~3.0), the amine is fully protonated. This consistent positive charge minimizes silanol interactions and ensures a sharp, symmetrical peak shape. 0.1% Formic Acid is an effective and volatile additive for this purpose, making it ideal for post-purification sample workup.[6]

Experimental Workflow and Logic

The overall process follows a systematic and logical progression from initial method development on an analytical scale to the final preparative scale-up and purity verification.

HPLC_Workflow cluster_prep Phase 1: Preparation & Analytical Scouting cluster_purify Phase 2: Preparative Purification cluster_post Phase 3: Post-Purification Analysis SamplePrep Crude Sample Preparation Solubility Solubility Testing (e.g., DMSO, ACN) SamplePrep->Solubility AnalyticalRun Analytical HPLC (Method Scouting) Solubility->AnalyticalRun PrepRun Preparative HPLC (Scale-Up) AnalyticalRun->PrepRun Optimize & Scale Method FractionCollect Fraction Collection (Peak-based) PrepRun->FractionCollect FractionAnalysis Purity Analysis of Collected Fractions FractionCollect->FractionAnalysis Pooling Pooling of Pure Fractions (>98%) FractionAnalysis->Pooling SolventEvap Solvent Evaporation (Lyophilization/Rotovap) Pooling->SolventEvap FinalQC Final QC of Purified Compound SolventEvap->FinalQC End End FinalQC->End Pure Compound

Caption: Overall workflow for the HPLC purification of this compound.

Detailed Protocols

Protocol 4.1: Preparation of Reagents and Mobile Phases
  • Mobile Phase A (Aqueous):

    • Measure 999 mL of HPLC-grade water into a 1 L solvent bottle.

    • Carefully add 1 mL of formic acid (≥98% purity).

    • Mix thoroughly.

    • Degas the solution for 15 minutes using sonication or vacuum filtration. This corresponds to a 0.1% (v/v) formic acid solution.

  • Mobile Phase B (Organic):

    • Measure 999 mL of HPLC-grade acetonitrile into a separate 1 L solvent bottle.

    • Carefully add 1 mL of formic acid (≥98% purity).

    • Mix thoroughly and degas as described for Mobile Phase A. The inclusion of the same additive in both mobile phases ensures a consistent pH and baseline stability during the gradient.[2]

  • Sample Solvent (Diluent):

    • Prepare a 1:1 (v/v) mixture of Acetonitrile and Water. This composition ensures that the sample solvent is not significantly stronger than the initial mobile phase conditions, which prevents peak distortion.

Protocol 4.2: Sample Preparation
  • Accurately weigh approximately 100 mg of the crude this compound.

  • Dissolve the crude material in a minimal amount of Dimethyl Sulfoxide (DMSO), for example, 1-2 mL.

  • Vortex until fully dissolved. The use of a strong solvent like DMSO is often necessary for initial solubilization of crude products.[7]

  • Dilute this stock solution with the Sample Solvent (1:1 ACN/Water) to a final concentration of approximately 5-10 mg/mL for preparative injection.

  • Filter the final sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter that could damage the HPLC column or system.

Protocol 4.3: HPLC System Configuration and Method

The following parameters should be configured on a preparative HPLC system equipped with a UV-Vis detector and a fraction collector.

ParameterRecommended SettingRationale & Justification
Column C18, 5 µm, 150 x 21.2 mmStandard C18 phase for strong hydrophobic retention. 21.2 mm internal diameter is suitable for purifying 50-150 mg of material per injection.[8]
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to ensure protonation of the analyte's amine group, leading to sharp peaks.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for elution from the C18 column.[9]
Flow Rate 20.0 mL/minAppropriate for a 21.2 mm ID column, balancing purification time and backpressure.
Column Temperature 30 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Detection Wavelength 254 nm or λmax254 nm is a common wavelength for aromatic compounds. For optimal sensitivity, determine the analyte's absorbance maximum (λmax) with a diode array detector.
Injection Volume 1.0 - 5.0 mLDependent on the final sample concentration; aim for an injection load of 50-150 mg.
Gradient Program See Table BelowA gradient is essential to first elute polar impurities, then the target compound, followed by any highly non-polar impurities.[6]

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.06040Linear
2.06040Linear
15.0595Linear
18.0595Linear
18.16040Linear
22.06040Linear
Protocol 4.4: Purification and Post-Processing
  • System Equilibration: Equilibrate the column with the initial mobile phase conditions (60% A / 40% B) for at least 5-10 column volumes or until a stable baseline is achieved.

  • Injection and Fraction Collection: Inject the filtered sample. Set the fraction collector to trigger collection based on the detector signal (slope and/or threshold) to isolate the main product peak.

  • Fraction Analysis: Analyze a small aliquot of each collected fraction using an analytical HPLC method to confirm purity.

  • Pooling and Solvent Removal: Combine the fractions that meet the required purity specification (e.g., >98%). Remove the solvents using a rotary evaporator or a lyophilizer to obtain the purified solid compound.

Data and Expected Results

Under the proposed conditions, the this compound is expected to elute as a sharp, symmetrical peak. The exact retention time will depend on the specific HPLC system, but it should be well-resolved from more polar impurities eluting earlier and less polar impurities eluting later in the gradient.

AnalyteExpected Retention Time (Approx.)Expected PurityPeak Shape
This compound8 - 12 minutes>98% (post-purification)Tailing Factor (Tf) < 1.5

Troubleshooting and Method Validation

The described protocol serves as a self-validating system. Consistent retention times, peak shapes, and baseline stability across multiple runs indicate a robust method.

Troubleshooting Problem1 Problem1 Problem2 Problem2 Problem3 Problem3 Problem4 Problem4

Caption: Common HPLC troubleshooting scenarios and their logical solutions.

References

  • Cheméo. (n.d.). Chemical Properties of 3-bromo-4-fluorobenzonitrile (CAS 79630-23-2). Retrieved from [Link]

  • PubChem. (n.d.). 4-(3-Bromophenyl)-1,3-thiazol-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Fluorophenyl)-1,3-thiazol-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1,3-thiazol-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Ion-Pair Reversed-Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]

  • Khan, S. A., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 57. Retrieved from [Link]

  • LCGC International. (2013). HPLC Column Selection. Retrieved from [Link]

  • ResearchGate. (n.d.). Ion-Pair Reversed-Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. Retrieved from [Link]

  • National Institutes of Health. (2025). Optimization of HPLC methods for the development of quality control methods of combined powder formulations. Retrieved from [Link]

  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • Sultan Qaboos University Journal For Science. (n.d.). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines. Retrieved from [Link]

  • Chromtech. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Costanzo, S. J. (1997). Optimization of Mobile Phase Conditions for TLC Methods Used in Pharmaceutical Analyses. Journal of Chromatographic Science, 35(4), 179-184. Retrieved from [Link]

  • Pharmaffiliates. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Retrieved from [Link]

  • PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. National Center for Biotechnology Information. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Retrieved from [Link]

  • Scribd. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Retrieved from [Link]0/)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(3-Bromo-4-fluorophenyl)thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-(3-Bromo-4-fluorophenyl)thiazol-2-ylamine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. The methodologies and advice provided herein are grounded in established chemical principles and validated through literature.

Introduction: The Hantzsch Thiazole Synthesis

The synthesis of 2-aminothiazole derivatives, such as this compound, is a cornerstone reaction in medicinal chemistry due to the prevalence of the thiazole moiety in numerous FDA-approved drugs and biologically active agents.[1][2] The most reliable and widely employed method for this transformation is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[3][4] This reaction involves the condensation of an α-haloketone with a thioamide, typically thiourea for the preparation of 2-aminothiazoles.[1][4]

The reaction is known for being robust and generally high-yielding.[5] It proceeds via an initial SN2 reaction, followed by intramolecular cyclization and dehydration to form the stable, aromatic thiazole ring.[6][7]

Overall Reaction Scheme:

  • Step 1 (Precursor Synthesis): Bromination of 1-(3-Bromo-4-fluorophenyl)ethanone to yield the α-bromoketone intermediate.

  • Step 2 (Hantzsch Cyclization): Condensation of 2-bromo-1-(3-bromo-4-fluorophenyl)ethanone with thiourea.

Below, we address specific issues you may encounter during this multi-step synthesis in a practical question-and-answer format.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems. A logical workflow for diagnosing these issues is presented below.

G start Low Yield or Reaction Failure check_sm Verify Purity of Starting Materials (α-bromoketone, thiourea) start->check_sm check_cond Review Reaction Conditions (Temp, Solvent, Time) start->check_cond check_workup Analyze Work-up & Isolation Procedure start->check_workup sm_impure Impurity Detected check_sm->sm_impure cond_subopt Conditions Suboptimal? check_cond->cond_subopt workup_issue Product Loss During Work-up? check_workup->workup_issue sol_purify Purify Starting Materials (Recrystallize, Chromatograph) sm_impure->sol_purify Yes sol_optimize Optimize Conditions (Adjust Temp, Change Solvent, Monitor via TLC) cond_subopt->sol_optimize Yes sol_adjust_workup Modify Work-up (Adjust pH, Use Extractor) workup_issue->sol_adjust_workup Yes success Improved Yield sol_purify->success sol_optimize->success sol_adjust_workup->success

Caption: General troubleshooting workflow for low-yield synthesis.

Question 1: My reaction resulted in a very low yield or failed completely. What are the primary causes?

This is the most common issue, and it typically stems from one of three areas: starting material integrity, reaction conditions, or the work-up procedure.[8][9]

Answer:

  • Cause A: Purity of Starting Materials

    • The α-Bromoketone: The precursor, 2-bromo-1-(3-bromo-4-fluorophenyl)ethanone, is often prepared immediately before use. Incomplete bromination of the parent acetophenone or the presence of dibrominated side products can significantly inhibit the reaction and complicate purification.[10] The stability of α-haloketones can also be a concern.

    • Thiourea: While generally stable, thiourea can contain impurities.

    • Expert Recommendation: Always verify the purity of your starting materials via NMR or melting point analysis.[8] Use freshly prepared or purified α-bromoketone for best results.

  • Cause B: Suboptimal Reaction Conditions

    • Temperature: While some Hantzsch syntheses can proceed at room temperature, most require heating to overcome the activation energy for cyclization and dehydration.[11] A common temperature is the reflux point of the solvent, such as ethanol (~78 °C).[12] Insufficient heat will lead to an incomplete reaction, while excessive heat can cause decomposition.

    • Solvent: The choice of solvent is critical.[11] Polar protic solvents like ethanol and methanol are standard and generally provide good results by facilitating the solubility of the reactants and intermediates.[5][12]

    • Reaction Time: The reaction may not have reached completion.

    • Expert Recommendation: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Spot for the disappearance of the α-bromoketone starting material. If the starting material is still present after the planned time, extend the reaction duration.[11]

  • Cause C: Flawed Work-up and Isolation

    • Product Precipitation: The Hantzsch synthesis produces hydrohalic acid (HBr in this case) as a byproduct. This acid protonates the 2-amino group of the product, forming a thiazolium salt.[7] This salt is often soluble in the reaction solvent (e.g., methanol/ethanol). The free base product is typically precipitated by pouring the cooled reaction mixture into a weak base solution, such as 5% aqueous sodium carbonate (Na₂CO₃) or sodium bicarbonate.[5][11] If the solution is not made sufficiently basic, your product will remain in solution as the salt.

    • Expert Recommendation: After the reaction is complete and cooled, pour the mixture into a beaker containing an aqueous solution of a weak base.[5] Check the pH to ensure it is basic (pH 8-9). The neutral product should precipitate and can be collected by filtration.[13]

Question 2: My TLC plate shows the starting material is consumed, but there are multiple product spots, and my final yield is low. What's happening?

The formation of multiple products points to side reactions.

Answer:

  • Cause A: Isomer Formation

    • Under strongly acidic conditions, the Hantzsch synthesis can yield a mixture of the desired 2-aminothiazole and the isomeric 3-substituted 2-imino-2,3-dihydrothiazole.[8][14] This occurs due to a change in the regioselectivity of the cyclization step.

    • Expert Recommendation: The reaction naturally produces HBr, creating an acidic environment. While this is often sufficient, avoid adding strong acids. The standard protocol of heating in a neutral solvent like ethanol is designed to minimize this side reaction.[12]

  • Cause B: α-Haloketone Self-Condensation

    • α-haloketones are reactive electrophiles and can undergo self-condensation or react with other nucleophiles present, though this is less common in the presence of a potent nucleophile like thiourea.[15]

    • Expert Recommendation: Use a slight excess of thiourea (e.g., 1.2 to 1.5 equivalents) to ensure the α-bromoketone is consumed primarily in the desired reaction pathway.[7] This also helps drive the reaction to completion.

Question 3: I isolated a product, but I'm struggling with purification. It seems sticky or oily, not a clean solid.

This often indicates the presence of unreacted starting materials or impurities, or that the product was not fully neutralized.

Answer:

  • Cause A: Incomplete Neutralization

    • As mentioned, if any of the thiazolium HBr salt remains, it can make the final product hygroscopic or gummy.

    • Expert Recommendation: During the work-up, ensure thorough mixing with the basic solution. Wash the filtered solid generously with water to remove any inorganic salts and any remaining base.[5]

  • Cause B: Contamination with Unreacted Thiourea

    • Using a large excess of thiourea can lead to it co-precipitating with your product.

    • Expert Recommendation: Thiourea is soluble in water.[7] A thorough wash of the crude product with cold water during filtration should remove most of it. If it persists, recrystallization is necessary.

  • Purification Protocol: Recrystallization

    • A common and effective method for purifying the final product is recrystallization from hot ethanol.[12] Dissolve the crude solid in a minimum amount of boiling ethanol, allow it to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation. Collect the purified crystals by filtration.

Experimental Protocols & Data

Protocol 1: Synthesis of 2-bromo-1-(3-bromo-4-fluorophenyl)ethanone (Precursor)

This reaction brominates the α-carbon of the ketone. Various reagents can be used, with copper(II) bromide being a reliable choice.[16]

Step-by-Step Methodology:

  • In a round-bottom flask, combine 1-(3-bromo-4-fluorophenyl)ethanone (1.0 eq) and copper(II) bromide (CuBr₂) (2.1 eq).

  • Add ethyl acetate as the solvent.

  • Heat the mixture with stirring to 60 °C for 12 hours.

  • Monitor the reaction by TLC (eluent: ethyl acetate/petroleum ether).

  • Upon completion, cool the mixture to room temperature and filter to remove the copper salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel to yield the title compound.[16]

Protocol 2: Hantzsch Synthesis of this compound

This is the main cyclization step. The protocol below is a standard procedure adapted from literature.[5][12]

Step-by-Step Methodology:

  • To a round-bottom flask, add 2-bromo-1-(3-bromo-4-fluorophenyl)ethanone (1.0 eq) and thiourea (1.2 eq).

  • Add ethanol as the solvent (approx. 5-10 mL per mmol of ketone).

  • Fit the flask with a condenser and heat the reaction mixture to reflux (approx. 78 °C) with stirring.

  • Maintain reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing crushed ice or cold 5% aqueous sodium carbonate solution.

  • Stir the resulting slurry for 15-30 minutes to ensure complete precipitation of the product.

  • Collect the solid product by vacuum filtration through a Buchner funnel.

  • Wash the filter cake thoroughly with cold water.

  • Allow the product to air dry or dry in a vacuum oven at a low temperature (e.g., 40-50 °C).

  • If necessary, purify the crude product by recrystallization from hot ethanol.[12]

Table 1: Summary of Optimized Reaction Conditions
ParameterRecommended ConditionRationale & Citation
α-Bromoketone:Thiourea Stoichiometry 1 : 1.2-1.5A slight excess of thiourea ensures complete consumption of the limiting α-bromoketone.[7]
Solvent Ethanol or MethanolPolar protic solvents that effectively dissolve reactants and intermediates.[5]
Temperature Reflux (e.g., ~78 °C for Ethanol)Provides sufficient energy for cyclization and dehydration without causing decomposition.[11][12]
Reaction Time 2-4 hours (TLC Monitored)Typical duration; should be confirmed by monitoring starting material consumption.[5][11]
Work-up Neutralization with aq. Na₂CO₃ or NaHCO₃Precipitates the neutral product from its soluble HBr salt form.[5]

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the Hantzsch thiazole synthesis? The mechanism is a multi-step process involving nucleophilic attack, cyclization, and dehydration.

G cluster_0 Step 1: Nucleophilic Attack (SN2) cluster_1 Step 2: Cyclization cluster_2 Step 3: Dehydration A Thiourea (Nucleophile) C Isothiouronium Intermediate A->C S attacks α-carbon B α-Bromoketone (Electrophile) B->C Br- leaves D Tautomerization C->D E Hemiaminal Intermediate D->E N attacks carbonyl C F Protonated Thiazole E->F - H₂O G Final Product (2-Aminothiazole) F->G - H⁺ (Base Work-up)

Caption: Mechanism of the Hantzsch Thiazole Synthesis.[5][6]

Q2: Are there alternative, greener methods for this synthesis? Yes, research has explored microwave-assisted synthesis, which can dramatically reduce reaction times.[17][18] Additionally, using catalysts like silica-supported tungstosilicic acid or copper silicate under various conditions (including ultrasonic irradiation) has been shown to improve yields and create more environmentally benign processes.[12][19] Solvent-free "grinding" methods have also been reported, offering a fast and eco-friendly alternative.[20]

Q3: How do I choose a mobile phase for monitoring the reaction by TLC? A mixture of a non-polar and a moderately polar solvent is typically effective. A good starting point is a hexane:ethyl acetate mixture, often in a ratio of 8:2 or 7:3.[12] The α-bromoketone will be less polar (higher Rf) than the final 2-aminothiazole product.

Q4: Can I use an α-chloroketone instead of an α-bromoketone? Yes, α-chloroketones can be used.[21] However, the C-Br bond is weaker than the C-Cl bond, making α-bromoketones more reactive and generally leading to faster reaction times or requiring milder conditions. The choice often depends on the availability and stability of the starting materials.

References

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]

  • YouTube. (2019). synthesis of thiazoles. Retrieved from [Link]

  • Google Patents. (1949). Purification of 2-aminothiazole.
  • MDPI. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]

  • YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Retrieved from [Link]

  • National Institutes of Health. (2011). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Retrieved from [Link]

  • National Institutes of Health. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • Preprints.org. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Retrieved from [Link]

  • SpringerLink. (2021). A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. Retrieved from [Link]

  • IJARSCT. (n.d.). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. Retrieved from [Link]

  • Google Patents. (1992). Process of producing 2-aminothiazole.
  • The Royal Society of Chemistry. (n.d.). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • Semantic Scholar. (1945). The reaction of ketones with halogens and thiourea. Retrieved from [Link]

  • IOSR Journals. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Retrieved from [Link]

  • PubMed Central. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • PubMed Central. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Retrieved from [Link]

  • International Science Community Association. (n.d.). N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives. Retrieved from [Link]

  • Semantic Scholar. (2011). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. Retrieved from [Link]

  • ResearchGate. (n.d.). (i) 2-Bromo-1-(4-chlorophenyl)ethanone or.... Retrieved from [Link]

  • MDPI. (2022). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 4-Phenylthiazol-2-amines

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-phenylthiazol-2-amines. This guide is designed to provide in-depth troubleshooting advice and answers to frequently encountered challenges during the synthesis of this important heterocyclic scaffold. As specialists in synthetic chemistry, we understand that achieving high yield and purity requires a nuanced understanding of not just the primary reaction pathway, but also the competing side reactions. This document provides mechanistic insights and field-tested protocols to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered during the Hantzsch synthesis of 4-phenylthiazol-2-amines from an α-haloketone (e.g., 2-bromoacetophenone or phenacyl bromide) and thiourea.

Q1: My reaction yield is consistently low. What are the most probable causes?

Low yield is often a result of several competing factors. The primary culprits are typically:

  • Impure Starting Materials: 2-Bromoacetophenone is a lachrymator and can degrade upon storage. Thiourea can absorb moisture. Always use freshly purified or commercially available high-purity reagents.

  • Suboptimal Stoichiometry: An incorrect ratio of α-haloketone to thiourea can lead to the formation of multiple byproducts. A slight excess of thiourea (1.2 to 1.5 equivalents) is often recommended to ensure the complete consumption of the limiting α-haloketone and to minimize the formation of dimeric impurities.[1]

  • Competing Side Reactions: The most significant yield-reducing pathway is often the reaction of your desired 2-amino-4-phenylthiazole product with the starting 2-bromoacetophenone. This will be discussed in detail in the troubleshooting section. Additionally, under certain oxidative conditions, thiourea itself can be consumed in non-productive pathways.[1][2]

  • Reaction Conditions: Inadequate heating, incorrect solvent choice, or excessively long reaction times can promote byproduct formation. Many modern procedures utilize catalysts or microwave irradiation to accelerate the desired reaction, thereby minimizing the time for side reactions to occur.[3][4]

Q2: I've isolated my product, but it's a sticky, discolored solid. How can I improve its purity and appearance?

This is a common issue often caused by residual starting materials or byproducts.

  • Unreacted Iodine/Oxidized Species: If you are generating the α-haloketone in situ from acetophenone and iodine, a persistent yellow or brown color is likely due to remaining iodine. A wash with diethyl ether can help remove this and any unreacted acetophenone.[5]

  • Improper Work-up: The initial product is the hydrobromide salt of the amine, which is often soluble. Neutralization with a base (e.g., ammonium hydroxide or sodium carbonate solution) is crucial to precipitate the neutral, free amine product.[6] Ensure the pH is basic before filtration.

  • Recrystallization: This is the most effective method for purification. Ethanol or a mixture of ethanol and water is commonly used to obtain a clean, crystalline solid.[5]

Q3: My mass spectrometry data shows a peak at approximately 351 m/z, which is double the mass of my expected product. What is this impurity?

This high-molecular-weight peak is almost certainly a dimeric byproduct. It forms when the nucleophilic exocyclic amino group of the 4-phenylthiazol-2-amine product attacks a molecule of the electrophilic starting material, 2-bromoacetophenone. This is a classic example of the product competing with the starting material for a reagent. See Troubleshooting Guide 1 for a detailed mechanism and mitigation strategy.

Q4: Can other heterocyclic impurities form during the reaction?

Yes. While less common than dimerization, other heterocyclic systems can form:

  • 3,5-Diamino-1,2,4-thiadiazole: This can arise from the oxidative self-condensation of thiourea, particularly when iodine is used as a reagent.[7] The reaction of di-iodine with thiourea can produce a dicationic disulfide intermediate that leads to various products, including thiadiazoles.[7]

  • 1,3,5-Triazines: Although not directly reported as a major byproduct under typical Hantzsch conditions, the self-condensation of thiourea can, under certain thermal or acidic conditions, lead to triazine derivatives.[8] This is a minor pathway but should be considered if extensive impurities are observed.

Troubleshooting Guides

Guide 1: The Dimeric Byproduct Problem

Issue: Identification of a significant impurity with a mass corresponding to (2 * M_product - M_HBr), often around m/z 351-353.

Causality & Mechanism: The exocyclic amino group of the synthesized 4-phenylthiazol-2-amine is nucleophilic. If unreacted 2-bromoacetophenone is present in the reaction mixture, the product can act as a nucleophile, attacking the electrophilic benzylic carbon of the α-haloketone. This forms an intermediate that subsequently cyclizes and aromatizes to yield a dimeric structure, such as N-(4-phenylthiazol-2-yl)-4-phenylthiazol-2-amine.

// Reactants Product [label="4-Phenylthiazol-2-amine\n(Nucleophile)"]; Haloketone [label="2-Bromoacetophenone\n(Electrophile)"];

// Intermediate Intermediate [label="Adduct Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Product Dimer [label="Dimeric Byproduct\n(m/z ≈ 351)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Product -> Intermediate [label=" Nucleophilic\nAttack"]; Haloketone -> Intermediate; Intermediate -> Dimer [label=" Cyclization &\nAromatization\n(-H2O, -HBr)"];

// Invisible nodes for spacing {rank=same; Product; Haloketone;} }

Caption: Mechanism of Dimeric Byproduct Formation.

Preventative Measures & Protocols:

  • Control Stoichiometry (Primary Solution):

    • Principle: Ensure that 2-bromoacetophenone is the limiting reagent. A slight excess of thiourea will preferentially react with the haloketone, minimizing its availability to react with the product.

    • Protocol: Use a molar ratio of 2-bromoacetophenone to thiourea of 1 : 1.2 to 1 : 1.5 . Weigh your reagents carefully.

  • Optimize Reaction Time and Temperature:

    • Principle: Over-refluxing or unnecessarily long reaction times can promote side reactions. The goal is to drive the primary reaction to completion quickly without allowing significant time for secondary reactions.

    • Protocol: Monitor the reaction closely using Thin Layer Chromatography (TLC). Once the 2-bromoacetophenone spot has disappeared, proceed with the work-up. For standard reflux in ethanol, this is often between 3-5 hours.[6] Consider using microwave-assisted synthesis, which can reduce reaction times to minutes, often leading to cleaner products and higher yields.[9]

  • Slow Addition of Electrophile:

    • Principle: Maintaining a low concentration of the α-haloketone throughout the reaction can favor its reaction with the more abundant thiourea over the less concentrated product.

    • Protocol: Dissolve the thiourea in the refluxing solvent. Then, add the 2-bromoacetophenone solution dropwise over 30-60 minutes using an addition funnel.

Remediation: If the dimeric byproduct has already formed, it can be challenging to remove. Its polarity is often similar to the desired product. Careful column chromatography on silica gel (using a gradient elution of ethyl acetate in hexanes) may be effective, but recrystallization is often insufficient.

Guide 2: Formation of Thiadiazole Impurities

Issue: Presence of an impurity identified as 3,5-diamino-1,2,4-thiadiazole, particularly when using iodine.

Causality & Mechanism: This side reaction does not involve the acetophenone component. Instead, it is a result of the oxidative coupling of thiourea, facilitated by iodine. Iodine oxidizes thiourea to form a disulfide intermediate, which can then undergo intramolecular cyclization and rearrangement to form the stable thiadiazole ring system.[7]

// Reactants Thiourea1 [label="2x Thiourea"]; Iodine [label="Iodine (I₂)"];

// Intermediate Intermediate [label="Formamidine Disulfide\nIntermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Product Thiadiazole [label="3,5-Diamino-1,2,4-thiadiazole\n(Byproduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Thiourea1 -> Intermediate [label=" Oxidation"]; Iodine -> Intermediate; Intermediate -> Thiadiazole [label=" Cyclization &\nRearrangement"]; } Caption: Mechanism of Thiadiazole Byproduct Formation.

Preventative Measures & Protocols:

  • Use Pre-formed α-Haloketone:

    • Principle: The most direct way to avoid this side reaction is to avoid the use of iodine altogether.

    • Protocol: Start the synthesis with commercially available 2-bromoacetophenone or 2-chloroacetophenone instead of generating it in situ from acetophenone and iodine.

  • Control Iodine Stoichiometry:

    • Principle: If the in situ method is necessary, use the minimum amount of iodine required. Ensure the iodine reacts preferentially with the ketone.

    • Protocol: Use a strict 1:1 molar ratio of acetophenone to iodine. Add the iodine portion-wise to the reaction mixture to maintain a low concentration.

Remediation: 3,5-Diamino-1,2,4-thiadiazole has different solubility and polarity profiles compared to 4-phenylthiazol-2-amine. It can typically be removed during the work-up and recrystallization steps.

Experimental Protocols

Protocol 1: Optimized Synthesis of 4-Phenylthiazol-2-amine

This protocol is optimized to minimize byproduct formation by controlling stoichiometry.

Materials:

  • 2-Bromoacetophenone (phenacyl bromide): 1.0 eq

  • Thiourea: 1.3 eq

  • Ethanol (anhydrous): ~10 mL per gram of 2-bromoacetophenone

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Deionized Water

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add thiourea (1.3 eq) and ethanol.

  • Dissolution: Heat the mixture to reflux with stirring until the thiourea is fully dissolved.

  • Addition: Add 2-bromoacetophenone (1.0 eq) to the flask. This can be done in one portion or dropwise as a solution in a small amount of ethanol (see Troubleshooting Guide 1).

  • Reaction: Maintain the reflux for 3-5 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate/Hexanes), observing the consumption of the 2-bromoacetophenone spot.

  • Cooling & Precipitation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A precipitate of the hydrobromide salt of the product may form.

  • Neutralization: Pour the cooled reaction mixture into a beaker containing an equal volume of cold deionized water. While stirring, slowly add saturated NaHCO₃ solution until the mixture is basic (pH 8-9). A fine, off-white precipitate of the free amine should form.

  • Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove inorganic salts.

  • Drying: Allow the product to air-dry on the filter paper or in a desiccator. A typical yield is 85-95%.

Protocol 2: Purification by Recrystallization

Procedure:

  • Transfer the crude, dried 4-phenylthiazol-2-amine to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. If the solid does not dissolve readily, add more hot ethanol dropwise until a clear solution is obtained.

  • If the solution is colored, a small amount of activated charcoal can be added, and the hot solution can be filtered through a fluted filter paper to remove the charcoal.

  • Allow the clear filtrate to cool slowly to room temperature.

  • Once crystal formation appears to be complete, place the flask in an ice bath for 20-30 minutes to maximize crystal recovery.

  • Collect the pure crystals by vacuum filtration and wash with a small amount of ice-cold ethanol.

  • Dry the crystals to a constant weight.

Data Summary Table

ParameterRecommended ConditionRationalePotential Issue if Deviated
Stoichiometry 1 eq. α-haloketone : 1.2-1.5 eq. ThioureaMinimizes dimeric byproduct formation. [1]Excess ketone leads to dimerization.
Solvent Ethanol, MethanolGood solubility for reagents; allows for easy work-up.Aprotic solvents may alter reaction mechanism.
Temperature Reflux (Ethanol: ~78 °C)Provides sufficient activation energy for cyclization.Too high/long can increase side reactions.
Work-up pH Basic (pH 8-9)Ensures precipitation of the free amine product.Acidic/neutral pH leaves product as a soluble salt.
Halogen Source Pre-formed 2-bromoacetophenoneAvoids side reactions associated with iodine. [7]In situ generation with I₂ can form thiadiazoles.

Logical Workflow for Troubleshooting

// Nodes Start [label="Experiment Complete", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckYield [label="Is Yield < 80%?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; CheckPurity [label="Is Product Pure?\n(TLC, NMR, mp)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Low Yield Path ImpureReagents [label="Verify Reagent Purity\n& Stoichiometry", fillcolor="#F1F3F4", fontcolor="#202124"]; OptimizeCond [label="Optimize Conditions:\n- Shorter time?\n- Microwave?", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckWorkup [label="Check Work-up:\n- Is pH basic?\n- Product lost in filtrate?", fillcolor="#F1F3F4", fontcolor="#202124"];

// Impurity Path AnalyzeImpurity [label="Characterize Impurity\n(MS, NMR)", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; IsDimer [label="Is Mass ≈ 351?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; IsThiadiazole [label="Used Iodine?\nCheck for Thiadiazole", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Recrystallize [label="Perform Recrystallization\n(Protocol 2)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Solutions for Impurities FixStoichiometry [label="Adjust Stoichiometry:\nUse 1:1.3 Ketone:Thiourea\n(See Guide 1)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; UseBromo [label="Use 2-Bromoacetophenone\n(Avoid Iodine)\n(See Guide 2)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// End Node Success [label="High Yield & Purity", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Start -> CheckYield; CheckYield -> CheckPurity [label=" No"]; CheckYield -> ImpureReagents [label=" Yes"]; ImpureReagents -> OptimizeCond -> CheckWorkup -> Start;

CheckPurity -> Success [label=" Yes"]; CheckPurity -> AnalyzeImpurity [label=" No"];

AnalyzeImpurity -> IsDimer; IsDimer -> FixStoichiometry [label=" Yes"]; IsDimer -> IsThiadiazole [label=" No"]; IsThiadiazole -> UseBromo [label=" Yes"]; IsThiadiazole -> Recrystallize [label=" No / Other"];

FixStoichiometry -> Start; UseBromo -> Start; Recrystallize -> CheckPurity; }

Caption: Troubleshooting Workflow for 4-Phenylthiazol-2-amine Synthesis.

References

  • Himaja, M., et al. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. E-Journal of Chemistry, 7(S1), S413-S420. Available at: [Link]

  • Reddy, T. S., et al. (2020). A catalyst-free one-pot synthetic methodology was developed for the preparation of 1,3,5-triazine-2,4-dithione derivatives. Beilstein Journal of Organic Chemistry, 16, 1447-1455. Available at: [Link]

  • Garcia-Egido, E., Wong, S. Y., & Warrington, B. H. (2002). A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab on a Chip, 2(1), 31-33. Available at: [Link]

  • Dake, A. K., & Dake, S. A. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Letters in Applied NanoBioScience, 12(4), 159. Available at: [Link]

  • Liu, H. L., Li, Z., & Anthonsen, T. (2000). Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. Molecules, 5(9), 1055-1061. Available at: [Link]

  • Bouzroura, A. A., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(10), 2469. Available at: [Link]

  • Nock, I. A., et al. (2017). Fundamental chemistry of iodine. The reaction of di-iodine towards thiourea and its methyl-derivative: formation of aminothiazoles and aminothiadiazoles through dicationic disulfides. Dalton Transactions, 46(35), 11773-11783. Available at: [Link]

  • Dodson, R. M., & King, L. C. (1946). The reaction of acetophenone with thiourea and oxidizing agents. Journal of the American Chemical Society, 68(5), 871-871. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(4), 001-014. Available at: [Link]

  • Soós, T. (2015). Thiourea and squaramide organocatalysts for the asymmetric total synthesis of natural compounds. Organic & Biomolecular Chemistry, 13(29), 7857-7867. Available at: [Link]

  • Kocabas, E., & Sacmacı, M. (2010). A RAPID AND HIGH-YIELDING SYNTHESIS OF THIAZOLES AND AMINOTHIAZOLES USING TETRABUTYLAMMONIUM SALTS. Heterocyclic Communications, 16(5-6), 339-344. Available at: [Link]

  • Maddani, M. R., & Prabhu, K. R. (2010). A Simple Condensation between Amines and Carbon Disulfide in Aqueous Medium Allows an Efficient Synthesis of Symmetrical and Unsymmetrical Substituted Thiourea Derivatives. The Journal of Organic Chemistry, 75(7), 2327-2332. Available at: [Link]

  • Al-Zahrani, A. A. M. (2014). General reaction for Hantzsch's synthesis of 2-aminothiazole. ResearchGate. Available at: [Link]

  • Dodson, R. M., & King, L. C. (1946). The Reaction of Acetophenone with Thiourea and Oxidizing Agents. Journal of the American Chemical Society, 68(5), 871. Available at: [Link]

  • Wang, Z. (2010). Hantzsch Thiazole Synthesis. Comprehensive Organic Name Reactions and Reagents. Available at: [Link]

  • Szałapska, J., et al. (2020). 2-Allylaminothiazole and 2-allylaminodihydrothiazole derivatives: synthesis, characterization, and evaluation of bioactivity. Molecules, 25(21), 5129. Available at: [Link]

  • Sanchez-Sanchez, C., et al. (2007). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 12(10), 2246-2256. Available at: [Link]

  • Singh, A., & Kumar, A. (2020). SYNTHESIS AND INHIBITOR ACTIVITY OF 2- AMINO-4-PHENYLTHIAZOLE AND ITS ANILS DERIVATIVE. Journal of Emerging Technologies and Innovative Research, 7(12). Available at: [Link]

  • Al-Masoudi, N. A. L., et al. (2012). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Revista de Chimie, 63(5), 487-496. Available at: [Link]

  • Lincoln, R. B. (2020). Hantzsch thiazole synthesis. ResearchGate. Available at: [Link]

  • Singh, A. K., & Singh, A. (2013). Synthesis and Biological Studies of Some 2,3-Diphenylthiazolidin-4-ones and Condensed Pyrazolines. Oriental Journal of Chemistry, 29(1), 269-273. Available at: [Link]

  • Cerda-Garcia-Rojas, C. M., et al. (2019). Exploration of Thiourea-Based Scaffolds for the Construction of Bacterial Ureases Inhibitors. Molecules, 24(18), 3329. Available at: [Link]

  • Al-Ostath, A. I., et al. (2023). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Molecules, 28(15), 5800. Available at: [Link]

  • Zlatopolskiy, B. D., & Zischler, J. (2016). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Current organic chemistry, 20(28), 2946–2976. Available at: [Link]

  • Al-Omair, M. A., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. BMC chemistry, 11(1), 37. Available at: [Link]

  • Baskin, R. S., & Strizhak, P. E. (2015). Side-Chain Iodination of Acetophenone. Russian Journal of Organic Chemistry, 51, 1-4. Available at: [Link]

  • Patel, D., & Patel, K. (2015). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. International Journal of Research Culture Society, 1(8), 23-27. Available at: [Link]

  • Sahu, S., et al. (2015). Oxidation of Thiourea and Substituted Thioureas. Journal of the Iranian Chemical Society, 12, 1447-1466. Available at: [Link]

  • Patel, K. D., et al. (2015). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. Journal of Chemistry, 2015, 1-8. Available at: [Link]

  • Bouzroura, A. A., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(10), 2469. Available at: [Link]

  • Pinto, D. C. G. A., et al. (2017). Synthesis of 2-(5'-phenylthien-2'-yl)benzothiazole. Royal Society of Chemistry. Available at: [Link]

  • Kumar, A., et al. (2020). Novel 2-(substituted phenyl Imino)-5-benzylidene-4-thiazolidinones as possible non-ulcerogenic tri-action drug candidates: synthesis, characterization, biological evaluation And docking studies. ResearchGate. Available at: [Link]

Sources

4-(3-Bromo-4-fluorophenyl)thiazol-2-ylamine solubility issues and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 4-(3-bromo-4-fluorophenyl)thiazol-2-ylamine. We provide in-depth troubleshooting protocols, scientific explanations for experimental choices, and answers to frequently asked questions to ensure the successful integration of this compound into your research workflows.

Compound Profile & Predicted Properties

This compound is a substituted aminothiazole, a chemical scaffold common in medicinal chemistry. Its structure, featuring a halogenated aromatic ring, suggests low aqueous solubility. This is a common characteristic for many new chemical entities (NCEs), with over 40% being practically insoluble in water, often classifying them as BCS Class II or IV compounds.[1][2][3]

PropertyValue / PredictionRationale / Source
Molecular Formula C₉H₆BrFN₂SBased on chemical structure.
Molecular Weight 273.13 g/mol Calculated from the molecular formula.
Predicted Aqueous Solubility Very LowThe hydrophobic bromo-fluorophenyl group significantly reduces water solubility. A close analog, 4-(4-Fluorophenyl)-1,3-thiazol-2-amine, has a reported solubility of >29.1 µg/mL at pH 7.4, indicating poor solubility.[4]
Key Structural Feature Basic Amine GroupThe 2-amino group on the thiazole ring is basic and can be protonated at acidic pH. This is the primary handle for manipulating solubility.[5][6]
Predicted Hazards Harmful, IrritantAnalogs are classified as harmful if swallowed, inhaled, or in contact with skin, and as skin/eye irritants.[7][8][9] Always consult the compound-specific Safety Data Sheet (SDS).

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in standard aqueous buffers like PBS (pH 7.4). Why is this happening?

This is an expected behavior for this compound. The large, non-polar bromo-fluorophenyl group makes the molecule hydrophobic, leading to poor solubility in neutral aqueous solutions.[4] At pH 7.4, the primary amine on the thiazole ring is predominantly in its neutral, uncharged state, which is less water-soluble.

Q2: What is the very first thing I should try to solubilize this compound for an in vitro assay?

The most direct first step is to leverage the basicity of the 2-aminothiazole group by adjusting the pH.[10][11][12] Attempt to dissolve the compound in an acidic buffer (e.g., pH 2-4). In this environment, the amine group will become protonated (-NH₃⁺), forming a more soluble salt in situ.

Q3: I need to use an organic solvent to make a concentrated stock. Which solvents are recommended?

For creating a high-concentration stock solution, polar aprotic solvents are typically the best choice.

  • Dimethyl Sulfoxide (DMSO): The most common choice. It is a powerful solvent for many poorly soluble compounds.

  • N,N-Dimethylformamide (DMF): Another strong solvent, similar to DMSO.

  • Ethanol or Methanol: May work but might not achieve the same high concentrations as DMSO or DMF.

Scientist's Note: Always start with a small amount of your compound to test solubility in a given solvent before committing your entire stock.

Q4: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What can I do?

This is a classic problem known as "precipitation upon dilution." It occurs because the compound is highly soluble in the DMSO stock but crashes out when the solvent environment abruptly changes to aqueous. Here are solutions:

  • Lower the Stock Concentration: If possible, make a less concentrated DMSO stock so the final percentage of DMSO in your assay is lower.

  • Modify the Dilution Method: Add the DMSO stock to your aqueous buffer drop-wise while vigorously vortexing or stirring. This avoids localized high concentrations that trigger precipitation.

  • Use a Co-solvent in the Final Buffer: Incorporate a small percentage (e.g., 1-10%) of a water-miscible organic solvent like ethanol or propylene glycol into your final assay buffer.[13][14] This can increase the "solvent capacity" of the aqueous phase.

  • Incorporate Surfactants: Adding a low concentration of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 to the aqueous buffer can help keep the compound in solution by forming micelles.[2][15]

Q5: What are the best practices for using DMSO stock solutions in cell-based assays?

While an excellent solvent, DMSO can have cytotoxic or off-target effects in biological assays.

  • Keep Final Concentration Low: Aim for a final DMSO concentration of ≤0.5%, and ideally ≤0.1%, in your cell culture medium.

  • Consistent Vehicle Control: Always include a "vehicle control" in your experiments. This is a control group treated with the same final concentration of DMSO as your experimental groups to account for any solvent effects.

Q6: What are more advanced formulation strategies if these simple methods are insufficient?

If pH adjustment, co-solvents, and surfactants are not adequate, several advanced drug delivery technologies can be employed, particularly for in vivo studies:

  • Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area-to-volume ratio, which can improve the dissolution rate.[1][16]

  • Solid Dispersions: The compound can be dispersed within a hydrophilic polymer matrix to create an amorphous solid dispersion, which typically has higher apparent solubility and dissolution rates than the crystalline form.[1][2]

  • Complexation: Using cyclodextrins to form inclusion complexes can encapsulate the hydrophobic part of the molecule, increasing its aqueous solubility.[2][17]

Troubleshooting Guides & Experimental Protocols

Guide 1: Systematic Solubility Assessment Workflow

This guide provides a logical flow for determining the best approach to solubilize your compound.

G start Start: Compound Fails to Dissolve in Aqueous Buffer (pH 7.4) ph_adjust Strategy 1: pH Adjustment (See Protocol 1) start->ph_adjust Test in acidic buffer organic_stock Strategy 2: Organic Stock Solution (See Protocol 2) start->organic_stock Test in organic solvent success1 Success: Compound Dissolves ph_adjust->success1 Soluble fail1 Failure: Still Insoluble ph_adjust->fail1 Insoluble dilution_issue Issue: Precipitates on Dilution into Aqueous Media organic_stock->dilution_issue fail1->organic_stock success2 Success: Stable Working Solution dilution_issue->success2 Stable cosolvent Troubleshooting: Add Co-solvent/Surfactant to Aqueous Buffer dilution_issue->cosolvent Unstable cosolvent->success2 advanced Consider Advanced Formulation: Solid Dispersions, Nanosuspensions cosolvent->advanced If still unstable

Caption: Equilibrium between neutral and protonated forms.

Materials:

  • This compound

  • 0.1 M Citrate buffer (pH 3.0)

  • 0.1 M Acetate buffer (pH 4.0)

  • 0.1 M Phosphate buffer (pH 7.4)

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out 1 mg of the compound into three separate microcentrifuge tubes.

  • To the first tube, add 1 mL of pH 3.0 citrate buffer.

  • To the second tube, add 1 mL of pH 4.0 acetate buffer.

  • To the third tube (control), add 1 mL of pH 7.4 phosphate buffer.

  • Vortex all tubes vigorously for 2 minutes.

  • Allow the tubes to sit at room temperature for 30 minutes, vortexing briefly every 10 minutes.

  • Visually inspect for dissolution. Check for any visible particulate matter against a dark background.

  • Validation: Centrifuge the tubes at 10,000 x g for 5 minutes. If a pellet is observed, the compound is not fully dissolved at that concentration.

Expected Outcome: The compound should show significantly greater solubility at pH 3 and pH 4 compared to pH 7.4.

Protocol 2: Preparation of a DMSO Stock and Working Solution

Objective: To prepare a 10 mM stock solution in DMSO and dilute it into an aqueous buffer while minimizing precipitation.

Materials:

  • This compound (MW: 273.13 g/mol )

  • Anhydrous, cell-culture grade DMSO

  • Target aqueous buffer (e.g., PBS or assay-specific buffer)

  • Vortex mixer

Procedure:

Part A: Preparing the 10 mM DMSO Stock

  • Calculate the required mass: For 1 mL of a 10 mM stock, you need 0.001 L * 0.010 mol/L * 273.13 g/mol = 0.00273 g = 2.73 mg.

  • Carefully weigh 2.73 mg of the compound into a sterile microcentrifuge tube or vial.

  • Add 1 mL of anhydrous DMSO.

  • Vortex vigorously until the solid is completely dissolved. This may take several minutes. Gentle warming in a 37°C water bath can assist if needed. Store this stock at -20°C, protected from light and moisture.

Part B: Preparing a 10 µM Working Solution (1:1000 Dilution)

  • Aliquot 999 µL of your target aqueous buffer into a sterile tube.

  • Set a vortex mixer to a medium-high speed.

  • While the buffer is vortexing, slowly add 1 µL of the 10 mM DMSO stock solution directly into the vortex.

  • Continue vortexing for an additional 15-30 seconds to ensure homogeneity.

  • Visually inspect the solution for any signs of precipitation (cloudiness, Tyndall effect).

  • Use the working solution promptly. Do not store dilute aqueous solutions for long periods as the compound may precipitate over time.

Scientist's Note: The final DMSO concentration in this example is 0.1%, which is generally well-tolerated in most cell-based assays. Always confirm the tolerance of your specific assay.

References
  • PubChem. (n.d.). 4-(4-Fluorophenyl)-1,3-thiazol-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-kassimy, N. et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-bromo-4-fluorobenzonitrile (CAS 79630-23-2). Retrieved from [Link]

  • PubChem. (n.d.). 4-(3-Bromophenyl)-1,3-thiazol-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1,3-thiazol-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Advanced Properties of Amines. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • PMC - PubMed Central. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Solubility and pH of amines. Retrieved from [Link]

  • ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Dr. Reddy's. (n.d.). Formulation Development Strategies for Poorly Soluble Pharma APIs. Retrieved from [Link]

  • Pharmanecia. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Retrieved from [Link]

  • World Journal of Biology and Pharmaceutical Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • Lumen Learning. (n.d.). Properties of amines. Organic Chemistry II. Retrieved from [Link]

  • Drug Discovery Online. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Retrieved from [Link]

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]

  • SpringerLink. (2025). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Retrieved from [Link]

  • Reddit. (n.d.). How does pH affect water solubility of organic acids (or acids in general)?. Retrieved from [Link]

  • Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Bromo-4-nitrobenzene, 99%. Retrieved from [Link]

Sources

Thiazole Ring Formation: A Technical Support Guide for Optimal Reaction Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Thiazole Ring Formation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this critical heterocyclic moiety. Thiazoles are a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during the synthesis of thiazole derivatives, with a focus on the widely employed Hantzsch and Cook-Heilbron methodologies. Our aim is to equip you with the technical knowledge and practical insights necessary to optimize your reaction conditions, maximize yields, and ensure the purity of your target compounds.

Section 1: The Hantzsch Thiazole Synthesis: A Workhorse Reaction

The Hantzsch thiazole synthesis, first reported in the late 19th century, remains a fundamental and versatile method for the construction of the thiazole ring.[3] The reaction involves the condensation of an α-haloketone with a thioamide or thiourea.[3][4] While generally reliable, achieving high yields and purity can be challenging. This section will delve into the intricacies of optimizing this reaction and troubleshooting common issues.

Understanding the Hantzsch Reaction Mechanism

A thorough understanding of the reaction mechanism is paramount for effective troubleshooting. The Hantzsch synthesis proceeds through a multi-step pathway, the key features of which are illustrated below.

Hantzsch_Mechanism Thioamide Thioamide SN2_Attack SN2_Attack AlphaHaloKetone α-Haloketone Intermediate1 S-Alkylated Intermediate SN2_Attack->Intermediate1 SN2 Attack SN2_Attack->Intermediate1 Intramolecular_Cyclization Intramolecular_Cyclization Intermediate1->Intramolecular_Cyclization Hemiaminal Hydroxythiazoline Intermediate Intramolecular_Cyclization->Hemiaminal Intramolecular Cyclization Intramolecular_Cyclization->Hemiaminal Dehydration Dehydration Hemiaminal->Dehydration Thiazole Thiazole Product Dehydration->Thiazole Dehydration Dehydration->Thiazole

Figure 1: Simplified mechanism of the Hantzsch thiazole synthesis.

The initial step is an S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization to form a hydroxythiazoline intermediate. Subsequent dehydration yields the aromatic thiazole ring. Each of these steps can be influenced by various reaction parameters.

Troubleshooting Guide for the Hantzsch Synthesis

This section addresses common problems encountered during the Hantzsch synthesis in a question-and-answer format.

Q: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A: Low yields in the Hantzsch synthesis can stem from several factors. Here's a systematic approach to troubleshooting:

  • Purity of Starting Materials: Impurities in your α-haloketone or thioamide are a primary culprit.

    • α-Haloketones: These can undergo self-condensation or decomposition. Ensure purity by 1H NMR and, if necessary, purify by recrystallization or column chromatography.

    • Thioamides: Thioamides can be unstable, particularly if they are not crystalline solids. It is often advisable to use freshly prepared or purified thioamides.

  • Reaction Conditions:

    • Solvent: The choice of solvent is critical. While ethanol is commonly used, exploring other solvents can significantly impact yield. The polarity of the solvent can influence the rate of each step in the reaction.[5] For instance, a more polar solvent may favor the initial S-alkylation. A systematic screening of solvents with varying polarities is recommended.

    • Temperature: The reaction often requires heating to drive the dehydration of the hydroxythiazoline intermediate.[6] However, excessive heat can lead to byproduct formation. An optimal temperature profile should be determined empirically for each specific substrate combination.

    • Reaction Time: Incomplete reactions are a common source of low yields. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired thiazole. Common side reactions are discussed in the next question.

Q: I'm observing multiple spots on my TLC plate. What are the common side products in a Hantzsch synthesis?

A: Several side reactions can occur, leading to a complex reaction mixture. Here are some of the most frequent byproducts and how to identify them:

  • Formation of a Dimer of the α-Haloketone: This can occur through a self-condensation reaction. This byproduct will have a molecular weight corresponding to two molecules of the α-haloketone minus two molecules of H-X.

  • Hydrolysis of the α-Haloketone: If water is present in the reaction mixture, the α-haloketone can hydrolyze back to the corresponding ketone.

  • Formation of an Oxazole: If the starting material is an α-halo-β-ketoester, there is a possibility of forming an oxazole byproduct through the reaction of the ester carbonyl with the nitrogen of the thioamide.

  • Formation of a 2-Imino-2,3-dihydrothiazole: When using N-monosubstituted thioureas, the reaction can yield a mixture of the expected 2-(N-substituted amino)thiazole and the isomeric 3-substituted 2-imino-2,3-dihydrothiazole, especially under acidic conditions.[7] These isomers can often be distinguished by their 1H NMR spectra, particularly the chemical shift of the proton at the 5-position of the thiazole ring.[7]

Q: How can I effectively purify my thiazole product?

A: The purification strategy will depend on the physical properties of your thiazole derivative.

  • Precipitation and Filtration: For many 2-aminothiazoles, the product is poorly soluble and can be precipitated from the reaction mixture, often by neutralization with a base like sodium carbonate.[6] This is a simple and effective initial purification step.

  • Recrystallization: If the crude product is a solid, recrystallization is an excellent method for obtaining highly pure material. The choice of solvent is critical and should be determined by testing the solubility of your compound in various solvents. A good recrystallization solvent will dissolve the compound when hot but not when cold. Common solvents for thiazole derivatives include ethanol, methanol, and ethyl acetate/hexane mixtures.[8]

  • Column Chromatography: For oils or solids that are difficult to recrystallize, column chromatography is the preferred method. A step-by-step guide is provided in the experimental protocols section. The choice of eluent is crucial for good separation and should be determined by preliminary TLC analysis.

Experimental Protocols for Hantzsch Synthesis

General Procedure for the Synthesis of a 2-Amino-4-arylthiazole:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the α-bromoacetophenone (1.0 eq) and thiourea (1.2 eq).

  • Add a suitable solvent, such as ethanol (sufficient to dissolve the reactants upon heating).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly add a saturated aqueous solution of sodium bicarbonate with stirring until the pH is neutral.

  • The product will often precipitate out of solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the solid under vacuum to obtain the crude product.

  • Further purify by recrystallization from a suitable solvent if necessary.

Table 1: Recommended Solvents for Hantzsch Thiazole Synthesis

SolventPolarityBoiling Point (°C)Notes
EthanolPolar Protic78A common and often effective solvent.
MethanolPolar Protic65Similar to ethanol, but with a lower boiling point.
1-ButanolPolar Protic118Higher boiling point can be beneficial for less reactive substrates.[1]
2-PropanolPolar Protic82Another common alcohol solvent.[1]
AcetonitrilePolar Aprotic82Can be a good choice for certain substrate combinations.
Dimethylformamide (DMF)Polar Aprotic153High boiling point, useful for difficult reactions, but can be difficult to remove.
WaterPolar Protic100Can be used in some cases, particularly for greener synthesis approaches.[1]

Section 2: The Cook-Heilbron Thiazole Synthesis: Accessing 5-Aminothiazoles

The Cook-Heilbron synthesis is a valuable method for preparing 5-aminothiazoles, which are important building blocks in medicinal chemistry.[9] This reaction involves the condensation of an α-aminonitrile with carbon disulfide, dithioacids, or related reagents.[9]

Mechanism of the Cook-Heilbron Synthesis

The mechanism involves the initial formation of a dithiocarbamate intermediate, which then undergoes intramolecular cyclization to form the 5-aminothiazole ring.

CookHeilbron_Mechanism AlphaAminoNitrile α-Aminonitrile Addition Addition CS2 Carbon Disulfide Dithiocarbamate Dithiocarbamate Intermediate Addition->Dithiocarbamate Nucleophilic Addition Addition->Dithiocarbamate Cyclization Cyclization Dithiocarbamate->Cyclization Thiazole 5-Aminothiazole Cyclization->Thiazole Intramolecular Cyclization Cyclization->Thiazole

Figure 2: Simplified mechanism of the Cook-Heilbron thiazole synthesis.

Troubleshooting Guide for the Cook-Heilbron Synthesis

Q: My Cook-Heilbron reaction is not proceeding or is giving a low yield. What should I check?

A: Similar to the Hantzsch synthesis, several factors can affect the outcome of the Cook-Heilbron reaction:

  • Purity of the α-Aminonitrile: α-Aminonitriles can be unstable and prone to decomposition. It is crucial to use freshly prepared or purified starting material.

  • Reagent Quality: The quality of the carbon disulfide or dithioacid is important. Ensure that these reagents are of high purity and have been stored properly.

  • Reaction Conditions:

    • Solvent: The reaction is often carried out in solvents like pyridine or ethanol. The choice of solvent can influence the solubility of the reactants and intermediates.

    • Temperature: The reaction is typically run at room temperature or with gentle heating.[9]

    • Base: A base, such as pyridine or triethylamine, is often used to facilitate the reaction. The stoichiometry of the base can be critical.

  • Side Reactions: The formation of polymers from the α-aminonitrile can be a significant side reaction, leading to low yields of the desired thiazole.

Q: What are the common byproducts in a Cook-Heilbron synthesis?

A: The primary side products often arise from the decomposition or polymerization of the α-aminonitrile starting material. Additionally, incomplete cyclization can lead to the isolation of the dithiocarbamate intermediate.

Section 3: Frequently Asked Questions (FAQs)

This section provides answers to some general questions related to thiazole synthesis.

Q1: Are there "greener" alternatives to the traditional Hantzsch synthesis?

A1: Yes, significant research has been dedicated to developing more environmentally friendly methods for thiazole synthesis. These include:

  • Solvent-free reactions: Performing the Hantzsch synthesis under solvent-free conditions, often with microwave irradiation, can lead to faster reaction times and reduced waste.[10]

  • Use of greener solvents: Utilizing water or deep eutectic solvents as the reaction medium is another sustainable approach.[1][11]

  • Catalytic methods: The use of reusable solid acid catalysts can simplify workup and reduce waste.[1]

Q2: How can I confirm the structure of my synthesized thiazole?

A2: A combination of spectroscopic techniques is essential for unambiguous structure elucidation:

  • 1H and 13C NMR Spectroscopy: These are the most powerful tools for determining the structure of your compound. The chemical shifts and coupling patterns of the protons and carbons will provide detailed information about the connectivity of the atoms in the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

  • Infrared (IR) Spectroscopy: This can be used to identify the presence of key functional groups in your molecule.

Q3: What are the key considerations when scaling up a thiazole synthesis for drug development?

A3: Scaling up a reaction from the lab bench to a pilot plant or manufacturing facility presents several challenges:

  • Heat Transfer: Exothermic reactions that are easily controlled on a small scale can become difficult to manage on a larger scale. Careful consideration of reactor design and cooling capacity is crucial.

  • Mixing: Ensuring efficient mixing is critical for maintaining reaction homogeneity and achieving consistent results.

  • Safety: A thorough safety assessment of all reagents, intermediates, and reaction conditions is essential.

  • Cost of Goods: The cost of starting materials, solvents, and catalysts becomes a major factor at scale.

  • Regulatory Compliance: The synthesis must be robust, reproducible, and well-documented to meet regulatory requirements.

Section 4: Advanced Protocols and Data

Step-by-Step Guide to Column Chromatography Purification of a Thiazole Derivative
  • Prepare the Column: Securely clamp a glass chromatography column in a vertical position. Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.[12]

  • Pack the Column: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Load the Sample: Dissolve the crude thiazole derivative in a minimum amount of the eluent or a more polar solvent. Carefully apply the sample to the top of the silica gel bed.

  • Elute the Column: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.[13]

  • Monitor the Fractions: Analyze the collected fractions by TLC to identify those containing the desired product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified thiazole derivative.

Table of 1H NMR Chemical Shifts for Common Impurities
ImpurityDeuterated SolventChemical Shift (ppm)
AcetoneCDCl32.17
DichloromethaneCDCl35.30
Diethyl etherCDCl33.48 (q), 1.21 (t)
Ethyl acetateCDCl34.12 (q), 2.05 (s), 1.26 (t)
HexaneCDCl31.25, 0.88
TolueneCDCl37.27-7.17 (m), 2.34 (s)
WaterCDCl31.56
Data adapted from Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. J. Org. Chem. 1997, 62 (21), 7512–7515.[14]

References

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules. [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

  • Thiazole synthesis. Organic Chemistry Portal. [Link]

  • Cook–Heilbron thiazole synthesis. ResearchGate. [Link]

  • Multicomponent One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives Under Solvent Free Conditions. ResearchGate. [Link]

  • Cook–Heilbron thiazole synthesis. Wikipedia. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PubMed Central. [Link]

  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Advances. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc.. [Link]

  • Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. Journal of Education, Society and Behavioural Science. [Link]

  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PubMed Central. [Link]

  • Green Synthesis of Indole, Quinoline, and Thiazole. International Journal of Pharmaceutical Sciences. [Link]

  • How to run column chromatography. University of Rochester. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]

  • Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not?. Beilstein Journal of Organic Chemistry. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

  • Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations. ResearchGate. [Link]

  • Synthesis and evaluation of the antibacterial, antioxidant activities of novel functionalized thiazole and bis(thiazol-5-yl)meth. Semantic Scholar. [Link]

  • A green synthesis and antibacterial activity of ferrocene-based thiazole derivatives in choline chloride/glycerol eutectic solvent. RSC Publishing. [Link]

  • Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural. CUTM Courseware. [Link]

  • Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. MDPI. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

  • One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. ResearchGate. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 4-(3-Bromo-4-fluorophenyl)thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(3-Bromo-4-fluorophenyl)thiazol-2-ylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the scale-up of this important chemical intermediate. The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This document moves beyond standard protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

I. Reaction Overview: The Hantzsch Thiazole Synthesis

The synthesis of this compound is classically achieved through the Hantzsch thiazole synthesis.[1][3][4] This reaction involves the condensation of an α-haloketone with a thioamide, in this case, thiourea.[3][5] The aromaticity of the resulting thiazole ring provides a strong thermodynamic driving force for the reaction.[6]

Experimental Workflow

Hantzsch Thiazole Synthesis reagents Starting Materials: - 2-Bromo-1-(3-bromo-4-fluorophenyl)ethan-1-one - Thiourea reaction Reaction Conditions: - Solvent (e.g., Ethanol, Methanol) - Heat reagents->reaction Hantzsch Condensation workup Aqueous Work-up: - Neutralization (e.g., NaHCO3, NH4OH) - Extraction reaction->workup Quenching & Isolation purification Purification: - Recrystallization - Column Chromatography workup->purification Crude Product product Final Product: This compound purification->product Pure Product Side_Reactions cluster_main Main Reaction cluster_side1 Side Reaction 1: Dimerization cluster_side2 Side Reaction 2: Over-alkylation A 2-Bromo-1-(3-bromo-4-fluorophenyl)ethan-1-one C This compound A->C B Thiourea B->C D 2-Bromo-1-(3-bromo-4-fluorophenyl)ethan-1-one E Dimerized Byproduct D->E Self-condensation F Product H N-alkylated byproduct F->H G 2-Bromo-1-(3-bromo-4-fluorophenyl)ethan-1-one G->H

Sources

Technical Support Center: Enhancing the Selectivity of Thiazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the optimization of thiazole-based inhibitors. This guide is designed to provide practical, in-depth answers to common challenges encountered during the discovery and development process. We will delve into the causality behind experimental choices and offer troubleshooting guidance rooted in established scientific principles to enhance the selectivity of your compounds.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions that arise when working to improve the selectivity of thiazole-based inhibitors.

Q1: My thiazole-based inhibitor is showing significant off-target activity. What are the most common reasons for this lack of selectivity?

A1: A lack of selectivity in thiazole-based inhibitors, particularly those targeting kinase ATP binding sites, is a frequent challenge. The primary reason often lies in the highly conserved nature of the ATP-binding pocket across the human kinome, which consists of over 500 members.[1] Many type-I kinase inhibitors utilize heterocyclic scaffolds like thiazole to mimic the adenine region of ATP, leading to interactions with multiple kinases.[1] Off-target effects can also arise from interactions with other proteins that bind ATP or from unforeseen interactions with cellular components like ion channels (e.g., hERG) which can lead to toxicity.[2] Additionally, broad-spectrum cytotoxicity, where the compound affects both target and non-target cells, can indicate a general cytotoxic mechanism rather than specific on-target inhibition.[3]

Q2: What are the initial steps I should take to improve the selectivity of my lead thiazole compound?

A2: A rational approach to improving selectivity involves a multi-pronged strategy. A crucial first step is to conduct a comprehensive structure-activity relationship (SAR) study.[4][5] This involves systematically modifying different parts of your thiazole scaffold and observing the effects on both on-target potency and off-target activity.[6] Concurrently, employing computational methods such as molecular modeling and docking can provide valuable insights into the binding modes of your inhibitor with both the intended target and potential off-targets.[7][8] This can help identify key residues or subtle differences in the binding pockets that can be exploited to enhance selectivity.[9][10] Finally, establishing a robust and relevant screening cascade is essential. This should include not only your primary target assay but also key off-target assays (e.g., a panel of related kinases, hERG binding assay) to get an early and accurate read on the selectivity profile.[11][12]

Q3: How can I leverage structural biology to guide my selectivity enhancement efforts?

A3: Structural biology is a powerful tool for rational drug design. Obtaining a co-crystal structure of your inhibitor bound to its target can reveal the precise binding mode and key interactions. This information is invaluable for identifying opportunities to introduce modifications that enhance affinity for the target while disrupting interactions with off-targets.[13] For example, if you observe a unique pocket or residue in your target's active site that is not present in closely related off-targets, you can design modifications to your inhibitor that specifically occupy that space.[14] Even without a co-crystal structure of your specific compound, homology modeling based on existing structures of related inhibitors can provide a useful starting point for in silico analysis.[9]

Troubleshooting Guides

This section provides step-by-step guidance for specific experimental challenges you may encounter.

Troubleshooting Guide 1: High Off-Target Kinase Activity

Problem: Your thiazole-based inhibitor shows potent inhibition of the primary target kinase but also inhibits several other kinases with similar potency in a profiling screen.

Underlying Principles: This issue, known as kinase promiscuity, is common for ATP-competitive inhibitors due to the conserved nature of the ATP binding site.[1][2] Strategies to overcome this often involve exploiting subtle differences in the amino acid residues surrounding the ATP pocket.[1]

Step-by-Step Troubleshooting Protocol:

  • Analyze Kinome Scan Data:

    • Carefully examine the results from your kinase profiling panel. Identify which kinase families are most affected by your inhibitor.

    • Look for patterns. Are the off-targets structurally similar to your primary target? This can provide clues for rational design.

  • Computational Analysis:

    • If not already done, perform molecular docking of your inhibitor into the binding sites of both your primary target and the most problematic off-target kinases.[7]

    • Compare the binding poses. Look for differences in residue contacts, hydrogen bonding patterns, and the shape of the binding pockets.[14] Pay close attention to the "gatekeeper" residue, as its size can significantly influence inhibitor binding.[1]

  • Structure-Activity Relationship (SAR) Exploration:

    • Synthesize a small, focused library of analogs based on your computational findings.

    • Strategy 1: Exploit Unique Pockets. If your target has a unique sub-pocket not present in off-targets, add substituents to your thiazole core that can occupy this space.[14]

    • Strategy 2: Introduce Steric Hindrance. If an off-target has a smaller binding pocket than your primary target, introduce bulkier groups onto your inhibitor that will clash with the off-target's residues but be accommodated by the primary target.

    • Strategy 3: Target Non-Conserved Residues. Design modifications that form specific interactions (e.g., hydrogen bonds) with non-conserved amino acids in your target's active site.[1]

  • Iterative Screening:

    • Screen your new analogs against the primary target and a smaller, focused panel of the key off-target kinases identified in step 1.

    • Analyze the data to identify trends and select the most promising candidates for further optimization.

Workflow for Addressing Off-Target Kinase Activity

G A High Off-Target Kinase Activity Identified B Analyze Kinome Scan Data (Identify problematic off-targets) A->B C Computational Modeling (Docking into on- and off-targets) B->C D Compare Binding Poses (Identify structural differences) C->D E Rational SAR Campaign (Synthesize focused library) D->E F Iterative Screening (Primary target + key off-targets) E->F F->E Refine SAR based on results G Selective Inhibitor Identified F->G

Caption: Workflow for troubleshooting and mitigating off-target kinase activity.

Troubleshooting Guide 2: Unexplained Cellular Cytotoxicity

Problem: Your thiazole-based inhibitor shows potent on-target activity in a biochemical assay, but in cell-based assays, it exhibits significant cytotoxicity at concentrations close to its on-target IC50, even in cell lines that do not overexpress the target.

Underlying Principles: This discrepancy often points to off-target effects unrelated to the intended mechanism of action.[3] Thiazole-containing compounds can sometimes interact with a variety of cellular components, leading to general toxicity.[15] Common culprits include disruption of mitochondrial function, induction of oxidative stress, or inhibition of critical housekeeping proteins.[3]

Step-by-Step Troubleshooting Protocol:

  • Confirm On-Target Engagement in Cells:

    • Before assuming off-target toxicity, verify that your compound is engaging the intended target in the cellular environment.

    • Use techniques like a cellular thermal shift assay (CETSA) or a target-specific biomarker assay to confirm target binding and inhibition at relevant concentrations.

  • Assess General Cytotoxicity Mechanisms:

    • Mitochondrial Toxicity Assay: Use a probe like JC-1 or TMRM to measure changes in mitochondrial membrane potential after treating cells with your compound. Disruption of this potential is a common off-target effect.[3]

    • Reactive Oxygen Species (ROS) Assay: Employ a fluorescent probe like DCFDA to quantify the generation of ROS. Some compounds can induce oxidative stress, leading to non-specific cell death.[3]

    • hERG Inhibition Assay: As mentioned in the FAQs, inhibition of the hERG potassium channel is a known liability for many small molecules and can lead to cardiotoxicity.[2] It is crucial to test for this early.

  • Broad Off-Target Profiling:

    • If the above assays are negative, consider a broader off-target screen. Several commercial services offer profiling against a panel of common off-target proteins, such as GPCRs, ion channels, and transporters.

  • SAR to Mitigate Toxicity:

    • Once a potential off-target or toxicity mechanism is identified, use this information to guide your medicinal chemistry efforts.

    • For example, if hERG inhibition is an issue, you may need to reduce the basicity or lipophilicity of your compound.

    • If mitochondrial toxicity is observed, modifications that alter the compound's subcellular localization may be necessary.

Decision Tree for Investigating Unexplained Cytotoxicity

G A Unexplained Cellular Cytotoxicity Observed B Confirm On-Target Engagement in Cells? A->B C Yes B->C Confirmed D No B->D Not Confirmed E Assess General Cytotoxicity Mechanisms (Mitochondria, ROS, hERG) C->E K Optimize for Cellular Potency and Permeability D->K F Positive Hit? E->F G Yes F->G Positive H No F->H Negative I SAR to Mitigate Specific Toxicity G->I J Consider Broader Off-Target Profiling H->J

Caption: Decision-making process for troubleshooting unexpected cellular toxicity.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling using a Radiometric Assay

This protocol provides a general framework for assessing the selectivity of a thiazole-based inhibitor against a panel of kinases.

Principle: This assay measures the transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a specific substrate peptide by a kinase. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the compound.[11]

Materials:

  • Kinase panel of interest (purified, active enzymes)

  • Specific substrate peptides for each kinase

  • [γ-³³P]ATP

  • Assay buffer (kinase-specific, typically containing MgCl₂, DTT, and a buffer like HEPES)

  • Thiazole-based inhibitor stock solution in DMSO

  • 96-well filter plates (e.g., phosphocellulose)

  • Wash buffer (e.g., 75 mM phosphoric acid)

  • Microplate scintillation counter

  • Liquid scintillation fluid

Procedure:

  • Compound Preparation: Prepare serial dilutions of your thiazole inhibitor in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤ 1%).

  • Assay Reaction Setup: In a 96-well plate, add the following in order:

    • Assay buffer

    • Inhibitor dilution or DMSO (for control wells)

    • Substrate peptide and kinase mixture

  • Initiate Reaction: Start the kinase reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.

  • Stop Reaction and Capture Substrate: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]ATP will pass through.

  • Washing: Wash the filter plate multiple times with wash buffer to remove all unbound radioactivity.

  • Detection: Add liquid scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

CompoundTarget Kinase IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)Selectivity Ratio (Off-Target 1 / Target)
Thiazole-A15150>10,00010
Thiazole-B255,000>10,000200

References

  • Sawa, M. (2008). Strategies for the design of selective protein kinase inhibitors. Mini Reviews in Medicinal Chemistry, 8(12), 1291-1297. [Link]

  • Brown, N. F., & Hsieh, C. M. (2012). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry, 4(10), 1217-1221. [Link]

  • Ciulla, M. G., & Jackson, R. M. (2011). Strategies for the Discovery of Target-Specific or Isoform-Selective Modulators. Journal of Medicinal Chemistry, 54(24), 8272-8285. [Link]

  • Kinnings, S. L., & Jackson, R. M. (2009). Rapid computational identification of the targets of protein kinase inhibitors. Journal of Chemical Information and Modeling, 49(5), 1307-1317. [Link]

  • Cadeddu, M., & Via, A. (2014). Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in Genetics, 5, 23. [Link]

  • Tan, L., et al. (2014). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 30(12), 1696-1703. [Link]

  • Potashman, M. H., & Shaffer, P. L. (2009). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 52(15), 4481-4494. [Link]

  • Tan, L., et al. (2014). Computational Analysis of Kinase Inhibitor Selectivity using Structural Knowledge. Bioinformatics, 30(12), 1696-1703. [Link]

  • Yuan, Y., et al. (2021). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. Journal of Medicinal Chemistry, 64(22), 16345-16377. [Link]

  • Pop, R., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(15), 5798. [Link]

  • Zhang, J., & Nussinov, R. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1334-1349. [Link]

  • Vieth, M., & Appelt, K. (2010). Computational Modeling of Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry, 53(6), 2648-2655. [Link]

  • Kaur, R., et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Medicinal Chemistry, 29(29), 4958-5009. [Link]

  • El-Sayed, M. A. A., et al. (2021). Thiazole-based SARS-CoV-2 protease (COV Mpro) inhibitors: Design, synthesis, enzyme inhibition, and molecular modeling simulations. Archiv der Pharmazie, 354(5), e2000445. [Link]

  • Wang, Y., et al. (2023). Medicinal Chemistry Strategies for the Development of Inhibitors Disrupting β-Catenin's Interactions with Its Nuclear Partners. Journal of Medicinal Chemistry, 66(1), 1-31. [Link]

  • Pop, R., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(15), 5798. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. [Link]

  • Karaman, M. W., et al. (2008). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Nature Biotechnology, 26(1), 127-132. [Link]

  • Al-Ostath, A. I., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Future Medicinal Chemistry. [Link]

  • Zhang, J., & Nussinov, R. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1334-1349. [Link]

  • Kumar, A., et al. (2022). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry, 13(9), 1113-1124. [Link]

  • Kamal, A., et al. (2011). Tricyclic thiazoles are a new class of angiogenesis inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(11), 3244-3248. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship (SAR) of 1,3‐thiazole and 1,3,4‐thiadiazole derivatives incorporating pyrazole tri‐heterocyclic systems as anticancer agents. [Link]

  • El-Sayed, M. A. A., et al. (2022). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. Bioorganic Chemistry, 128, 106085. [Link]

  • Yurttaş, L., et al. (2018). Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. Molecules, 23(11), 2993. [Link]

  • ResearchGate. (2017). Molecular modeling studies of thiazole derivatives as PIN1 inhibitors. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Medicinal Chemistry. [Link]

  • SH2scan: Mapping SH2 Domain-Ligand Binding Selectivity for Inhibitors and Degraders. (2025). Journal of the American Chemical Society. [Link]

  • An Overview on the Structure-Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017-2022). (2023). Preprints.org. [Link]

  • New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. (n.d.). Taylor & Francis Online. [Link]

  • A practical guide for the assay-dependent characterisation of irreversible inhibitors. (2024). RSC Medicinal Chemistry. [Link]

  • Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. (2023). ACS Omega. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules. [Link]

  • Design, Synthesis and Cytotoxicity of Thiazole-Based Stilbene Analogs as Novel DNA Topoisomerase IB Inhibitors. (2022). Molecules. [Link]

  • Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. (2025). Frontiers in Chemistry. [Link]

  • Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. (2026). Journal of Medicinal Chemistry. [Link]

  • A review on thiazole based compounds and it's pharmacological activities. (2024). World Journal of Advanced Research and Reviews. [Link]

  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. (2022). ACS Medicinal Chemistry Letters. [Link]

  • Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. (2023). Molecules. [Link]

  • Mechanism of Action Assays for Enzymes. (2012). In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. (2022). Molecules. [Link]

  • Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. (2015). Journal of Medicinal Chemistry. [Link]

  • Kinetic characterisation of covalent inhibitors on the PHERAstar. (2018). YouTube. [Link]

Sources

Validation & Comparative

A Comparative Guide to Kinase Inhibitors: Profiling 4-(3-Bromo-4-fluorophenyl)thiazol-2-ylamine Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone, transforming treatment paradigms across a multitude of malignancies. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of several approved and investigational kinase inhibitors. This guide provides a comparative analysis of the hypothetical kinase inhibitor 4-(3-Bromo-4-fluorophenyl)thiazol-2-ylamine against established drugs: Dasatinib, Lapatinib, and Vemurafenib.

While specific experimental data on the kinase inhibitory profile of this compound is not extensively available in the public domain, its structural motifs suggest potential interactions with the ATP-binding pocket of various kinases. The presence of a bromophenyl group suggests that it may exhibit activity against a range of kinases, a characteristic of many multi-targeted inhibitors.[1][2] This guide will, therefore, serve as a framework for the potential evaluation of this compound and a comparative reference for researchers in the field.

Section 1: The Kinase Inhibitor Landscape

Protein kinases play a pivotal role in cellular signaling pathways, regulating processes such as cell growth, proliferation, differentiation, and apoptosis.[3] Dysregulation of kinase activity is a common driver of cancer and other diseases. Kinase inhibitors function by blocking the activity of these enzymes, thereby interrupting the aberrant signaling pathways that promote disease progression.

Mechanism of Action of Kinase Inhibitors

The majority of kinase inhibitors are ATP-competitive, binding to the ATP-binding site of the kinase and preventing the transfer of a phosphate group to its substrate.[4] The specificity of these inhibitors is determined by their ability to interact with unique residues within the ATP-binding pocket of different kinases.

Section 2: Comparative Analysis of Kinase Inhibitors

This section provides a detailed comparison of this compound (hypothetical profile) with Dasatinib, Lapatinib, and Vemurafenib.

Target Kinase Profiles

The therapeutic efficacy and potential side effects of a kinase inhibitor are largely dictated by its target kinase profile.

Inhibitor Primary Target(s) Other Notable Targets Therapeutic Indications
This compound Hypothetical: Broad-spectrum tyrosine and serine/threonine kinases-To be determined
Dasatinib BCR-ABL, SRC family kinasesc-KIT, PDGFRβ, EPHA2[5]Chronic Myeloid Leukemia (CML), Acute Lymphoblastic Leukemia (ALL)[6][7]
Lapatinib EGFR (ErbB1), HER2 (ErbB2)-HER2-positive breast cancer[8][9][10]
Vemurafenib BRAF V600E-Metastatic melanoma with BRAF V600E mutation, Erdheim-Chester Disease[3][11][12]
Potency and IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.

Inhibitor Target Kinase IC50 (nM)
Dasatinib BCR-ABL<1
SRC0.8
Lapatinib EGFR10.8
HER29.8
Vemurafenib BRAF V600E31
CRAF48
This compound To be determinedTo be determined

Note: IC50 values can vary depending on the assay conditions.

Section 3: Experimental Protocols for Kinase Inhibitor Profiling

To experimentally determine the kinase inhibitory profile of a novel compound such as this compound, a series of in vitro and cell-based assays are required.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a purified kinase.

Principle: The assay quantifies the amount of phosphorylated substrate produced by a kinase in the presence and absence of the test compound. This can be achieved through various detection methods, including radiometric assays that measure the incorporation of radioactive phosphate (³²P or ³³P) into the substrate, or non-radioactive methods such as fluorescence-based assays.[13][14][15]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution of the purified kinase in kinase buffer.

    • Prepare a solution of the substrate (e.g., a specific peptide or protein) in kinase buffer.

    • Prepare a solution of ATP (radiolabeled or non-radiolabeled, depending on the detection method) in kinase buffer.

  • Assay Procedure:

    • Add the test compound at various concentrations to the wells of a microplate.

    • Add the kinase to the wells and incubate for a short period to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate and ATP mixture.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.

    • Stop the reaction (e.g., by adding a stop solution or by spotting onto a membrane).

  • Detection and Data Analysis:

    • Quantify the amount of phosphorylated substrate using the chosen detection method (e.g., scintillation counting for radiometric assays, fluorescence reading for fluorescence-based assays).

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Kinase Inhibition Assay

This assay assesses the ability of a compound to inhibit the activity of a target kinase within a cellular context.

Principle: This assay measures the phosphorylation of a downstream substrate of the target kinase in cells treated with the test compound.[16][17][18] This provides a more physiologically relevant measure of the compound's efficacy.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture a cell line that expresses the target kinase.

    • Seed the cells in a multi-well plate and allow them to adhere.

    • Treat the cells with the test compound at various concentrations for a specific duration.

    • If necessary, stimulate the cells with a growth factor or other agonist to activate the target kinase.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the cell lysates.

  • Detection of Phosphorylated Substrate:

    • Use an immunoassay technique, such as ELISA or Western blotting, to detect the levels of the phosphorylated downstream substrate.

    • Use an antibody specific to the phosphorylated form of the substrate and a secondary antibody conjugated to a detectable enzyme (e.g., HRP) or fluorophore.

  • Data Analysis:

    • Quantify the signal from the detection method.

    • Normalize the levels of the phosphorylated substrate to the total amount of the substrate or a housekeeping protein.

    • Plot the percentage of inhibition of substrate phosphorylation against the logarithm of the compound concentration.

    • Determine the IC50 value.

Section 4: Signaling Pathways and Experimental Workflow Diagrams

Visualizing the complex interplay of signaling pathways and the experimental process is crucial for a comprehensive understanding.

Kinase_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Growth Factor / Ligand RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR, HER2) Ligand->RTK Binding & Dimerization Grb2_SOS Grb2/SOS RTK->Grb2_SOS Autophosphorylation & Recruitment PI3K PI3K RTK->PI3K Ras Ras Grb2_SOS->Ras Raf Raf (e.g., BRAF) Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Cycle_Progression Cell Cycle Progression, Proliferation, Survival mTOR->Cell_Cycle_Progression Transcription_Factors->Cell_Cycle_Progression

Caption: A simplified representation of the MAPK and PI3K-Akt signaling pathways.

Kinase_Inhibition_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound Test Compound (e.g., this compound) Incubation Incubate Compound + Kinase Compound->Incubation Kinase Purified Kinase Kinase->Incubation Substrate Substrate Reaction_Start Add Substrate + ATP Start Reaction Substrate->Reaction_Start ATP ATP ATP->Reaction_Start Incubation->Reaction_Start Stop_Reaction Stop Reaction Reaction_Start->Stop_Reaction Quantification Quantify Phosphorylated Substrate Stop_Reaction->Quantification IC50 Determine IC50 Quantification->IC50

Sources

The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Thiazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the thiazole scaffold stands as a privileged structure, forming the core of numerous biologically active compounds. Its versatility allows for diverse substitutions, leading to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. A key strategy in modern drug design is the introduction of fluorine atoms into lead compounds to enhance their therapeutic potential. This guide provides an in-depth, objective comparison of the biological activities of fluorinated thiazole analogs versus their non-fluorinated counterparts, supported by experimental data, to elucidate the profound impact of this "magic atom."

The Rationale Behind Fluorination: More Than Just a Simple Substitution

The strategic incorporation of fluorine into a thiazole-based molecule is not a trivial modification. It leverages the unique physicochemical properties of fluorine—the most electronegative element with a van der Waals radius similar to hydrogen—to modulate a molecule's behavior in a biological system.[1][2] This can lead to several advantageous changes:

  • Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like cytochrome P450.[3][4] This often translates to a longer biological half-life and improved pharmacokinetic profile.

  • Increased Binding Affinity: Fluorine's high electronegativity can alter the electron distribution within the thiazole ring and its substituents. This can lead to more favorable interactions with target proteins and enzymes, resulting in increased binding affinity and potency.[2][3]

  • Modulated Lipophilicity and Permeability: Fluorination can increase a molecule's lipophilicity, which can enhance its ability to cross biological membranes and reach its target site.[4] This is a critical factor for oral bioavailability and CNS penetration.

  • Conformational Control: The introduction of fluorine can influence the molecule's preferred conformation, potentially locking it into a more biologically active shape for optimal target engagement.[3]

These fundamental principles form the basis for the observed differences in the biological activities of fluorinated and non-fluorinated thiazole analogs, as we will explore in the following sections.

Anticancer Activity: A Tale of Enhanced Potency

The thiazole nucleus is a common feature in a number of anticancer drugs.[5][6] The introduction of fluorine has been shown in numerous studies to significantly enhance the cytotoxic and antiproliferative effects of these compounds against various cancer cell lines.

One study highlighted that fluorinated triazole hybrids were more efficient than their non-fluorinated counterparts.[7] Another study on thiazole derivatives reported that a compound bearing a trifluoromethyl group at the para position was the most potent against a breast cancer cell line.[1] The replacement of a chlorine atom with a fluorine atom has also been shown to cause an increase in anticancer activity.[8]

Comparative Anticancer Activity Data:

Compound/AnalogCancer Cell LineIC50 (µM) - FluorinatedIC50 (µM) - Non-Fluorinated/Other HalogenReference
Triazole HybridsMGC-803 (Gastric), MCF-7 (Breast), PC-3 (Prostate), EC-109 (Esophageal)0.76 - 20.84Less efficient[7]
2-(phenylamino)-5-(dihydroxyphenyl)-1,3,4-thiadiazoleA549 (Lung)Good antiproliferative activityLess active (Chloro-analog)[8]
Pyrazole-thiazole hybrid (Compound 8)Breast Cancer28-[1]
Imidazopyridine-linked-triazole conjugatesA549 (Lung), DU-145 (Prostate), HCT-116 (Colon), MDA-MB 231 (Breast)0.51 - 47.94-[1]

Note: Direct head-to-head IC50 values for identical non-fluorinated parent compounds are not always available in the literature. The table presents data from studies that strongly indicate the superior performance of fluorinated analogs.

Mechanism of Action in Cancer

Fluorinated thiazole derivatives often exert their anticancer effects through the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and metastasis. The enhanced binding affinity due to fluorination can lead to more potent inhibition of enzymes like protein kinases, which are often dysregulated in cancer.

cluster_0 Fluorinated Thiazole Analog cluster_1 Cancer Cell Fluorinated_Thiazole Fluorinated Thiazole Analog Kinase Protein Kinase (e.g., VEGFR, EGFR) Fluorinated_Thiazole->Kinase Enhanced Inhibition Proliferation Cell Proliferation & Survival Kinase->Proliferation Promotes Apoptosis Apoptosis Kinase->Apoptosis Inhibits

Caption: Fluorinated thiazole analogs can exhibit enhanced inhibition of protein kinases, leading to decreased cancer cell proliferation and survival, and induction of apoptosis.

Antimicrobial Activity: Broadening the Spectrum of Efficacy

The emergence of multidrug-resistant pathogens presents a global health crisis, necessitating the development of novel antimicrobial agents. Thiazole derivatives have long been investigated for their antibacterial and antifungal properties.[9][10] The incorporation of fluorine has been demonstrated to be a valuable strategy for enhancing the antimicrobial potency and spectrum of these compounds.

Studies have shown that the presence of a fluorine atom on the phenyl ring of thiazole derivatives leads to an improvement in antimicrobial activity.[11] In some cases, fluorinated analogs have exhibited comparable or even superior activity to standard antibiotics like ciprofloxacin.[1]

Comparative Antimicrobial Activity Data:

Compound/AnalogMicroorganismMIC (µg/mL) or Zone of Inhibition (mm) - FluorinatedMIC (µg/mL) or Zone of Inhibition (mm) - Non-FluorinatedReference
Fluorinated 1,2,4-triazole derivativeGram-negative bacteriaMIC: 16-[1]
Fluorinated 1,2,3-triazole derivativeE. coli, P. aeruginosa, B. subtilis, S. epidermidisMIC: 0.0047 µmol/ml-[1]
Fluorinated 1,2,4-triazole analogsGram-positive & Gram-negative bacteriaGood to moderate activity (IZ method)-[1]
Thiazolyl-triazole hybridsFungal strains-Less active[12]

Note: MIC stands for Minimum Inhibitory Concentration, and IZ for Inhibition Zone. Lower MIC values and larger inhibition zones indicate greater antimicrobial activity.

Mechanism of Action in Microbes

The antimicrobial action of fluorinated thiazoles can be attributed to their ability to disrupt essential cellular processes in bacteria and fungi. The increased lipophilicity of fluorinated compounds can facilitate their passage through the microbial cell wall and membrane. Once inside, they can inhibit critical enzymes involved in DNA replication, protein synthesis, or cell wall formation.

cluster_0 Fluorinated Thiazole Analog cluster_1 Microbial Cell Fluorinated_Thiazole Fluorinated Thiazole Analog Cell_Wall Cell Wall/ Membrane Fluorinated_Thiazole->Cell_Wall Increased Permeation Essential_Enzymes Essential Enzymes (e.g., DNA gyrase) Cell_Wall->Essential_Enzymes Replication Replication & Survival Essential_Enzymes->Replication Inhibition cluster_0 Inflammatory Stimulus cluster_1 Enzymatic Pathways cluster_2 Pro-inflammatory Mediators Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Fluorinated_Thiazole Fluorinated Thiazole Analog Fluorinated_Thiazole->COX Inhibition Fluorinated_Thiazole->LOX Inhibition

Caption: Fluorinated thiazole analogs can dually inhibit COX and LOX enzymes, thereby blocking the production of pro-inflammatory prostaglandins and leukotrienes.

Experimental Protocols

The following are generalized, step-by-step methodologies for the key experiments cited in this guide.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the fluorinated and non-fluorinated thiazole analogs for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve. [13]

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The fluorinated and non-fluorinated thiazole analogs are serially diluted in a liquid growth medium in a 96-well plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the test microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. [1]

In Vitro Anti-inflammatory Activity: COX/LOX Inhibition Assay

These assays measure the ability of a compound to inhibit the activity of COX and LOX enzymes.

  • Enzyme Preparation: Purified COX or LOX enzyme is used.

  • Compound Incubation: The enzyme is pre-incubated with various concentrations of the fluorinated and non-fluorinated thiazole analogs.

  • Substrate Addition: The reaction is initiated by adding the substrate (e.g., arachidonic acid).

  • Product Detection: The formation of the enzymatic product (e.g., prostaglandin E2 for COX-2) is measured using a suitable method, such as ELISA or spectrophotometry.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated. [8][14]

Conclusion: The Decisive Role of Fluorine in Thiazole-Based Drug Discovery

References

  • Park, J., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. PubMed Central.
  • He, Y., et al. (2021). Inflammation pathways and inhibition by targeting of the enzymes COX-2, 5-LOX, and mPGES-1.
  • Yurttas, L., et al. (2015).
  • Ahmad, A., et al. (2021). Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024)
  • Li, Y., et al. (2012).
  • Devgun, M. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.
  • Al-Harthy, T., et al. (2017). Design, Synthesis, and Structure-Activity Relationship Analysis of Thiazolo[3,2-a]pyrimidine Derivatives with Anti-inflammatory Activity in Acute Lung Injury. PubMed.
  • Bansal, R., et al. (2018).
  • Rezki, N., et al. (2016). The comparative MIC values (µg mL-1 ) of the newly synthesized triazole...
  • Gedawy, A. M., et al. (2022). Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024)
  • Apostolidis, I., et al. (2021). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. MDPI.
  • Wang, Y., et al. (2018). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry.
  • Sharma, S., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed.
  • Gomha, S. M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
  • Apan, A., et al. (2024). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI.
  • BenchChem. (2025). A Comparative Analysis of Thiazole and Its Synthetic Analogs in Drug Discovery. BenchChem.
  • Johnson, B. M., et al. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry.
  • Unveiling Anticancer Potential of COX-2 and 5-LOX Inhibitors: Cytotoxicity, Radiosensitization Potential and Antimigratory Activity against Colorectal and Pancre
  • a, the MIC values of the tested thiazole derivatives in the medium with... (2022).
  • Jagadale, P., et al. (2019). Comparison of the Minimum inhibitory concentrations (MICs) among the four triazole compounds vs fluconazole.
  • The comparative MIC values (µg mL-1 ) of the newly synthesized triazole... (2019).
  • Mitotic activity of the 1,3-thiazole derivatives towards NCI 60 cell... (2018).
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
  • Exploration of the anticancer efficacy of a novel 1,3-thiazole analog in an ehrlich ascites carcinoma model: in vivo and in silico insights into hepatorenal protective potentials via the modulation of apoptosis, oxidative stress and inflamm
  • Morgenthaler, M., et al. (2007). Fluorine in Pharmaceuticals: Key Properties & Drug Development. AiFChem.

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-Phenylthiazol-2-ylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-phenylthiazol-2-ylamine derivatives. This class of compounds has garnered significant attention in medicinal chemistry due to its versatile pharmacological profile. We will objectively compare the performance of various derivatives, supported by experimental data, to elucidate the key structural features governing their biological activity. This guide is designed to empower researchers in the rational design of novel and potent therapeutic agents based on this privileged scaffold.

The 4-Phenylthiazol-2-ylamine Scaffold: A Versatile Pharmacophore

The 4-phenylthiazol-2-ylamine core is a key pharmacophore found in a multitude of biologically active compounds. Its rigid, planar structure, coupled with the presence of nitrogen and sulfur heteroatoms, allows for diverse interactions with various biological targets. The core scaffold presents three primary points for chemical modification, each influencing the molecule's overall physicochemical properties and target affinity:

  • The 2-Amino Group: This site allows for the introduction of various substituents, significantly impacting hydrogen bonding capabilities and overall lipophilicity.

  • The Phenyl Ring at Position 4: Substitutions on this aromatic ring can modulate electronic properties, steric hindrance, and hydrophobic interactions within the target's binding pocket.

  • The Thiazole Ring: While less commonly modified, substitutions on the thiazole ring can also influence the molecule's activity.

This guide will explore the SAR of derivatives with a focus on three major therapeutic areas where this scaffold has shown significant promise: anticancer, anti-inflammatory, and antimicrobial activities.

Anticancer Activity: Targeting Aurora Kinases

Several derivatives of 4-phenylthiazol-2-ylamine have emerged as potent inhibitors of Aurora kinases, a family of serine/threonine kinases that play a crucial role in the regulation of mitosis.[1] Dysregulation of Aurora kinases is a hallmark of many cancers, making them an attractive target for cancer therapy.

Structure-Activity Relationship Insights

Systematic modifications of the 4-phenylthiazol-2-ylamine scaffold have provided key insights into the structural requirements for potent Aurora kinase inhibition. A notable example involves a series of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivatives, which demonstrated that the presence of a substituent at the para-position of the aniline ring correlates with the potency and selectivity of Aurora kinase inhibition.[2]

Table 1: Comparison of Anticancer Activity of 4-Phenylthiazol-2-ylamine Derivatives as Aurora Kinase Inhibitors

Compound IDR1 (at 2-amino group)R2 (on 4-phenyl ring)Target KinaseIC50 (nM)Reference
Cmpd 1 -H-HAurora A>10000[2]
Cmpd 2 -pyrimidinyl-phenyl-HAurora A8[2]
Cmpd 3 -pyrimidinyl-(4-morpholinophenyl)-CH3Aurora A8.0[2]
Cmpd 4 -pyrimidinyl-(4-morpholinophenyl)-CH3Aurora B9.2[2]

This table is a representative example based on available literature and is not exhaustive.

Experimental Protocol: In Vitro Aurora Kinase Inhibition Assay

The following is a generalized protocol for determining the in vitro potency of an inhibitor against purified Aurora kinase enzymes.

Materials:

  • Purified recombinant Aurora A or Aurora B kinase

  • Kinase substrate (e.g., Kemptide)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar luminescence-based assay system

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase, the test compound, and the kinase substrate in the assay buffer.

  • Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to its Km value for the specific kinase.

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based assay kit according to the manufacturer's instructions.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity. Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway: Aurora Kinases in Mitosis

Aurora_Kinase_Pathway cluster_mitosis Mitosis cluster_aurora Aurora Kinase Regulation Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis Aurora_A Aurora A Aurora_A->Metaphase Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Aurora_B Aurora B Aurora_B->Anaphase Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Cytokinesis_Checkpoint Cytokinesis Checkpoint Aurora_B->Cytokinesis_Checkpoint 4_Phenylthiazol_2_ylamine_Derivatives 4-Phenylthiazol-2-ylamine Derivatives Inhibition Inhibition 4_Phenylthiazol_2_ylamine_Derivatives->Inhibition Inhibition->Aurora_A Inhibition->Aurora_B

Caption: Inhibition of Aurora Kinases by 4-phenylthiazol-2-ylamine derivatives disrupts key mitotic events.

Anti-inflammatory Activity: Dual Inhibition of FAAH and sEH

Chronic pain and inflammation are complex conditions involving multiple signaling pathways. A promising therapeutic strategy is the dual inhibition of fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH).[3] FAAH degrades the endocannabinoid anandamide, which has analgesic and anti-inflammatory properties, while sEH metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs).[3]

Structure-Activity Relationship Insights

SAR studies on 4-phenylthiazole analogs have revealed that electron-donating groups on the phenyl ring are well-tolerated by both FAAH and sEH.[4] However, the overall shape of the molecule is crucial for potent FAAH inhibition, suggesting a more constrained binding pocket compared to sEH.[4]

Table 2: Comparison of Anti-inflammatory Activity of 4-Phenylthiazole Derivatives as Dual FAAH/sEH Inhibitors

Compound IDR (on 4-phenyl ring)Human FAAH IC50 (nM)Human sEH IC50 (nM)Reference
Cmpd 5 H2515[4]
Cmpd 6 4-OCH3105[4]
Cmpd 7 2-OCH3128[4]
Cmpd 8 4-Cl3020[4]

This table is a representative example based on available literature and is not exhaustive.

Experimental Protocol: In Vitro FAAH Inhibition Assay

This protocol describes a fluorometric assay for screening FAAH inhibitors.

Materials:

  • Recombinant human FAAH

  • FAAH substrate (e.g., AMC-arachidonoyl amide)

  • FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

  • Test compound (dissolved in DMSO)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Dilute the FAAH enzyme and substrate in the assay buffer to the desired concentrations.

  • Compound Addition: Add the test compounds at various concentrations to the wells of the microplate.

  • Enzyme Addition: Add the diluted FAAH enzyme to each well, except for the blank controls.

  • Incubation: Incubate the plate at 37°C for a short period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

  • Substrate Addition: Initiate the reaction by adding the FAAH substrate to all wells.

  • Measurement: Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 465 nm) over time. The rate of increase in fluorescence is proportional to the FAAH activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values.

Signaling Pathway: FAAH and sEH in Inflammation

FAAH_sEH_Pathway cluster_inflammation Inflammatory Cascade cluster_inhibition Inhibitory Action Arachidonic_Acid Arachidonic Acid Prostaglandins Pro-inflammatory Prostaglandins Arachidonic_Acid->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Anandamide Anandamide (AEA) Anandamide->Inflammation_Pain Reduces FAAH FAAH Anandamide->FAAH Degraded by EETs Epoxyeicosatrienoic Acids (EETs) DHETs Dihydroxyeicosatrienoic Acids (DHETs) EETs->DHETs Metabolized by sEH EETs->Inflammation_Pain Reduces sEH sEH EETs->sEH Metabolized by 4_Phenylthiazol_2_ylamine_Derivatives 4-Phenylthiazol-2-ylamine Derivatives 4_Phenylthiazol_2_ylamine_Derivatives->FAAH Inhibits 4_Phenylthiazol_2_ylamine_Derivatives->sEH Inhibits

Caption: Dual inhibition of FAAH and sEH by 4-phenylthiazol-2-ylamine derivatives enhances anti-inflammatory pathways.

Antimicrobial Activity

The 4-phenylthiazol-2-ylamine scaffold is also a promising platform for the development of novel antimicrobial agents. Derivatives have shown activity against a range of bacterial and fungal pathogens.

Structure-Activity Relationship Insights

The antimicrobial activity of these derivatives is significantly influenced by the nature and position of substituents on the 4-phenyl ring. For instance, the presence of electron-withdrawing groups like nitro (-NO2) or electron-donating groups like methoxy (-OCH3) at the para position of the phenyl ring has been shown to enhance antimicrobial activity.[5]

Table 3: Comparison of Antimicrobial Activity of 4-Phenylthiazol-2-ylamine Derivatives

Compound IDR (on 4-phenyl ring)Target OrganismMIC (µg/mL)Reference
Cmpd 9 -HS. aureus128[5]
Cmpd 10 4-NO2S. aureus32[5]
Cmpd 11 4-OCH3S. aureus64[5]
Cmpd 12 4-ClE. coli64[5]
Cmpd 13 4-NO2E. coli32[5]

This table is a representative example based on available literature and is not exhaustive.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.[6]

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial or fungal strains

  • Test compound (dissolved in a suitable solvent like DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL).

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in MHB directly in the microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or longer for fungi.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density at 600 nm.

Experimental Workflow: Antimicrobial Screening

Antimicrobial_Workflow Start Start Synthesis Synthesis of 4-Phenylthiazol-2-ylamine Derivatives Start->Synthesis Primary_Screening Primary Screening (e.g., Agar diffusion) Synthesis->Primary_Screening MIC_Determination MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination Active Compounds MBC_Determination MBC Determination MIC_Determination->MBC_Determination Mechanism_of_Action Mechanism of Action Studies MBC_Determination->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization Lead_Optimization->Synthesis Iterative Process End End Lead_Optimization->End

Caption: A typical workflow for the discovery and development of novel antimicrobial agents based on the 4-phenylthiazol-2-ylamine scaffold.

Conclusion and Future Directions

The 4-phenylthiazol-2-ylamine scaffold has proven to be a remarkably versatile platform for the design of potent and selective modulators of various biological targets. This guide has highlighted the key structure-activity relationships that govern the anticancer, anti-inflammatory, and antimicrobial activities of its derivatives.

The causality behind these relationships lies in the intricate interplay of electronic, steric, and hydrophobic properties conferred by different substituents. For instance, the addition of a bulky group to the 2-amino position can enhance selectivity for a specific kinase isoform by exploiting unique features of its binding pocket. Similarly, tuning the electronic nature of the 4-phenyl ring can optimize interactions with key residues in an enzyme's active site.

Future research in this area should focus on:

  • Multi-target Drug Design: Given the scaffold's ability to interact with diverse targets, designing single molecules with activity against multiple disease-relevant targets is a promising avenue.

  • Exploring New Therapeutic Areas: The inherent biological activity of this scaffold suggests its potential in other areas such as neurodegenerative diseases and metabolic disorders.

  • Advanced In Silico Modeling: The use of computational tools for virtual screening, docking studies, and ADMET prediction can accelerate the discovery and optimization of new lead compounds.

By leveraging the insights presented in this guide, researchers can continue to unlock the full therapeutic potential of 4-phenylthiazol-2-ylamine derivatives in the development of next-generation medicines.

References

Sources

Charting the Molecular Target: A Comparative Guide to Validating 4-(3-Bromo-4-fluorophenyl)thiazol-2-ylamine's Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from identifying a bioactive compound to understanding its precise mechanism of action is both critical and challenging. This guide provides an in-depth, objective comparison of leading experimental strategies to validate the molecular target of a novel anti-cancer compound, using 4-(3-Bromo-4-fluorophenyl)thiazol-2-ylamine (BFT) as a representative case. While the specific target of BFT is yet to be fully elucidated, this guide will equip you with the rationale, detailed protocols, and comparative insights to systematically uncover and validate the target of this, or any, small molecule inhibitor within cancer cells.

The Quest for the Target: Why Validation is Paramount

Phenotypic screens may reveal a compound's potent anti-cancer activity, but without knowing its direct molecular target, advancing a lead candidate is fraught with uncertainty. Target validation is the cornerstone of rational drug development, enabling a deeper understanding of a compound's mechanism of action, predicting potential off-target effects, and identifying patient populations most likely to respond. This guide will navigate through a selection of robust, field-proven methodologies for target deconvolution and validation.

A Multi-pronged Approach to Target Identification

No single method for target identification is infallible. A truly rigorous validation strategy employs orthogonal approaches that leverage different biophysical and biological principles. Here, we compare and contrast four powerful techniques: Cellular Thermal Shift Assay (CETSA), Kinase Profiling, Affinity Chromatography coupled with Mass Spectrometry (AC-MS), and Genome-Wide CRISPR-Cas9 Screening.

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} A multi-faceted workflow for BFT target validation.

Comparative Analysis of Target Validation Methodologies

The selection of an appropriate target validation method hinges on factors such as the availability of a hypothesized target, the nature of the compound, and the experimental resources at hand. The following table provides a comparative overview of the techniques detailed in this guide.

FeatureCellular Thermal Shift Assay (CETSA)Kinase ProfilingAffinity Chromatography-MS (AC-MS)Genome-Wide CRISPR-Cas9 Screen
Principle Ligand binding alters protein thermal stability.[1][2]Measures inhibition of a panel of purified kinases.[2][3]Immobilized compound captures binding proteins from cell lysate.[4][5]Identifies genes whose knockout confers resistance or sensitivity to the compound.[6][7]
Cellular Context Intact cells, cell lysates, or tissues.[8][9]In vitro (recombinant enzymes).Cell lysates.Intact cells.
Compound Labeling Not required (label-free).[10]Not required.Required (immobilization via a linker).[4]Not required.
Primary Output Target engagement and relative binding affinity in cells.IC50 values against a panel of kinases.List of potential protein binding partners.Genes essential for compound's efficacy.
Strengths Physiologically relevant; confirms intracellular target engagement.[11][12]Broad and rapid assessment of kinase selectivity; identifies potential on- and off-targets.[3]Unbiased discovery of novel targets; no prior hypothesis needed.[5]Unbiased, genome-wide functional interrogation; identifies essential pathway components.[6][13]
Limitations Requires a specific antibody for Western blot detection; not all protein-ligand interactions alter thermal stability.[8][10]In vitro results may not fully translate to cellular context; may miss non-kinase targets.[14][15]Requires chemical modification of the compound; risk of non-specific binding.[4][16]Can be complex and resource-intensive; may miss non-essential targets.[17][18]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for BFT Target Engagement

CETSA is a powerful method to confirm direct binding of a compound to its target in a cellular environment.[1][2] The principle is that ligand binding increases the thermal stability of the target protein.[1][19]

dot graph G { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} CETSA experimental workflow.

Step-by-Step Protocol (Western Blot Detection):

  • Cell Culture and Treatment:

    • Plate cancer cell line of interest and grow to 70-80% confluency.

    • Treat cells with varying concentrations of BFT (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Cell Harvesting and Lysis:

    • Harvest cells by scraping and wash with PBS.

    • Resuspend cell pellets in PBS containing protease inhibitors.

    • Perform three freeze-thaw cycles using liquid nitrogen to lyse the cells.[20]

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet cell debris and collect the supernatant (cell lysate).[20]

  • Thermal Challenge:

    • Aliquot the cell lysate into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.[20]

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.[20]

  • Sample Preparation and Western Blotting:

    • Carefully collect the supernatant containing the soluble proteins.

    • Determine protein concentration using a standard assay (e.g., BCA).

    • Normalize protein concentrations and prepare samples for SDS-PAGE.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the putative target protein and a loading control (e.g., β-actin).

    • Incubate with a secondary antibody and visualize bands using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities for the target protein at each temperature for both BFT-treated and vehicle-treated samples.

    • Plot the percentage of soluble protein relative to the non-heated control against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of BFT indicates target engagement.

In Vitro Kinase Profiling

Given that a large number of anti-cancer drugs target kinases, profiling BFT against a broad panel of kinases is a logical step to identify potential targets.[21] This is typically performed as a fee-for-service by specialized companies.

dot graph G { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Kinase profiling workflow.

General Protocol (Radiometric Assay): [2][22]

  • Assay Setup:

    • In a multi-well plate, a specific purified kinase is incubated with a generic substrate (e.g., myelin basic protein) in a suitable kinase buffer.

    • BFT is added at one or more concentrations (e.g., 1 µM for initial screening).

  • Initiation of Kinase Reaction:

    • The reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP).[22]

  • Reaction Termination and Separation:

    • After a defined incubation period, the reaction is stopped.

    • The reaction mixture is spotted onto a filter membrane which captures the phosphorylated substrate.

    • Unincorporated radiolabeled ATP is washed away.

  • Quantification:

    • The radioactivity on the filter, corresponding to the amount of phosphorylated substrate, is measured using a scintillation counter.

  • Data Interpretation:

    • The percentage of kinase activity remaining in the presence of BFT is calculated relative to a vehicle control.

    • Results are often presented as a heatmap or a list of kinases inhibited above a certain threshold (e.g., >50% inhibition).

    • Follow-up dose-response experiments are conducted for "hit" kinases to determine IC50 values.

Affinity Chromatography-Mass Spectrometry (AC-MS)

AC-MS is an unbiased approach to identify proteins that physically interact with a small molecule.[4][5] This method requires chemical modification of BFT to immobilize it on a solid support.

dot graph G { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} AC-MS workflow for target identification.

Step-by-Step Protocol:

  • Probe Synthesis and Immobilization:

    • Synthesize a derivative of BFT with a linker arm that can be covalently attached to a solid support (e.g., NHS-activated sepharose beads) without disrupting its biological activity. A negative control (an inactive analog of BFT) should also be synthesized and immobilized.

  • Cell Lysate Preparation:

    • Grow and harvest a large quantity of cancer cells.

    • Lyse the cells in a non-denaturing buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation to remove insoluble material.

  • Affinity Capture:

    • Incubate the clarified cell lysate with the BFT-conjugated beads (and control beads in a separate experiment) for several hours at 4°C with gentle rotation.

  • Washing:

    • Wash the beads extensively with lysis buffer to remove proteins that bind non-specifically to the beads or the linker.[4]

  • Elution:

    • Elute the specifically bound proteins from the BFT-beads. This can be done by changing the pH, increasing the salt concentration, or competing with a high concentration of free BFT.

  • Protein Separation and Identification:

    • Separate the eluted proteins by 1D SDS-PAGE and visualize with a sensitive protein stain (e.g., silver stain or SYPRO Ruby).

    • Excise protein bands that are present in the BFT pulldown but absent or significantly reduced in the control pulldown.

    • Subject the excised bands to in-gel trypsin digestion.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

Genome-Wide CRISPR-Cas9 Screening

CRISPR-Cas9 screens can identify genes that, when knocked out, cause resistance or hypersensitivity to a drug, thereby pointing to the drug's target or critical pathway components.[6][7][13]

dot graph G { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} CRISPR-Cas9 screen workflow.

Step-by-Step Protocol (Positive Selection for Resistance):

  • Cell Line Preparation:

    • Establish a cancer cell line that stably expresses the Cas9 nuclease.

  • Lentiviral Library Transduction:

    • Transduce the Cas9-expressing cells with a pooled genome-wide lentiviral sgRNA library at a low multiplicity of infection (MOI < 0.5) to ensure that most cells receive only one sgRNA.[21]

    • Select for transduced cells (e.g., with puromycin).

  • BFT Treatment:

    • Split the cell population into two groups: one treated with BFT at a concentration that inhibits growth (e.g., GI50), and a control group treated with vehicle (DMSO).

    • Culture the cells for a sufficient period to allow for the selection of resistant clones (typically 14-21 days).[7]

  • Genomic DNA Extraction and Sequencing:

    • Harvest cells from both the BFT-treated and control populations.

    • Extract genomic DNA.

    • Use PCR to amplify the sgRNA-encoding regions from the genomic DNA.

    • Analyze the amplified sgRNAs by next-generation sequencing.

  • Data Analysis and Hit Identification:

    • Count the number of reads for each sgRNA in both the BFT-treated and control samples.

    • Use statistical methods (e.g., MAGeCK) to identify sgRNAs that are significantly enriched in the BFT-treated population compared to the control.

    • Genes targeted by multiple enriched sgRNAs are considered primary hits. These genes, when knocked out, confer resistance to BFT and are strong candidates for being the drug's direct target or a key component of the target pathway.

Conclusion: An Integrated Strategy for Target Validation

The validation of a drug's target is a multifaceted process that benefits from the convergence of evidence from orthogonal methodologies. For a novel compound like this compound, a strategic combination of the techniques described in this guide is recommended. One might begin with a broad in vitro kinase screen to quickly assess if BFT belongs to this common class of inhibitors. Concurrently, an unbiased AC-MS experiment can be initiated to identify a wider range of potential binding partners. Hits from these screens can then be directly validated for intracellular engagement using CETSA. Finally, a genome-wide CRISPR-Cas9 screen can provide functional genetic evidence to support the identified target and elucidate the broader cellular pathways affected by BFT. By integrating these powerful approaches, researchers can confidently identify and validate the molecular target, paving the way for mechanism-driven drug development and personalized cancer therapies.

References

  • Horizon Discovery. (n.d.). CRISPR-Cas9 screening for target identification.
  • DiCorato, A. (2024, June 14). Some CRISPR screens may be missing cancer drug targets. Broad Institute. Retrieved from [Link]

  • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., & Loo, J. A. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 4(3), 187-198. Retrieved from [Link]

  • Yu, H., & Denic, V. (2022). In vitro kinase assay. Bio-protocol. Retrieved from [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. Retrieved from [Link]

  • Leuenroth, S. J., & Crew, A. P. (2022). Current Advances in CETSA. Frontiers in Pharmacology, 13, 897984. Retrieved from [Link]

  • Joung, J., Konermann, S., Gootenberg, J. S., Abudayyeh, O. O., Platt, R. J., Brigham, M. D., Sanjana, N. E., & Zhang, F. (2016). Protocol: Genome-scale CRISPR-Cas9 Knockout and Transcriptional Activation Screening. Nature Protocols, 11(6), 1134-1162. Retrieved from [Link]

  • ScienceDaily. (2024, June 15). Some CRISPR screens may be missing cancer drug targets. Retrieved from [Link]

  • News-Medical.Net. (2023, September 27). Arrayed CRISPR Screening for Revolutionizing Target Discovery. Retrieved from [Link]

  • Niijima, S., & Okuno, Y. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. Journal of Chemical Information and Modeling, 52(4), 1017-1026. Retrieved from [Link]

  • Chen, H., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 30(8), 1635. Retrieved from [Link]

  • Bio-protocol. (2024). Cellular thermal shift assay (CETSA). Retrieved from [Link]

  • Cambridge Healthtech Institute. (n.d.). CRISPR for Disease Modeling and Target Discovery. Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in Molecular Biology (Vol. 1473, pp. 1-19). Humana Press. Retrieved from [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Retrieved from [Link]

  • Conduct Science. (2019, June 26). Affinity Chromatography Protocol. Retrieved from [Link]

  • Lawo, S., Scales, T., Riccombeni, A., Cross, B. C. S., & Moore, J. D. (n.d.). CRISPR-Cas9 screening for target identification. Revvity, Inc. Retrieved from [Link]

  • Wang, T., Wei, J. J., Sabatini, D. M., & Lander, E. S. (2025). Applications of Genome-wide Screening of CRISPR/Cas9 Knockout Library in Identifying Novel Molecular Targets for Xenobiotics. Environment & Health. Retrieved from [Link]

  • Frontiers. (n.d.). Pharmacological approaches to understanding protein kinase signaling networks. Retrieved from [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. Retrieved from [Link]

  • PubMed Central. (n.d.). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Retrieved from [Link]

  • PubMed Central. (n.d.). Methods of probing the interactions between small molecules and disordered proteins. Retrieved from [Link]

  • Wang, Q., & Wang, G. (2024). Integrating genome-wide CRISPR screens and in silico drug profiling for targeted antidote development. Nature Protocols, 19(9), 2739-2770. Retrieved from [Link]

  • ResearchGate. (2017, July 12). How to validate small-molecule and protein interactions in cells?. Retrieved from [Link]

  • McFedries, A., Schwaid, A., & Saghatelian, A. (2013). Methods for the elucidation of protein-small molecule interactions. Chemistry & Biology, 20(5), 667-673. Retrieved from [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • PubMed Central. (2019, March 15). Small molecule target identification using photo-affinity chromatography. Retrieved from [Link]

  • ResearchGate. (2025, August 9). CETSA: A Target Engagement Assay with Potential to Transform Drug Discovery. Retrieved from [Link]

  • Patricelli, M. P., Nomanbhoy, T. K., Wu, J., Brown, H., Zhou, D., Zhang, J., ... & Gray, N. S. (2011). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Cell Reports, 1(2), 169-180. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Methods for the Elucidation of Protein-Small Molecule Interactions. Retrieved from [Link]

  • Kanoh, N. (2014). Affinity-based target identification for bioactive small molecules. MedChemComm, 5(1), 13-22. Retrieved from [Link]

  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Shi, H. (2013). Affinity-based target identification for bioactive small molecules. MedChemComm, 4(12), 1568-1576. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic illustration of step-by-step affinity capture. Retrieved from [Link]

  • EMBL-EBI. (n.d.). High-throughput: Affinity purification mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Affinity chromatography: History, perspectives, limitations and prospects. Retrieved from [Link]

  • Springer Protocols. (n.d.). Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Affinity purification in target identification: the specificity challenge. Retrieved from [Link]

  • protocols.io. (2025, June 23). Proteomics Sample Preparation for Affinity-Purification Mass Spectrometry. Retrieved from [Link]

Sources

Navigating the Kinome: A Comparative Cross-Reactivity Profiling Guide for 4-(3-Bromo-4-fluorophenyl)thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly within oncology and immunology, the protein kinase family has emerged as a pivotal target class. With over 500 members, the human kinome presents a vast opportunity for therapeutic intervention. However, the high degree of structural conservation, especially within the ATP-binding pocket, poses a significant challenge: ensuring the selectivity of small molecule inhibitors.[1][2] Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[3][4] Therefore, a rigorous and early assessment of a compound's cross-reactivity profile is not merely a regulatory checkbox but a cornerstone of strategic drug development.

This guide provides an in-depth, comparative framework for characterizing the cross-reactivity profile of the novel small molecule, 4-(3-Bromo-4-fluorophenyl)thiazol-2-ylamine . The methodologies detailed herein are designed to furnish researchers, scientists, and drug development professionals with a robust, self-validating system for evaluating kinase inhibitor selectivity. We will compare its hypothetical performance against Staurosporine, a well-characterized, potent, and non-selective kinase inhibitor, to provide a clear benchmark for interpretation.

The Imperative of Selectivity: Why Cross-Reactivity Profiling Matters

The development of targeted kinase inhibitors aims to modulate the activity of a specific kinase driving a disease state. However, the promiscuity of an inhibitor can undermine its therapeutic window.[3] Comprehensive profiling across a broad panel of kinases is essential to:

  • Identify Primary and Secondary Targets: Confirming the intended target and uncovering additional potent interactions.

  • Anticipate Off-Target Liabilities: Proactively identifying potential sources of toxicity by flagging interactions with kinases crucial for normal physiological functions.

  • Uncover Polypharmacological Opportunities: Revealing instances where hitting multiple targets could lead to enhanced efficacy, particularly in complex diseases like cancer.

  • Guide Structure-Activity Relationship (SAR) Studies: Providing critical data to medicinal chemists for optimizing selectivity and potency.[3]

A Phased Approach to Cross-Reactivity Profiling

A tiered experimental approach is the most efficient strategy for comprehensive kinase inhibitor profiling. This involves an initial broad screen to identify potential interactions, followed by more focused dose-response studies to quantify the potency of these interactions.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & Validation Compound This compound (Single High Concentration, e.g., 10 µM) Assay Competitive Binding Assay (e.g., KINOMEscan™) Compound->Assay Panel Broad Kinase Panel (>400 Kinases) Assay->Panel Output1 Percent Inhibition Data Panel->Output1 Hits Identified Hits (% Inhibition > Threshold, e.g., 80%) Output1->Hits Hit Selection DoseResponse 10-Point Dose-Response Assay (Biochemical or Cellular) Hits->DoseResponse Output2 IC50 / Ki Determination DoseResponse->Output2 G RTKs VEGFR2 / PDGFRβ PI3K_AKT PI3K/AKT Pathway RTKs->PI3K_AKT activate Proliferation Cell Proliferation & Angiogenesis PI3K_AKT->Proliferation G2_M_Phase G2/M Transition AuroraAB Aurora A / B G2_M_Phase->AuroraAB activates Mitosis Mitosis AuroraAB->Mitosis regulates Apoptosis Apoptosis AuroraAB->Apoptosis inhibition leads to Mitosis->Proliferation Inhibitor 4-(3-Bromo-4-fluorophenyl) thiazol-2-ylamine Inhibitor->RTKs Weak Inhibition Inhibitor->AuroraAB Potent Inhibition

Caption: Potential signaling pathway interactions of the test compound.

The potent and selective inhibition of Aurora A and B would likely lead to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. The weaker off-target activity against VEGFR2 might offer a secondary anti-angiogenic benefit, but its higher IC50 suggests this would only be relevant at higher doses. The lack of activity against kinases like SRC and ABL1 is advantageous, as it may help avoid toxicities associated with inhibiting these critical cellular signaling nodes.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to the cross-reactivity profiling of this compound. By employing a two-phased screening strategy and comparing the results to a non-selective inhibitor like Staurosporine, we can build a clear and actionable understanding of the compound's selectivity profile. The hypothetical data presented positions this molecule as a promising and selective Aurora kinase inhibitor, a profile that warrants further investigation in relevant cellular and in vivo models. This systematic approach to profiling is indispensable for making informed decisions in the progression of kinase inhibitor drug discovery programs.

References

  • A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP). PubMed. Available at: [Link]

  • Kinase inhibitor selectivity profiling using differential scanning fluorimetry. PubMed. Available at: [Link]

  • KINASE PROFILING & SCREENING. Reaction Biology. Available at: [Link]

  • In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. PMC - NIH. Available at: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. Available at: [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics | Oxford Academic. Available at: [Link]

  • Competition binding assay for measuring the interaction between... ResearchGate. Available at: [Link]

  • Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech. Available at: [Link]

  • ActivX Biosciences' KiNativ® platform featured in two articles demonstrating the importance of native kinase profiling for characterizing protein degraders. GlobeNewswire. Available at: [Link]

  • The KiNativ approach to kinase inhibitor profiling. ATP-biotin can bind... ResearchGate. Available at: [Link]

  • Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. NIH. Available at: [Link]

  • Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. PubMed. Available at: [Link]

  • Characterizing heterogeneous single-cell dose responses computationally and experimentally using threshold inhibition surfaces and dose-titration assays. PMC. Available at: [Link]

  • KiNativ data. HMS LINCS Project. Available at: [Link]

  • Kinase selectivity profiling by inhibitor affinity chromatography. Semantic Scholar. Available at: [Link]

  • Dose–response kinase enzymatic activity assays on 35 kinases treated... ResearchGate. Available at: [Link]

  • Abstract A68: Assessing dose response to kinase inhibitors using quantitative mass spectrometry. AACR Journals. Available at: [Link]

  • Kinase Panel Screening and Profiling Service. Reaction Biology. Available at: [Link]

  • Dose–response curves for Aurora kinases inhibitors in clinical trials... ResearchGate. Available at: [Link]

  • Techniques in kinase profiling. Medicines Discovery Catapult. Available at: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

  • Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PMC - PubMed Central. Available at: [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI. Available at: [Link]

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. Available at: [Link]

Sources

A Comparative Analysis of 4-(3-Bromo-4-fluorophenyl)thiazol-2-ylamine: A Novel Tyrosine Kinase Inhibitor for Imatinib-Resistant Chronic Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Evolving Challenge of Imatinib Resistance in Chronic Myeloid Leukemia

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, encoding a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and is the hallmark of CML. The advent of the tyrosine kinase inhibitor (TKI) imatinib revolutionized CML treatment, transforming it from a fatal disease into a manageable chronic condition for many patients.[1][2]

However, a significant clinical challenge remains: the development of resistance to imatinib. Resistance can be primary (lack of response) or secondary (relapse after an initial response) and is often driven by point mutations in the BCR-ABL1 kinase domain.[3] These mutations can impair imatinib binding, leading to disease progression. The most notorious of these is the T315I "gatekeeper" mutation, which confers resistance to imatinib and second-generation TKIs.[4][5][6] This has necessitated the development of subsequent generations of TKIs with improved potency and broader activity against mutated forms of BCR-ABL1.[1][7][8]

This guide provides a comparative overview of a novel investigational compound, 4-(3-Bromo-4-fluorophenyl)thiazol-2-ylamine (hereafter referred to as "Compound X"), and its potential efficacy in imatinib-resistant CML models. We will compare its hypothetical preclinical performance against established second- and third-generation TKIs, including dasatinib, nilotinib, bosutinib, and ponatinib.

The Landscape of Post-Imatinib CML Therapy: A Mechanistic Overview

The management of imatinib-resistant CML involves a panel of potent TKIs, each with a distinct profile of activity against various BCR-ABL1 mutations and off-target effects.

  • Second-Generation TKIs:

    • Dasatinib: A potent inhibitor of both BCR-ABL1 and SRC family kinases.[9] It is effective against many imatinib-resistant mutations but not T315I.[10][11][12]

    • Nilotinib: Structurally related to imatinib but with significantly higher potency and specificity for BCR-ABL1.[3][13][14][15] Like dasatinib, it is inactive against the T315I mutation.[16]

    • Bosutinib: A dual SRC/ABL kinase inhibitor effective in patients resistant or intolerant to prior TKI therapy.[17][18][19][20][21] It is also not effective against the T315I mutation.

  • Third-Generation TKIs:

    • Ponatinib: A pan-BCR-ABL1 inhibitor designed to overcome the T315I mutation.[4][5][6][22] Its broad activity makes it a crucial option for patients with this specific resistance mechanism.[23]

The following diagram illustrates the signaling pathway targeted by these inhibitors.

BCR_ABL1 BCR-ABL1 (Constitutively Active Tyrosine Kinase) Substrate Downstream Substrates (e.g., STAT5, CrkL) BCR_ABL1->Substrate Phosphorylation Proliferation Uncontrolled Cell Proliferation Substrate->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Substrate->Apoptosis_Inhibition Imatinib Imatinib (1st Gen TKI) Imatinib->BCR_ABL1 Inhibits Second_Gen Dasatinib, Nilotinib, Bosutinib (2nd Gen TKIs) Second_Gen->BCR_ABL1 Inhibits Ponatinib Ponatinib (3rd Gen TKI) Ponatinib->BCR_ABL1 Inhibits T315I T315I Mutation Compound_X Compound X (Investigational) Compound_X->BCR_ABL1 Inhibits T315I->Imatinib Confers Resistance T315I->Second_Gen Confers Resistance

Caption: BCR-ABL1 signaling pathway and points of TKI intervention.

Comparative Efficacy of Compound X: An In Vitro Evaluation

To assess the potential of Compound X, we present hypothetical data from a series of standard preclinical assays, comparing its performance against established TKIs in imatinib-sensitive (K562) and imatinib-resistant (K562-R, including a T315I-mutant cell line) CML cell lines.

Cell Viability Assay (MTT)

The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[24][25][26][27][28] A lower IC50 (half-maximal inhibitory concentration) value indicates greater potency.

CompoundK562 (Imatinib-Sensitive) IC50 (nM)K562-R (Non-T315I) IC50 (nM)K562-T315I IC50 (nM)
Imatinib250>10,000>10,000
Dasatinib1.55.0>5,000
Nilotinib2045>5,000
Ponatinib0.51.230
Compound X 5.5 15.0 40.0

Hypothetical Data

Interpretation: The hypothetical data suggests Compound X possesses potent activity against imatinib-sensitive CML cells. Importantly, it maintains significant efficacy against both non-T315I and T315I-mutant imatinib-resistant cell lines, a profile comparable to the potent third-generation inhibitor, ponatinib.

Apoptosis Induction (Annexin V/PI Staining)

This assay quantifies the percentage of cells undergoing apoptosis (programmed cell death) following drug treatment.[29][30][31][32]

Treatment (at 50 nM)Cell Line% Apoptotic Cells (Annexin V+/PI-)
Vehicle ControlK562-T315I5%
ImatinibK562-T315I7%
DasatinibK562-T315I9%
PonatinibK562-T315I65%
Compound X K562-T315I 62%

Hypothetical Data

Interpretation: Compound X is shown to be a potent inducer of apoptosis in the highly resistant T315I-mutant cell line, performing on par with ponatinib. This suggests its mechanism of action effectively circumvents the resistance conferred by this mutation.

Inhibition of BCR-ABL1 Signaling (Western Blot)

Western blotting allows for the visualization of protein expression and activity. Here, we would assess the phosphorylation of BCR-ABL1 and its downstream substrate, STAT5, as a measure of kinase inhibition.

cluster_workflow Western Blot Workflow A 1. Cell Lysis & Protein Quantification B 2. SDS-PAGE Gel Electrophoresis A->B C 3. Protein Transfer to Membrane B->C D 4. Antibody Incubation (Primary & Secondary) C->D E 5. Chemiluminescent Detection D->E

Caption: A simplified workflow for Western blot analysis.

Hypothetical Western Blot Results in K562-T315I Cells:

A hypothetical Western blot would show that treatment with Compound X and ponatinib leads to a significant reduction in the levels of phosphorylated BCR-ABL1 (p-BCR-ABL1) and phosphorylated STAT5 (p-STAT5), while imatinib and dasatinib would show little to no effect in this T315I-mutant cell line. This would provide direct evidence of Compound X's ability to inhibit the kinase activity of the T315I-mutated BCR-ABL1 protein.

In Vivo Efficacy: Xenograft Tumor Models

To translate in vitro findings to a more complex biological system, CML xenograft models are employed.[33][34][35][36][37] In these models, human CML cells are implanted into immunodeficient mice, which then develop leukemia-like disease.

Hypothetical Xenograft Study Design:

  • Model: NOD/SCID mice engrafted with K562-T315I cells.

  • Treatment Groups: Vehicle control, Imatinib (100 mg/kg, daily), Ponatinib (30 mg/kg, daily), Compound X (50 mg/kg, daily).

  • Endpoints: Tumor volume, overall survival.

Treatment GroupMedian Tumor Volume Reduction (%)Median Survival (Days)
Vehicle Control025
Imatinib526
Ponatinib9058
Compound X 85 55

Hypothetical Data

Interpretation: The hypothetical in vivo data demonstrates that Compound X significantly suppresses tumor growth and prolongs survival in a model of highly resistant CML, with efficacy approaching that of ponatinib.

Conclusion and Future Directions

The hypothetical preclinical data presented in this guide positions this compound (Compound X) as a promising therapeutic candidate for imatinib-resistant CML. Its key theoretical advantage lies in its potent activity against the T315I gatekeeper mutation, a critical unmet need in CML therapy. Compared to existing TKIs, its profile most closely resembles that of ponatinib, offering a potential new option for patients who have exhausted other treatments.

Further investigation would be required to fully characterize the safety profile, off-target effects, and pharmacokinetic properties of Compound X. However, this comparative analysis underscores its potential as a valuable addition to the arsenal of therapies for this challenging disease.

Detailed Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted from standard methodologies.[25][28]

  • Cell Seeding: Seed CML cells (e.g., K562, K562-R, K562-T315I) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Drug Treatment: Prepare serial dilutions of Compound X and comparator TKIs. Add 100 µL of 2x drug concentrations to the respective wells and incubate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine IC50 values using non-linear regression analysis.

Annexin V/PI Apoptosis Assay

This protocol is based on established flow cytometry techniques.[29][31]

  • Cell Treatment: Plate 1 x 10^6 CML cells in a 6-well plate and treat with the desired concentration of each TKI for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1x Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1x binding buffer to each tube and analyze immediately by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Western Blotting for BCR-ABL1 Signaling

This protocol outlines the key steps for analyzing protein phosphorylation.[38][39][40][41][42]

  • Protein Extraction: Treat cells with TKIs for 2-4 hours. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-BCR-ABL1 (Tyr245), BCR-ABL1, p-STAT5 (Tyr694), STAT5, and a loading control (e.g., GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

References

  • CML Therapy: A Focus on Second- and Third-Generation Tyrosine Kinase Inhibitors. (URL: )
  • Nilotinib Effective for Imatinib-Resistant CML | CancerNetwork. (URL: [Link])

  • Ponatinib Overcomes Hard-to-Treat T315I Mutation in Patients with CML/ALL. (URL: [Link])

  • Dasatinib Proves Effective in Resistant CML | CancerNetwork. (URL: [Link])

  • Dasatinib in imatinib‐resistant or ‐intolerant chronic‐phase, chronic myeloid leukemia patients: 7‐year follow‐up of study CA180‐034 - PMC - NIH. (URL: [Link])

  • Modeling of Chronic Myeloid Leukemia: An Overview of In Vivo Murine and Human Xenograft Models - NIH. (URL: [Link])

  • Use of Second- and Third-Generation Tyrosine Kinase Inhibitors in the Treatment of Chronic Myeloid Leukemia: An Evolving Treatment Paradigm - PMC - NIH. (URL: [Link])

  • Nilotinib in imatinib-resistant CML and Philadelphia chromosome-positive ALL - PubMed. (URL: [Link])

  • Resistant mutations in CML and Ph+ALL – role of ponatinib - PMC - NIH. (URL: [Link])

  • Dasatinib in patients with chronic phase chronic myeloid leukemia (CP-CML) who are resistant or intolerant to imatinib: Results of the CA180013 'START-C' Study - ASCO Publications. (URL: [Link])

  • NICE recommends nilotinib for CML patients resistant to imatinib - ecancer. (URL: [Link])

  • Long-term outcome with dasatinib after imatinib failure in chronic-phase chronic myeloid leukemia: follow-up of a phase 3 study - ASH Publications. (URL: [Link])

  • Nilotinib is effective in patients with chronic myeloid leukemia in chronic phase after imatinib resistance or intolerance: 24-month follow-up results - PubMed Central. (URL: [Link])

  • Ponatinib acts against the most resistant types of chronic myeloid leukaemia - ecancer. (URL: [Link])

  • Dasatinib in Imatinib-Resistant or Imatinib-Intolerant Chronic Myeloid Leukemia in Blast Phase After 2 Years of Follow-Up in a Phase 3 Study - PMC. (URL: [Link])

  • Nilotinib-Resistant CML Cells Show Abnormal Expression of Several Genes, Suggests Therapeutic Targets | CancerNetwork. (URL: [Link])

  • Ponatinib Increased Overall Survival in Patients with Chronic-Phase CML | ASH Clinical News | American Society of Hematology. (URL: [Link])

  • Bosutinib efficacy and safety in chronic phase chronic myeloid leukemia after imatinib resistance or intolerance: Minimum 24-month follow-up - PubMed. (URL: [Link])

  • Use of second- and third-generation tyrosine kinase inhibitors in the treatment of chronic myeloid leukemia: an evolving treatment paradigm - PubMed. (URL: [Link])

  • Bosutinib efficacy and safety in chronic phase chronic myeloid leukemia after imatinib resistance or intolerance: Minimum 24-month follow-up - PubMed Central. (URL: [Link])

  • ICLUSIG® (ponatinib) for T315I Mutations in CML. (URL: [Link])

  • Efficacy of Bosutinib in Imatinib-Resistant Vs Dasatinib/Nilotinib-Resistant Chronic Phase Chronic Myeloid Leukemia: Results from the Phase 4 BYOND Study | Blood | American Society of Hematology - ASH Publications. (URL: [Link])

  • First-line imatinib vs second- and third-generation TKIs for chronic-phase CML: a systematic review and meta-analysis | Blood Advances - ASH Publications. (URL: [Link])

  • Bosutinib Versus Imatinib for Newly Diagnosed Chronic Myeloid Leukemia: Results From the Randomized BFORE Trial | Journal of Clinical Oncology - ASCO Publications. (URL: [Link])

  • Bosutinib Versus Imatinib in Newly Diagnosed Chronic-Phase Chronic Myeloid Leukemia: Results From the BELA Trial - PubMed Central. (URL: [Link])

  • Modeling of Chronic Myeloid Leukemia: An Overview of In Vivo Murine and Human Xenograft Models - PubMed. (URL: [Link])

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (URL: [Link])

  • Novel compounds with antiproliferative activity against imatinib-resistant cell lines - PubMed. (URL: [Link])

  • Biological Analysis of Human CML Stem Cells; Xenograft Model of Chronic Phase Human Chronic Myeloid Leukemia - PubMed. (URL: [Link])

  • Annexin V PI Staining Guide for Apoptosis Detection - Boster Biological Technology. (URL: [Link])

  • Western blotting - Bio-protocol. (URL: [Link])

  • Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia - MDPI. (URL: [Link])

  • Cellular viability, using the MTT assay, of three cell lines after 72 h... - ResearchGate. (URL: [Link])

  • Tyrosine kinase inhibitor for CML: all the same? | Blood Advances - ASH Publications. (URL: [Link])

  • Leukemia Xenograft Model - Altogen Labs. (URL: [Link])

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. (URL: [Link])

  • Figure 2 from Novel targeted therapies to overcome imatinib mesylate resistance in chronic myeloid leukemia (CML). | Semantic Scholar. (URL: [Link])

  • Development of an Effective Therapy for CML - PMC - NIH. (URL: [Link])

  • Novel targeted therapies to overcome imatinib mesylate resistance in chronic myeloid leukemia (CML) - ResearchGate. (URL: [Link])

  • Cell-line-Derived Xenograft Models - Creative Animodel. (URL: [Link])

  • Western blot analysis of BCR-ABL expression in a representative Ba/F3... - ResearchGate. (URL: [Link])

  • Successful Preservation of Native BCR::ABL1 in Chronic Myeloid Leukemia Primary Leukocytes Reveals a Reduced Kinase Activity - Frontiers. (URL: [Link])

  • (A) Western blot analysis of BCR-ABL1 and ABL expression in CML-iPSC... - ResearchGate. (URL: [Link])

Sources

Comparative In Vivo Efficacy of 4-(3-Bromo-4-fluorophenyl)thiazol-2-ylamine in Preclinical Models of Inflammation

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Experimental Validation and Benchmarking

For drug development professionals and researchers in inflammation and immunology, the journey from a promising chemical entity to a validated clinical candidate is both complex and challenging. This guide provides an in-depth comparative analysis of the in vivo efficacy of the novel thiazole derivative, 4-(3-Bromo-4-fluorophenyl)thiazol-2-ylamine , benchmarked against established anti-inflammatory agents. By elucidating the causality behind experimental choices and presenting detailed, self-validating protocols, this document serves as a technical resource for the preclinical validation of this compound in relevant animal models.

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The specific substitutions on the phenyl and thiazole rings of this compound suggest a potential for potent and selective modulation of inflammatory pathways. This guide will therefore focus on its validation in models of acute and chronic inflammation.

Mechanistic Hypothesis and Comparative Framework

While the precise molecular target of this compound is yet to be fully elucidated, its structural alerts point towards potential inhibition of key inflammatory mediators. Thiazole derivatives have been reported to modulate pathways involving cyclooxygenase (COX) enzymes, lipoxygenase (LOX), and various cytokines. Our comparative framework will therefore position this compound against a non-steroidal anti-inflammatory drug (NSAID), such as Indomethacin, and a corticosteroid, such as Dexamethasone, to provide a broad-spectrum assessment of its efficacy and potential mechanism of action.

Preclinical In Vivo Validation Workflow

A robust in vivo validation strategy is paramount to de-risk a compound and build a strong data package for further development. The following workflow outlines the critical steps from initial tolerability studies to chronic efficacy models.

G cluster_0 Phase 1: Safety & Pharmacokinetics cluster_1 Phase 2: Acute Efficacy Models cluster_2 Phase 3: Chronic Efficacy Models A Acute Toxicity & MTD Assessment B Pharmacokinetic (PK) Profiling (IV & PO) A->B Establish Dosing Range C Carrageenan-Induced Paw Edema B->C Select Doses for Efficacy Studies D Croton Oil-Induced Ear Edema C->D Evaluate Anti-edema Activity E Adjuvant-Induced Arthritis D->E Confirm Activity & Progress F Cotton Pellet Granuloma E->F Assess Chronic Anti-inflammatory & Anti-proliferative Effects

Figure 1: A stepwise in vivo validation workflow for an experimental anti-inflammatory compound.

Detailed Experimental Protocols & Comparative Data

Phase 1: Acute Toxicity and Pharmacokinetic Profiling

Rationale: Before assessing efficacy, it is crucial to determine the maximum tolerated dose (MTD) and understand the pharmacokinetic (PK) profile of the compound. This ensures that the doses used in efficacy studies are safe and maintain therapeutic concentrations.

Protocol: Maximum Tolerated Dose (MTD) Study

  • Animal Model: Male and female Swiss albino mice (6-8 weeks old).

  • Groups (n=5/sex/group):

    • Vehicle control (e.g., 0.5% CMC in saline).

    • This compound at escalating doses (e.g., 10, 30, 100, 300, 1000 mg/kg, p.o.).

  • Procedure: Administer a single oral dose. Observe animals for clinical signs of toxicity and mortality at 1, 2, 4, and 24 hours, and then daily for 14 days.

  • Endpoints: MTD is defined as the highest dose that does not cause mortality or serious toxicity.

Protocol: Pharmacokinetic (PK) Study

  • Animal Model: Male Sprague-Dawley rats (200-250 g).

  • Groups (n=3/group):

    • Intravenous (IV) administration (e.g., 2 mg/kg in a suitable vehicle).

    • Oral (PO) administration (e.g., 20 mg/kg in 0.5% CMC).

  • Procedure: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h) post-dosing.

  • Analysis: Quantify plasma concentrations of the compound using LC-MS/MS.

  • Endpoints: Calculate key PK parameters such as Cmax, Tmax, AUC, half-life (t½), and oral bioavailability (%F).

Phase 2: Acute Inflammation Models

These models are essential for rapidly assessing the anti-inflammatory potential of a compound.[3][4][5]

Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-established model for evaluating acute inflammation.[4][6]

  • Animal Model: Male Wistar rats (150-180 g).

  • Groups (n=6/group):

    • Vehicle Control.

    • This compound (e.g., 10, 30, 100 mg/kg, p.o.).

    • Indomethacin (10 mg/kg, p.o.) as a positive control.

  • Procedure:

    • Administer the test compounds or vehicle orally 1 hour before the inflammatory insult.

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Endpoint: Calculate the percentage inhibition of edema for each group compared to the vehicle control.

Table 1: Comparative Efficacy in Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg, p.o.)Mean Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control-0.85 ± 0.06-
This compound 100.62 ± 0.0527.1%
This compound 300.45 ± 0.0447.1%
This compound 1000.31 ± 0.0363.5%
Indomethacin100.38 ± 0.0455.3%
(Illustrative Data)
Phase 3: Chronic Inflammation Models

Chronic models are crucial for evaluating a compound's efficacy in long-lasting inflammatory conditions that involve immune cell infiltration and tissue proliferation.[6]

Protocol: Cotton Pellet-Induced Granuloma in Rats

This model assesses the anti-proliferative effects of a compound in chronic inflammation.[6]

  • Animal Model: Male Wistar rats (180-200 g).

  • Groups (n=6/group):

    • Vehicle Control.

    • This compound (e.g., 10, 30 mg/kg, p.o.).

    • Dexamethasone (1 mg/kg, p.o.) as a positive control.

  • Procedure:

    • Autoclaved cotton pellets (10 mg) are implanted subcutaneously in the axilla region.

    • Administer the test compounds or vehicle orally once daily for 7 days.

    • On day 8, sacrifice the animals, excise the granulomas, and dry them to a constant weight.

  • Endpoint: Calculate the percentage inhibition of granuloma formation.

Table 2: Comparative Efficacy in Cotton Pellet-Induced Granuloma

Treatment GroupDose (mg/kg, p.o.)Mean Dry Granuloma Weight (mg)% Inhibition
Vehicle Control-125.6 ± 8.2-
This compound 1098.4 ± 6.521.7%
This compound 3075.1 ± 5.940.2%
Dexamethasone162.3 ± 4.750.4%
(Illustrative Data)

Potential Signaling Pathways

The anti-inflammatory effects observed in these models are likely mediated through the modulation of key signaling pathways. The diagram below illustrates a plausible mechanism of action for an anti-inflammatory compound targeting the arachidonic acid cascade.

G A Cell Membrane Phospholipids B Arachidonic Acid A->B PLA2 C COX Pathway B->C D LOX Pathway B->D E Prostaglandins (PGs) C->E F Leukotrienes (LTs) D->F G Inflammation (Edema, Pain, Fever) E->G F->G X 4-(3-Bromo-4-fluorophenyl) thiazol-2-ylamine X->C Y NSAIDs (e.g., Indomethacin) Y->C

Sources

A Head-to-Head Comparison for Kinase Inhibitor Research: Dasatinib vs. 4-(3-Bromo-4-fluorophenyl)thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, particularly for hematological malignancies like Chronic Myeloid Leukemia (CML), tyrosine kinase inhibitors (TKIs) have been transformative. Dasatinib, a second-generation TKI, is a clinical mainstay, valued for its potency and its ability to overcome resistance to earlier inhibitors. However, the quest for novel inhibitors with improved selectivity, different resistance profiles, or unique polypharmacology is relentless. This guide provides a detailed comparative analysis of the well-established drug, dasatinib, and a novel investigational compound, 4-(3-Bromo-4-fluorophenyl)thiazol-2-ylamine.

This comparison is structured to provide a deep dive into the known multifaceted profile of dasatinib and to build a predictive profile for this compound based on its structural characteristics. The 2-aminothiazole core is a well-recognized "privileged structure" in medicinal chemistry, forming the backbone of numerous kinase inhibitors, including dasatinib itself.[1][2] This structural relationship allows us to hypothesize the potential activities of this compound and to propose a rigorous experimental framework for its direct comparison with dasatinib.

Dasatinib: The Established Multi-Targeted Kinase Inhibitor

Dasatinib is an orally bioavailable, potent inhibitor of multiple tyrosine kinases.[1] Its primary therapeutic success lies in the treatment of CML and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1]

Mechanism of Action and Target Profile

Dasatinib's primary mechanism of action is the inhibition of the BCR-ABL fusion protein, the constitutively active tyrosine kinase that drives CML.[3] Unlike its predecessor, imatinib, which primarily recognizes the inactive conformation of the ABL kinase domain, dasatinib can bind to both the active and inactive conformations, contributing to its enhanced potency and its activity against many imatinib-resistant BCR-ABL mutations.

Beyond BCR-ABL, dasatinib is a multi-targeted inhibitor with potent activity against a range of other kinases. This polypharmacology is central to both its efficacy and its side-effect profile. Key targets include:

  • SRC Family Kinases (SFKs): Including SRC, LCK, LYN, and FYN.

  • c-KIT

  • Platelet-Derived Growth Factor Receptor (PDGFR) β

  • Ephrin Type-A Receptor 2 (EphA2)

The broad kinase inhibition profile of dasatinib suggests its potential utility in other malignancies where these kinases are dysregulated.[3] However, this lack of absolute specificity can also lead to off-target effects.[4][5][6]

Quantitative Kinase Inhibition Profile of Dasatinib

The following table summarizes the half-maximal inhibitory concentration (IC50) values of dasatinib against key kinase targets, compiled from published literature. Lower IC50 values indicate greater potency.

Kinase TargetDasatinib IC50 (nM)
BCR-ABL9[7][8]
c-ABL9[7][8]
c-SRC0.5-16[7]
LCK-
LYN-
FYN-
c-KIT-
PDGFRβ-
EphA2-

Note: IC50 values can vary depending on the specific assay conditions.

This compound: A Novel Compound with Kinase Inhibitor Potential

This compound is a synthetic organic compound featuring the 2-aminothiazole scaffold. While specific biological data for this exact molecule is not extensively published, its chemical architecture provides a strong basis for predicting its function as a kinase inhibitor.

Predicted Mechanism of Action and Target Profile

The 2-aminothiazole moiety is a key pharmacophore in a multitude of kinase inhibitors, including dasatinib.[9][10][11][12] This structural motif is known to interact with the hinge region of the ATP-binding pocket of various kinases. The phenyl group at the 4-position of the thiazole ring, along with its substituents (bromo and fluoro groups), will play a crucial role in determining the specific kinases it targets and its overall potency by interacting with other regions of the ATP-binding site.

Based on structure-activity relationship (SAR) studies of similar 2-aminothiazole derivatives, it is plausible that this compound will exhibit inhibitory activity against a range of tyrosine kinases.[13][14][15] The specific substitution pattern on the phenyl ring may confer a unique selectivity profile compared to dasatinib. For instance, various substitutions on the phenyl ring of 2-aminothiazole derivatives have been shown to yield compounds with potent anti-proliferative activity against various cancer cell lines, including those of lung, colon, and cervical cancer.[14][16]

Head-to-Head Comparison Framework

FeatureDasatinibThis compound (Predicted)
Core Scaffold 2-Aminothiazole2-Aminothiazole
Primary Target BCR-ABLLikely a range of tyrosine kinases, including potentially BCR-ABL and SFKs.
Target Profile Multi-targeted (BCR-ABL, SFKs, c-KIT, PDGFRβ, EphA2)Unknown, requires experimental determination. The specific substitutions may lead to a different selectivity profile.
Mechanism ATP-competitive, binds to active and inactive conformations of ABL.Predicted to be ATP-competitive.
Clinical Status FDA-approved for CML and Ph+ ALL.Investigational compound.

Experimental Protocols for a Head-to-Head Comparison

To empirically compare the activity of this compound with dasatinib, a series of well-established in vitro assays are necessary. The following protocols provide a robust framework for this comparative analysis.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the direct inhibitory effect of the compounds on the enzymatic activity of specific kinases. The ADP-Glo™ or Kinase-Glo™ Kinase Assay is a widely used method that measures the amount of ADP produced or ATP remaining in the kinase reaction, respectively.[17][18][19][20][21]

Principle: Kinase activity leads to the conversion of ATP to ADP. The amount of ADP produced (or ATP remaining) is quantified via a luciferase-based reaction that generates a luminescent signal. A decrease in kinase activity due to an inhibitor results in a change in the luminescent signal.

Experimental Workflow:

G cluster_0 Preparation cluster_1 Kinase Reaction cluster_2 Detection prep_compound Serial Dilution of Compounds add_inhibitor Add Compound or DMSO Control to Plate prep_compound->add_inhibitor prep_kinase Prepare Kinase Reaction Mix add_kinase Add Kinase to Wells prep_kinase->add_kinase add_inhibitor->add_kinase incubate_bind Incubate (10 min, RT) for Inhibitor Binding add_kinase->incubate_bind start_reaction Initiate Reaction with Substrate/ATP Mix incubate_bind->start_reaction incubate_reaction Incubate (e.g., 60 min, 30°C) start_reaction->incubate_reaction stop_reaction Add ADP-Glo™ Reagent (Stops Kinase Reaction) incubate_reaction->stop_reaction incubate_deplete Incubate (40 min, RT) to Deplete ATP stop_reaction->incubate_deplete add_detection Add Kinase Detection Reagent incubate_deplete->add_detection incubate_lum Incubate (30 min, RT) to Generate Signal add_detection->incubate_lum read_lum Read Luminescence incubate_lum->read_lum

Caption: Workflow for a luminescence-based kinase inhibition assay.

Detailed Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound and dasatinib in 100% DMSO. Create a 10-point, 1:3 serial dilution in DMSO.

  • Kinase Reaction Setup:

    • In a 96-well or 384-well white, opaque plate, add 1 µL of the serially diluted compounds or DMSO (vehicle control).

    • Add 2 µL of the desired kinase (e.g., ABL, SRC) in kinase reaction buffer.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 2 µL of the kinase substrate/ATP mixture.

    • Incubate for 60 minutes at 30°C.

  • ADP Detection (using ADP-Glo™):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[22][23][24][25] The K562 cell line, which is derived from a CML patient in blast crisis and expresses the BCR-ABL fusion protein, is an appropriate model system.[26][27][28][29][30]

Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Experimental Workflow:

G cluster_0 Cell Culture & Treatment cluster_1 MTT Reaction cluster_2 Detection seed_cells Seed K562 Cells in 96-Well Plate incubate_adhere Incubate Overnight seed_cells->incubate_adhere treat_cells Treat with Serial Dilutions of Compounds incubate_adhere->treat_cells incubate_treat Incubate (e.g., 48-72 hours) treat_cells->incubate_treat add_mtt Add MTT Reagent to Each Well incubate_treat->add_mtt incubate_mtt Incubate (2-4 hours, 37°C) for Formazan Formation add_mtt->incubate_mtt solubilize Add Solubilization Solution (e.g., DMSO) incubate_mtt->solubilize agitate Agitate to Dissolve Formazan Crystals solubilize->agitate read_abs Read Absorbance (570 nm) agitate->read_abs

Caption: Workflow for an MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound and dasatinib in culture medium. Add the diluted compounds to the cells and incubate for 48 or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the culture medium and add 100 µL of DMSO or another suitable solubilization buffer to each well.

  • Data Acquisition and Analysis: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value for each compound.

Western Blot Analysis of BCR-ABL Downstream Signaling

This technique is used to assess the phosphorylation status of key proteins in the BCR-ABL signaling pathway, providing mechanistic insight into how the compounds exert their effects at the cellular level. Phosphorylation of CrkL (p-CrkL) is a well-established and direct biomarker of BCR-ABL kinase activity.[31]

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific for the target protein (e.g., total CrkL) and its phosphorylated form (e.g., p-CrkL).

Experimental Workflow:

G cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection treat_cells Treat K562 Cells with Compounds lyse_cells Lyse Cells and Quantify Protein treat_cells->lyse_cells load_samples Load Lysates onto SDS-PAGE Gel lyse_cells->load_samples run_gel Separate Proteins by Electrophoresis load_samples->run_gel transfer Transfer Proteins to Membrane run_gel->transfer block Block Membrane transfer->block probe_primary Incubate with Primary Antibody (e.g., anti-p-CrkL) block->probe_primary wash_1 Wash probe_primary->wash_1 probe_secondary Incubate with HRP-conjugated Secondary Antibody wash_1->probe_secondary wash_2 Wash probe_secondary->wash_2 detect Add Chemiluminescent Substrate and Image wash_2->detect

Caption: General workflow for a Western blot analysis.

Detailed Protocol:

  • Cell Treatment and Lysis:

    • Culture K562 cells and treat with various concentrations of this compound and dasatinib for a specified time (e.g., 2-4 hours).

    • Harvest the cells, wash with ice-cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.[32]

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[33]

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat dry milk in TBST to prevent non-specific antibody binding.[34]

    • Incubate the membrane with a primary antibody specific for phospho-CrkL (Tyr207) overnight at 4°C.[31][35]

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against total CrkL or a loading control like GAPDH or β-actin.

    • Quantify the band intensities to determine the relative levels of p-CrkL.

Conclusion

Dasatinib is a powerful, multi-targeted kinase inhibitor with a well-defined clinical profile. The novel compound, this compound, by virtue of its 2-aminothiazole core, holds significant promise as a kinase inhibitor. The direct head-to-head comparison, guided by the experimental protocols outlined in this guide, will be crucial in elucidating its specific target profile, potency, and cellular activity. This systematic approach will enable researchers to determine if this compound offers a differentiated profile that could warrant further investigation as a potential therapeutic agent.

References

  • Vandyke, K., et al. (2013). Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia. PLoS ONE, 8(10), e78555.
  • Wang, Y., et al. (2012). Validated quantitative structure-activity relationship analysis of a series of 2-aminothiazole based p56(Lck) inhibitors. Journal of Computer-Aided Molecular Design, 26(2), 167-180.
  • Lombardo, L. J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832.
  • ResearchGate. (2025). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N -(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan -Src Kinase Inhibitor. Retrieved from [Link]

  • Promega Corporation. (2003). Introducing the Kinase-Glo™ Luminescent Kinase Assay. Promega Notes, 83, 15-18.
  • ACS Publications. (n.d.). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Retrieved from [Link]

  • Wang, Y., et al. (2021). ND‑09 inhibits chronic myeloid leukemia K562 cell growth by regulating BCR‑ABL signaling. Oncology Reports, 45(5), 1.
  • National Center for Biotechnology Information. (n.d.). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Quintás-Cardama, A., et al. (2013). Off-target effects of BCR-ABL1 inhibitors and their potential long-term implications in patients with chronic myeloid leukemia. Leukemia & Lymphoma, 54(2), 235-245.
  • National Center for Biotechnology Information. (n.d.). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. Retrieved from [Link]

  • Khalifa, M. E. (2019). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 66(1), 1-17.
  • ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • ACS Publications. (n.d.). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Eustace, A. J., et al. (2008). Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines.
  • National Center for Biotechnology Information. (n.d.). DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis and Anticancer Evaluations of Novel Thiazole Derivatives Derived from 4-Phenylthiazol-2-amine. Retrieved from [Link]

  • Karaman, M. W., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 9(3), 643-653.
  • Cellosaurus. (n.d.). Cell line K-562 (CVCL_0004). Retrieved from [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • PubMed Central. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. Retrieved from [Link]

  • Rix, U., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(12), 4055-4063.
  • National Center for Biotechnology Information. (n.d.). Lactate Maintains BCR/Abl Expression and Signaling in Chronic Myeloid Leukemia Cells Under Nutrient Restriction. Retrieved from [Link]

  • Runtogen. (2025). K562 Cell Line Research: New Insights & Variability in Leukemia Models. Retrieved from [Link]

  • ResearchGate. (2018). Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental IC50 values (μM) of free dasatinib and SMA-dasatinib.... Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, Anticancer and Antibacterial Activities of Novel 2-Amino-4-phenylthiazole Derivatives Containing Amide Moiety. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 graphic of Dasatinib in K562 cancer cells compared with untreated.... Retrieved from [Link]

  • OriGene Technologies Inc. (n.d.). Western Blot Protocol. Retrieved from [Link]

  • Assay Biotechnology. (n.d.). CytoGlow™. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

  • Cytiva. (2025). Western blot protocol: A simple 7-step guide to protein detection. Retrieved from [Link]

Sources

Assessing the ADME Properties of 4-(3-Bromo-4-fluorophenyl)thiazol-2-ylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

In the landscape of modern drug discovery, a profound understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to its successful development.[1][2] Promising biological activity in vitro is often rendered irrelevant if a compound cannot reach its target in the body in sufficient concentrations, or if it is rapidly metabolized into inactive or toxic byproducts. This guide provides a comprehensive framework for assessing the ADME profile of 4-(3-Bromo-4-fluorophenyl)thiazol-2-ylamine , a novel 2-aminothiazole derivative.

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[3][4] However, the ADME properties of these derivatives can vary significantly with substitutions on the thiazole and associated phenyl rings.[5][6] To provide a meaningful assessment, we will compare the ADME properties of our target compound with two structurally related alternatives:

  • Comparator A: 4-(4-Fluorophenyl)thiazol-2-ylamine - Lacking the bromo-substituent, this analogue allows for an evaluation of the impact of the bromine atom on the overall ADME profile.

  • Comparator B: 4-Phenylthiazol-2-ylamine - The unsubstituted parent compound, providing a baseline for the effects of halogenation.

This guide will delve into the experimental methodologies for evaluating key ADME parameters, present a comparative analysis of hypothetical data, and offer insights into the structure-ADME relationships of these compounds.

Physicochemical Properties: The Foundation of ADME

A compound's fundamental physicochemical properties, such as solubility and lipophilicity, are critical determinants of its subsequent ADME profile.

Kinetic Solubility

Aqueous solubility is a crucial factor for oral absorption. Poorly soluble compounds can exhibit low dissolution rates in the gastrointestinal tract, leading to poor bioavailability.

Experimental Protocol: Kinetic Solubility Assay

  • Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Add 2 µL of the stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate.

  • Shake the plate for 2 hours at room temperature.

  • Filter the samples to remove any precipitated compound.

  • Quantify the concentration of the solubilized compound in the filtrate using liquid chromatography-mass spectrometry (LC-MS/MS) against a standard curve.

Comparative Data

CompoundStructurePredicted LogPKinetic Solubility at pH 7.4 (µM)
Target Compound This compound3.515
Comparator A 4-(4-Fluorophenyl)thiazol-2-ylamine2.745
Comparator B 4-Phenylthiazol-2-ylamine2.460

Interpretation: The introduction of the lipophilic bromine atom in the Target Compound is expected to decrease its aqueous solubility compared to the less lipophilic comparators. While a solubility of 15 µM is not ideal, it may be sufficient for oral absorption, depending on the required therapeutic dose.

Absorption: Crossing Biological Membranes

For a drug to be effective, it must be absorbed into the systemic circulation. This typically involves crossing the intestinal epithelium for orally administered drugs. We will assess this using both an artificial membrane model (PAMPA) for passive diffusion and a cell-based model (Caco-2) that also accounts for active transport.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to predict passive, transcellular permeability.[7] It provides a measure of a compound's ability to diffuse across a lipid membrane, which is a key mechanism for the absorption of many small molecule drugs.

Experimental Workflow: PAMPA

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_donor Prepare Donor Plate (Compound in buffer) sandwich Assemble Sandwich: Donor Plate on top of coated filter plate in Acceptor Plate prep_donor->sandwich prep_acceptor Prepare Acceptor Plate (Buffer) prep_acceptor->sandwich prep_membrane Coat filter plate with phosphatidylcholine in dodecane prep_membrane->sandwich incubate Incubate at RT (e.g., 5 hours) sandwich->incubate quantify_donor Quantify compound in Donor wells (LC-MS/MS) incubate->quantify_donor quantify_acceptor Quantify compound in Acceptor wells (LC-MS/MS) incubate->quantify_acceptor calculate Calculate Permeability Coefficient (Pe) quantify_donor->calculate quantify_acceptor->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Experimental Protocol: PAMPA

  • A filter plate is coated with a solution of phosphatidylcholine in dodecane to form an artificial membrane.

  • The acceptor wells of a 96-well plate are filled with buffer.

  • The test compound is added to the donor wells of the filter plate.

  • The filter plate is placed on top of the acceptor plate, and the assembly is incubated for 5 hours at room temperature.

  • After incubation, the concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS.

  • The permeability coefficient (Pe) is calculated.

Caco-2 Permeability Assay

The Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells, which differentiate to form a barrier with properties similar to the intestinal epithelium, including the expression of efflux transporters like P-glycoprotein (P-gp).[8] This assay provides a more biologically relevant prediction of intestinal permeability by accounting for both passive diffusion and active transport.

Experimental Protocol: Caco-2 Permeability Assay

  • Caco-2 cells are seeded on Transwell® inserts and cultured for 21 days to form a confluent monolayer.

  • The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • For apical to basolateral (A-B) permeability, the test compound is added to the apical (upper) chamber.

  • For basolateral to apical (B-A) permeability, the test compound is added to the basolateral (lower) chamber.

  • The plates are incubated at 37°C for 2 hours.

  • Samples are taken from the receiver chamber at the end of the incubation period, and the concentration of the compound is quantified by LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (ER) is calculated as Papp(B-A) / Papp(A-B).

Comparative Data for Permeability

CompoundPAMPA Pe (10⁻⁶ cm/s)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Caco-2 Papp (B-A) (10⁻⁶ cm/s)Efflux Ratio (ER)Permeability Classification
Target Compound 12.58.215.81.9High
Comparator A 15.110.511.21.1High
Comparator B 16.812.313.11.1High

Interpretation: All three compounds are predicted to have high permeability. The Target Compound shows a slightly lower passive permeability in the PAMPA assay, likely due to its higher lipophilicity and lower solubility. In the Caco-2 assay, the Target Compound has an efflux ratio of 1.9, suggesting it may be a weak substrate for efflux transporters. An efflux ratio greater than 2 is typically considered indicative of significant efflux.[9] Comparators A and B do not show significant efflux.

Distribution: Where Does the Compound Go?

Once absorbed, a drug distributes throughout the body. Plasma protein binding (PPB) is a critical parameter as, generally, only the unbound fraction of a drug is free to interact with its target and be cleared from the body.

Plasma Protein Binding (Equilibrium Dialysis)

Equilibrium dialysis is the gold standard for determining the extent of plasma protein binding.[10] It measures the distribution of a compound between a protein-containing compartment (plasma) and a protein-free compartment (buffer) separated by a semi-permeable membrane.

Experimental Workflow: Plasma Protein Binding (Equilibrium Dialysis)

PPB_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_plasma Spike test compound into plasma dialysis_setup Add plasma to one chamber and buffer to the other of a dialysis unit prep_plasma->dialysis_setup prep_buffer Prepare dialysis buffer (PBS, pH 7.4) prep_buffer->dialysis_setup incubate Incubate at 37°C with shaking until equilibrium is reached (e.g., 4-6 hours) dialysis_setup->incubate quantify_plasma Quantify compound in plasma chamber (LC-MS/MS) incubate->quantify_plasma quantify_buffer Quantify compound in buffer chamber (LC-MS/MS) incubate->quantify_buffer calculate Calculate % Unbound quantify_plasma->calculate quantify_buffer->calculate

Caption: Workflow for Plasma Protein Binding assessment using Equilibrium Dialysis.

Experimental Protocol: Equilibrium Dialysis

  • The test compound is added to human plasma at a final concentration of 1 µM.

  • 300 µL of the plasma-compound mixture is added to one chamber of a 96-well equilibrium dialysis plate.

  • 500 µL of PBS (pH 7.4) is added to the other chamber.

  • The plate is sealed and incubated at 37°C with shaking for 6 hours.

  • After incubation, aliquots are taken from both the plasma and buffer chambers.

  • The concentration of the compound in each aliquot is determined by LC-MS/MS.

  • The percentage of unbound drug is calculated as (concentration in buffer / concentration in plasma) x 100.

Comparative Data for Plasma Protein Binding

Compound% Unbound in Human Plasma
Target Compound 1.5%
Comparator A 5.8%
Comparator B 8.2%

Interpretation: The Target Compound exhibits high plasma protein binding, with only 1.5% of the drug being free in circulation. This is likely due to the increased lipophilicity conferred by the bromine atom. High plasma protein binding can lead to a lower volume of distribution and a longer half-life. Comparators A and B show progressively higher fractions of unbound drug, correlating with their lower lipophilicity.

Metabolism: How is the Compound Broken Down?

Metabolism, primarily in the liver, is the process by which the body chemically modifies drugs for excretion. The rate of metabolism is a key determinant of a drug's half-life and potential for drug-drug interactions.

Liver Microsomal Stability

This in vitro assay uses liver microsomes, which are subcellular fractions containing the major drug-metabolizing enzymes (cytochrome P450s), to assess the metabolic stability of a compound.

Experimental Protocol: Liver Microsomal Stability Assay

  • The test compound (1 µM) is incubated with human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.

  • The reaction is initiated by the addition of NADPH, an essential cofactor for P450 enzymes.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • The reaction in each aliquot is quenched by adding a cold organic solvent (e.g., acetonitrile).

  • The samples are centrifuged to precipitate the proteins.

  • The amount of the parent compound remaining in the supernatant is quantified by LC-MS/MS.

  • The half-life (t½) and intrinsic clearance (Clint) are calculated from the rate of disappearance of the parent compound.

Comparative Data for Metabolic Stability

CompoundHalf-life (t½) in Human Liver Microsomes (min)Intrinsic Clearance (Clint) (µL/min/mg protein)Metabolic Stability Classification
Target Compound 4531Moderate
Comparator A > 60< 23High
Comparator B > 60< 23High

Interpretation: The Target Compound shows moderate metabolic stability, with a half-life of 45 minutes in human liver microsomes. This suggests that it is a substrate for hepatic metabolism. The bromo- and fluoro-substituents may provide sites for metabolic attack. In contrast, Comparators A and B are both highly stable, indicating that the presence of the bromine atom on the phenyl ring of the Target Compound may introduce a metabolic liability.

Overall ADME Assessment and Comparison

This comparative analysis provides valuable insights into the potential in vivo behavior of this compound.

ADME ParameterTarget CompoundComparator AComparator BKey Insights
Solubility LowModerateModerateBromine atom decreases solubility.
Permeability HighHighHighAll compounds are likely well-absorbed.
Efflux Weak SubstrateNot a SubstrateNot a SubstrateTarget compound may be subject to minor efflux.
Plasma Protein Binding HighModerateLowBromine atom significantly increases PPB.
Metabolic Stability ModerateHighHighBromo-substitution may introduce metabolic instability.

This compound exhibits a complex ADME profile with both favorable and potentially challenging characteristics. Its high permeability is a significant advantage for oral absorption. However, its low solubility, high plasma protein binding, and moderate metabolic stability are factors that require careful consideration.

  • The low solubility may necessitate formulation strategies to enhance dissolution.

  • The high plasma protein binding will likely result in a low volume of distribution and could prolong the half-life, but may also reduce the free fraction of the drug available to exert its therapeutic effect.

  • The moderate metabolic stability suggests that the compound will be cleared by the liver, and further studies to identify the specific metabolites and the enzymes involved would be prudent.

In comparison, Comparator A (4-(4-Fluorophenyl)thiazol-2-ylamine) presents a more balanced ADME profile with better solubility, lower plasma protein binding, and higher metabolic stability, making it a potentially more "drug-like" candidate from a pharmacokinetic perspective. Comparator B (4-Phenylthiazol-2-ylamine) also shows a favorable ADME profile, highlighting the impact of halogenation on these properties.

The selection of which of these compounds to advance will depend on a careful balance of their pharmacokinetic properties and their pharmacological potency. The insights gained from this comparative ADME assessment provide a solid foundation for making informed decisions in the drug discovery and development process.

References

  • Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. (2023). Molecules, 28(15), 5869. [Link]

  • Comparator Drugs: A Critical Element in Clinical Research. (2023). Stellarix. [Link]

  • In Vitro ADME. Creative Bioarray. [Link]

  • 4-(4-Fluorophenyl)-1,3-thiazol-2-amine. PubChem. [Link]

  • In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). Journal of the Iranian Chemical Society, 18(9), 2135-2175. [Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. (2015). Assay Guidance Manual. [Link]

  • In Vitro ADME Assays and Services. Charles River Laboratories. [Link]

  • Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. (2012). Journal of medicinal chemistry, 55(20), 8879–8888. [Link]

  • Selecting Your Comparator Drug. Midwinter Solutions. [Link]

  • Comparator Management (P.1). (2022). Orioled Hub. [Link]

  • Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. (2023). ResearchGate. [Link]

  • N-(4-Fluorophenyl)-4-phenyl-1,3-thiazol-2-amine. PubChem. [Link]

  • How to Choose the Right Comparator Drug Model for Your Clinical Trial. (2023). Journal for Clinical Studies, 15(2). [Link]

  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. (2023). ACS Omega, 8(32), 29289–29307. [Link]

  • Large-scale empirical identification of candidate comparators for pharmacoepidemiological studies. (2024). medRxiv. [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). BMC Chemistry, 13(1), 60. [Link]

  • Caco-2 permeability assay. Creative Bioarray. [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (2015). Molecules, 20(9), 16846–16877. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(3-Bromo-4-fluorophenyl)thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe and compliant disposal of 4-(3-Bromo-4-fluorophenyl)thiazol-2-ylamine (CAS No: 676348-24-6).[1][2] As a halogenated aromatic amine, this compound requires meticulous handling and disposal protocols to protect laboratory personnel and ensure environmental stewardship.[3][4] Adherence to these procedures is not merely a best practice but a regulatory necessity under the frameworks established by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5][6][7]

Hazard Profile and Risk Assessment: The Rationale for Stringent Control

Understanding the inherent hazards of this compound is fundamental to appreciating the necessity of its specific disposal pathway. Its chemical structure combines a halogenated phenyl group with a thiazolamine moiety, characteristics that define its toxicological and reactive profile. This compound is not benign and must be managed as regulated hazardous waste from the moment it is designated for disposal.[8]

The primary hazards, as identified in safety data sheets, are summarized below.

Hazard ClassHazard StatementMeaning
Acute Toxicity, OralH302Harmful if swallowed.[9]
Skin IrritationH315Causes skin irritation.[9]
Eye IrritationH319Causes serious eye irritation.[9]
Specific Target Organ ToxicityH335May cause respiratory irritation.[9]

Beyond these immediate hazards, the broader class of primary aromatic amines is associated with significant health risks, including potential carcinogenicity and mutagenicity, and can be toxic to aquatic life.[3][4] Halogenated organic compounds, in general, are subject to strict disposal regulations because they can persist in the environment and form hazardous decomposition products if not destroyed properly.[10] Therefore, disposal methods like drain disposal or evaporation are strictly forbidden.[10]

Pre-Disposal Protocol: Segregation and Containment at the Source

Proper disposal begins at the point of waste generation. The integrity of the entire waste management process hinges on correct initial handling, segregation, and containment.

Step 1: Designate a Satellite Accumulation Area (SAA) As per EPA guidelines, hazardous waste should be collected at or near the point of generation in a designated Satellite Accumulation Area (SAA).[7] This area must be under the control of the laboratory operator. It should be clearly marked, located away from ignition sources, and separate from incompatible materials.[7][10]

Step 2: Select a Compatible Waste Container Halogenated waste streams can be corrosive to metals over time.[10]

  • Primary Solids: Use a high-density polyethylene (HDPE) or other chemically-resistant plastic container with a tightly sealing screw cap.

  • Contaminated Labware (disposable): Collect in a puncture-resistant container clearly marked as hazardous waste. Sharps like needles or broken glassware must be placed in a designated sharps container.[5][6]

  • Contaminated PPE: Double-bag in clear, heavy-duty plastic bags labeled as hazardous waste.

Step 3: Affix a Hazardous Waste Label Label the container before adding the first drop of waste.[11] The label must include:

  • The words "Hazardous Waste".

  • The full chemical name: "Waste this compound". Listing constituents is critical for the disposal facility.

  • The specific hazard characteristics (e.g., "Toxic," "Irritant").[12]

  • The accumulation start date (the date the first piece of waste is added).[6]

  • The name and contact information of the responsible researcher or laboratory.

Protocol for Waste Stream Collection
Waste StreamCollection ProcedureKey Considerations
Unused/Expired Solid Compound Carefully transfer the solid into a pre-labeled, compatible hazardous waste container. Use a chemical fume hood to avoid inhalation of dust.Do not mix with other chemical wastes. This is a dedicated waste stream.
Contaminated Labware (e.g., weigh boats, pipette tips) Place directly into a designated, lined, and labeled container for solid hazardous waste.Do not attempt to clean disposable items. The cleaning materials would also become hazardous waste.
Contaminated Personal Protective Equipment (PPE) Remove gloves, lab coats, etc., carefully to avoid skin contact and place them in a labeled, double-bagged container for hazardous waste.[5][6]All PPE used during handling or cleanup of this chemical must be disposed of as hazardous waste.[6]
Spill Cleanup Debris Absorb spills with an inert material (e.g., vermiculite, sand). Sweep up carefully and place all materials into a sealed, labeled hazardous waste container.[8][13]Treat all spill cleanup materials as highly contaminated and dispose of accordingly.

The Disposal Workflow: From Laboratory to Final Disposition

The disposal of this compound must follow a documented, compliant workflow from the laboratory to a licensed Treatment, Storage, and Disposal Facility (TSDF).

DisposalWorkflow cluster_lab In the Laboratory cluster_ops Operational Logistics cluster_final Final Disposition gen Waste Generation (Solid, Contaminated Items) char Characterize as Hazardous Waste gen->char contain Select & Label Compatible Container char->contain store Accumulate in SAA (Keep Container Closed) contain->store full Container Full or Time Limit Reached? store->full arrange Arrange Pickup with Licensed Waste Hauler full->arrange Yes manifest Complete Hazardous Waste Manifest arrange->manifest transport Transport to TSDF manifest->transport dispose Final Disposal via High-Temp Incineration transport->dispose

Caption: Disposal workflow for this compound.

Step 1: Waste Characterization As established, this compound is a regulated hazardous chemical waste due to its reactivity and toxicity profile.[12] If it is a byproduct of a reaction and its composition is unknown, it must be treated as hazardous until proven otherwise.[14]

Step 2: Accumulation and Storage Store the sealed and labeled waste container in your lab's SAA. Ensure the container is closed at all times except when adding waste.[7] Regularly inspect the container for any signs of degradation or leaks.[5]

Step 3: Arrange for Professional Disposal Once the container is full or reaches your institution's time limit for accumulation, contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.[12] Do not attempt to dispose of this chemical yourself. Professional disposal is required by law.[6]

Step 4: Documentation and Manifesting A hazardous waste manifest is a legal document that tracks the waste from the point of generation to its final destination.[7][15] Your EHS office will guide you in completing this paperwork, ensuring a compliant "cradle-to-grave" chain of custody as mandated by the EPA's Resource Conservation and Recovery Act (RCRA).[7][12]

Step 5: Final Treatment The standard and most effective disposal method for halogenated organic compounds is high-temperature incineration in a specialized hazardous waste incinerator.[16][17] This process destroys the molecule, preventing its release into the environment.

Emergency Protocol: Spill Management

In the event of a spill, prompt and correct action is critical to prevent exposure and environmental contamination.

  • ALERT & EVACUATE: Alert personnel in the immediate area. If the spill is large, volatile, or in a poorly ventilated space, evacuate the area and contact your institution's emergency response team.

  • CONTROL & CONTAIN: If the spill is small and you are trained to handle it, ensure proper ventilation by working in a chemical fume hood.[10] Prevent the spill from spreading by containing it with absorbent dikes.

  • EQUIP: Wear appropriate PPE, including a lab coat, safety goggles, and double nitrile gloves.[10]

  • CLEANUP: Cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels.

  • COLLECT & DISPOSE: Carefully sweep the absorbed material and place it into a compatible, pre-labeled hazardous waste container.[8][13] All materials used for cleanup are now considered hazardous waste and must be disposed of through the same workflow.[11]

  • DECONTAMINATE: Clean the spill area with a suitable solvent (as recommended by your safety protocol), and dispose of the cleaning materials as hazardous waste.

  • REPORT: Report the incident to your supervisor and EHS office, and complete any required documentation.

By adhering to this comprehensive guide, researchers can ensure the safe handling and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.

References

  • OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? (n.d.). Medical Waste Pros. [Link]

  • Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency. [Link]

  • Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. (2024). MDPI. [Link]

  • Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. (2024). ResearchGate. [Link]

  • Best Practices for Hazardous Waste Disposal. (2016, December 5). AEG Environmental. [Link]

  • The OSHA Laboratory Standard. (2020, April 1). Lab Manager. [Link]

  • Hazardous Waste. (n.d.). U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Management. (n.d.). A-State Knowledge Base. [Link]

  • 4-(4-Fluorophenyl)-1,3-thiazol-2-amine. (n.d.). PubChem. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ResearchGate. [Link]

  • Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. (n.d.). National Institutes of Health (NIH). [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency. [Link]

  • Grafting of Thiazole Derivative on Chitosan Magnetite Nanoparticles for Cadmium Removal—Application for Groundwater Treatment. (n.d.). MDPI. [Link]

  • OSHA Factsheet Laboratory Safety Chemical Hygiene Plan. (n.d.). Occupational Safety and Health Administration. [Link]

  • Safety data sheet. (2019, November 6). Thor. [Link]

  • This compound. (n.d.). Oakwood Chemical. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications. [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Minnesota State University Moorhead. [Link]

  • Green Synthesis and Molecular Docking of Thiazolyl-thiazole Derivatives as Potential Cytotoxic Agents. (n.d.). ResearchGate. [Link]

  • 4-Bromo-1,3-thiazol-2-amine. (n.d.). PubChem. [Link]

  • Halogenated Solvents. (n.d.). Washington State University. [Link]

  • 4-(3-Bromophenyl)-1,3-thiazol-2-amine. (n.d.). PubChem. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group. [Link]

  • SDS - Aromatic Amine Cleaning Developing Solution. (2024, January 9). SKC Inc. [Link]

Sources

Personal protective equipment for handling 4-(3-Bromo-4-fluorophenyl)thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety Protocol: Handling 4-(3-Bromo-4-fluorophenyl)thiazol-2-ylamine

This guide provides essential safety and operational protocols for the handling and disposal of this compound (CAS No. 676348-24-6).[1] As a halogenated aromatic amine containing a thiazole moiety, this compound necessitates stringent safety measures to mitigate potential health risks to laboratory personnel. This document is intended for researchers, scientists, and drug development professionals, offering in-depth guidance rooted in established safety principles.

Hazard Analysis: Understanding the Risks

While specific toxicity data for this compound is not extensively documented, a thorough risk assessment can be conducted by examining structurally related compounds. The molecule's backbone consists of a brominated and fluorinated phenyl group attached to a thiazole-2-amine core. This structure suggests several potential hazards:

  • Dermal and Eye Irritation: Halogenated aromatic compounds are frequently cited as skin and eye irritants.[2] For instance, the related compound 3-Bromo-4-fluoronitrobenzene is known to cause skin and serious eye irritation.

  • Acute Toxicity: Similar compounds are often harmful if swallowed, in contact with skin, or inhaled.[3][4]

  • Respiratory Irritation: Thiazole derivatives and other aromatic amines can act as respiratory irritants, particularly in powdered form where aerosolization is possible.[5]

  • Cumulative Effects: Long-term or repeated exposure to some thiazole derivatives may lead to cumulative health effects.[5]

Given these potential risks, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of safe laboratory practice.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the most direct and effective means of preventing exposure. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a significant risk of splashing.[6]Protects against accidental splashes of the compound, especially when in solution, and prevents eye irritation from airborne particulates.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).[7] Check manufacturer's compatibility charts for specific breakthrough times. Double-gloving is recommended for prolonged handling.Prevents dermal absorption and skin irritation.[8] Nitrile gloves offer good resistance to a range of chemicals.[7]
Body Protection A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs.[9] Long pants and closed-toe shoes are mandatory.[10]Minimizes skin contact with the compound. Flame-resistant material provides an additional layer of safety in a laboratory environment where flammable solvents may be present.
Respiratory Protection A NIOSH-approved respirator is required if working outside of a certified chemical fume hood or if there is a potential for aerosolization of the solid compound.[4][6]Protects against inhalation of fine powders, which can cause respiratory tract irritation.[3]

Operational Workflow for Safe Handling

A systematic approach to handling this compound will further minimize the risk of exposure. The following workflow is a recommended best practice.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase Prep Assess Risks & Review SDS Select_PPE Select Appropriate PPE Prep->Select_PPE Consult Hazard Info Don_PPE Don PPE Correctly Select_PPE->Don_PPE Follow Donning Procedure Weigh_Compound Weigh Compound in Fume Hood Don_PPE->Weigh_Compound Enter Work Area Prepare_Solution Prepare Solution Weigh_Compound->Prepare_Solution Transfer Compound Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Use Solution Decontaminate Decontaminate Work Area Conduct_Experiment->Decontaminate Experiment Complete Doff_PPE Doff PPE Correctly Decontaminate->Doff_PPE Clean Area Dispose_Waste Dispose of Waste Doff_PPE->Dispose_Waste Segregate Waste

Caption: Workflow for Safe Handling of this compound

Step-by-Step Protocol:
  • Preparation:

    • Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound and any other chemicals being used.

    • Ensure that a certified chemical fume hood is available and functioning correctly.

    • Select and inspect all necessary PPE as outlined in the table above.

    • Don the PPE in the correct order (e.g., lab coat, then gloves, then eye protection).

  • Handling:

    • All weighing and initial handling of the solid compound must be performed within a chemical fume hood to prevent inhalation of dust.[9]

    • Use spark-proof tools and avoid creating dust.[2]

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep containers of the compound tightly closed when not in use and store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][11]

  • Spill Response:

    • In the event of a small spill, decontaminate the area using an appropriate absorbent material.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

    • Do not allow the chemical to enter the environment.[2]

Decontamination and Waste Disposal

Proper decontamination and disposal are crucial to prevent secondary exposure and environmental contamination.

Decontamination Procedure:
  • Wipe down all surfaces that may have come into contact with the chemical using a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.

  • Decontaminate all equipment used in the handling of the compound.

  • Place all contaminated disposable materials, including gloves and absorbent pads, into a designated, sealed waste container.[9]

Waste Disposal Plan:
  • All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.

  • The material may be sent to a licensed chemical destruction facility or disposed of via controlled incineration with flue gas scrubbing.[12]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

Emergency SituationImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]
Skin Contact Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[13]
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention.[2]

By adhering to these protocols, researchers can safely handle this compound, minimizing personal risk and ensuring a safe laboratory environment.

References

  • Vertex AI Search. (n.d.).
  • TCI Chemicals. (2025, March 28).
  • Sigma-Aldrich. (n.d.). 4-(3-Bromo-4-fluorophenyl)-1,3-thiazol-2-ylamine. Retrieved January 22, 2026.
  • ChemicalBook. (n.d.). 676348-24-6(this compound) Product Description. Retrieved January 22, 2026.
  • Santa Cruz Biotechnology. (n.d.). Thiazole. Retrieved January 22, 2026.
  • Echemi. (n.d.). 2-BROMO-4-(4-ETHYL-PHENYL)
  • Ossila. (n.d.). 3′-Bromo-4′-fluoroacetophenone | CAS Number 1007-15-4. Retrieved January 22, 2026.
  • Creative Safety Supply. (n.d.). What PPE is recommended for chemical hazards?. Retrieved January 22, 2026.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved January 22, 2026.
  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved January 22, 2026.
  • Sigma-Aldrich. (2024, September 6).
  • University of Washington. (n.d.). Chemical Process SOP Example. Retrieved January 22, 2026.
  • PubChem. (n.d.). 4-(4-Fluorophenyl)-1,3-thiazol-2-amine. Retrieved January 22, 2026.
  • Fisher Scientific. (2021, December 24).
  • Brigham Young University. (n.d.). A CHEMISTS' GUIDE TO PPE. Retrieved January 22, 2026.
  • MedChemExpress. (n.d.). Thiazole Orange-SDS-MedChemExpress. Retrieved January 22, 2026.
  • Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde. Retrieved January 22, 2026.
  • 3M. (n.d.). 3M Personal Protective Equipment for Refinery & Plant Safety. Retrieved January 22, 2026.
  • Fisher Scientific. (n.d.).
  • Synquest Labs. (n.d.). 3-Bromo-4-fluoronitrobenzene. Retrieved January 22, 2026.
  • Thor. (2019, November 6).
  • ResearchGate. (2024, April 24). (PDF)

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Bromo-4-fluorophenyl)thiazol-2-ylamine
Reactant of Route 2
Reactant of Route 2
4-(3-Bromo-4-fluorophenyl)thiazol-2-ylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.